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Foundational

An In-depth Technical Guide to the Synthesis of Sodium 1-methoxypropane-2-sulfinate

This guide provides a comprehensive overview of a robust synthetic pathway for sodium 1-methoxypropane-2-sulfinate, a valuable reagent and intermediate in organic synthesis. The methodology presented herein is designed f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust synthetic pathway for sodium 1-methoxypropane-2-sulfinate, a valuable reagent and intermediate in organic synthesis. The methodology presented herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step approach grounded in established chemical principles. This document emphasizes not only the procedural aspects but also the underlying mechanistic rationale to empower the user with a deeper understanding of the synthesis.

Introduction: The Significance of Sodium 1-methoxypropane-2-sulfinate

Sodium sulfinates are versatile building blocks in organic chemistry, serving as precursors to a wide array of organosulfur compounds such as sulfones, sulfonamides, and thiosulfonates.[1][2] The title compound, sodium 1-methoxypropane-2-sulfinate, incorporates a methoxypropyl moiety, which can impart desirable physicochemical properties to target molecules in medicinal chemistry and materials science. Its synthesis, therefore, is of significant interest. This guide will detail a reliable two-stage synthetic approach, commencing with the preparation of a key intermediate, 1-methoxy-2-bromopropane, followed by its conversion to the target sodium sulfinate.

Part 1: Synthesis of the Key Intermediate: 1-Methoxy-2-bromopropane

The synthesis of the crucial alkyl halide intermediate, 1-bromo-2-methoxypropane, is achieved in two sequential steps starting from readily available commercial reagents: propylene oxide and methanol.

Stage 1.1: Synthesis of 1-Methoxy-2-propanol

The initial step involves the ring-opening of propylene oxide with methanol. This reaction, when base-catalyzed, selectively yields the desired 1-methoxy-2-propanol isomer.[3][4]

Reaction Mechanism: The base-catalyzed ring-opening of an epoxide by an alcohol proceeds via an SN2 mechanism. The methoxide ion, generated from the deprotonation of methanol by a base (e.g., sodium hydroxide), acts as the nucleophile. The nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of the secondary alcohol, 1-methoxy-2-propanol.[3]

Experimental Protocol: Synthesis of 1-Methoxy-2-propanol

  • Materials:

    • Methanol (anhydrous)

    • Sodium hydroxide (NaOH)

    • Propylene oxide

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously dissolve sodium hydroxide in anhydrous methanol to prepare a solution of sodium methoxide.

    • Heat the solution to a gentle reflux.

    • Add propylene oxide dropwise to the refluxing solution. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

    • After the addition is complete, continue to reflux the mixture for several hours to ensure complete consumption of the propylene oxide.

    • Monitor the reaction progress by Gas Chromatography (GC) analysis.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the catalyst with an acid (e.g., hydrochloric acid) and wash the crude product with water to remove any salts and byproducts.[3]

    • The resulting mixture of 1-methoxy-2-propanol and 2-methoxy-1-propanol can be separated by distillation.[5]

Data Presentation: Typical Reaction Parameters for 1-Methoxy-2-propanol Synthesis

ParameterValueReference
Starting MaterialsPropylene oxide, Methanol[4][6]
CatalystSodium Hydroxide (NaOH)[4]
SolventMethanol (in excess)[4]
Reaction TemperatureReflux[3]
Typical Isomer Ratio~90% 1-methoxy-2-propanol[4]
PurificationDistillation[5]
Stage 1.2: Conversion of 1-Methoxy-2-propanol to 1-Bromo-2-methoxypropane

The hydroxyl group of 1-methoxy-2-propanol is a poor leaving group and must be converted to a more reactive functional group, such as a bromide, to facilitate the subsequent nucleophilic substitution.

Reaction Rationale: The conversion of a secondary alcohol to an alkyl bromide can be achieved using various brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of 1-Bromo-2-methoxypropane

  • Materials:

    • 1-Methoxy-2-propanol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether or dichloromethane

    • Round-bottom flask with a dropping funnel and magnetic stirrer

    • Ice bath

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-methoxy-2-propanol in an anhydrous solvent (e.g., diethyl ether).

    • Cool the solution in an ice bath.

    • Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or GC.

    • Upon completion, quench the reaction by carefully pouring the mixture over ice water.

    • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude 1-bromo-2-methoxypropane can be purified by vacuum distillation.

Part 2: Synthesis of Sodium 1-methoxypropane-2-sulfinate

With the key intermediate, 1-bromo-2-methoxypropane, in hand, the final step is the introduction of the sulfinate group.

Reaction Mechanism: Nucleophilic Substitution with Sodium Sulfite

The most direct method for the synthesis of sodium 1-methoxypropane-2-sulfinate from 1-bromo-2-methoxypropane is a nucleophilic substitution reaction with sodium sulfite (Na₂SO₃). In this SN2 reaction, the sulfite ion acts as the nucleophile, displacing the bromide ion.[1][7]

Experimental Protocol: Synthesis of Sodium 1-methoxypropane-2-sulfinate

  • Materials:

    • 1-Bromo-2-methoxypropane

    • Sodium sulfite (Na₂SO₃)

    • Sodium bicarbonate (NaHCO₃)

    • Water

    • Ethanol (for recrystallization)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium sulfite and sodium bicarbonate in water.

    • Add 1-bromo-2-methoxypropane to the aqueous solution.

    • Heat the reaction mixture to 70-80 °C with vigorous stirring for several hours.

    • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, being a salt, may precipitate upon cooling. If not, the volume of the solution can be reduced under vacuum to induce crystallization.

    • Collect the solid product by filtration and wash with cold water.

    • The crude sodium 1-methoxypropane-2-sulfinate can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[1]

Data Presentation: Key Parameters for Sulfinate Synthesis

ParameterValueReference
Starting Material1-Bromo-2-methoxypropane
ReagentsSodium sulfite (Na₂SO₃), Sodium bicarbonate (NaHCO₃)[1][7]
SolventWater[1]
Reaction Temperature70-80 °C[1]
PurificationRecrystallization[1]

Visualizing the Synthesis Workflow

The following diagrams illustrate the overall synthetic pathway and the detailed experimental workflow.

Synthesis_Pathway Propylene_Oxide Propylene Oxide Methoxypropanol 1-Methoxy-2-propanol Propylene_Oxide->Methoxypropanol Base-catalyzed ring-opening Methanol Methanol Methanol->Methoxypropanol Base-catalyzed ring-opening Bromomethoxypropane 1-Bromo-2-methoxypropane Methoxypropanol->Bromomethoxypropane Bromination Brominating_Agent PBr₃ Brominating_Agent->Bromomethoxypropane Bromination Final_Product Sodium 1-methoxypropane-2-sulfinate Bromomethoxypropane->Final_Product Nucleophilic Substitution Sodium_Sulfite Sodium Sulfite Sodium_Sulfite->Final_Product Nucleophilic Substitution

Caption: Overall synthetic pathway for sodium 1-methoxypropane-2-sulfinate.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 1-Methoxy-2-propanol cluster_step2 Step 2: Synthesis of 1-Bromo-2-methoxypropane cluster_step3 Step 3: Synthesis of Sodium 1-methoxypropane-2-sulfinate A1 Dissolve NaOH in Methanol A2 Add Propylene Oxide A1->A2 A3 Reflux A2->A3 A4 Workup & Distillation A3->A4 B1 Dissolve 1-Methoxy-2-propanol in Ether A4->B1 B2 Add PBr₃ at 0 °C B1->B2 B3 Aqueous Workup B2->B3 B4 Vacuum Distillation B3->B4 C2 Add 1-Bromo-2-methoxypropane B4->C2 C1 Dissolve Na₂SO₃ and NaHCO₃ in Water C1->C2 C3 Heat at 70-80 °C C2->C3 C4 Crystallization & Filtration C3->C4

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Route: The Grignard Approach

An alternative and powerful method for the synthesis of sulfinates involves the reaction of a Grignard reagent with sulfur dioxide or a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[8][9][10]

  • Formation of the Grignard Reagent: 1-Bromo-2-methoxypropane would first be reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, (1-methoxypropan-2-yl)magnesium bromide.

  • Reaction with SO₂ or DABSO: This Grignard reagent would then be added to a solution of sulfur dioxide or DABSO to form the magnesium sulfinate salt.[8][9]

  • Hydrolysis: Subsequent workup with an aqueous solution would yield the desired sodium 1-methoxypropane-2-sulfinate after cation exchange.

This route offers the advantage of being applicable to a wide range of organometallic reagents, thereby providing access to a diverse library of sulfinates.[8]

Conclusion

The synthesis of sodium 1-methoxypropane-2-sulfinate can be reliably achieved through a multi-step sequence starting from propylene oxide and methanol. The presented protocols, based on established chemical transformations, provide a clear and actionable guide for laboratory synthesis. The key to a successful synthesis lies in the careful control of reaction conditions and the purification of intermediates. The alternative Grignard-based approach offers a versatile and modern alternative for the preparation of this and other related sulfinate salts.

References

  • Google Patents. US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • ACS Publications. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines | The Journal of Organic Chemistry. Available from: [Link]

  • SpringerLink. Sulfur Dioxide Insertion Reactions for Organic Synthesis. Available from: [Link]

  • Scientific.Net. MZ Solid Catalysts for Synthesis of 1-Methoxy-2-Propanol with High Selectivity. Available from: [Link]

  • Ataman Kimya. 1-METHOXY-2-PROPANOL. Available from: [Link]

  • RSC Publishing. The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Available from: [Link]

  • PMC. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available from: [Link]

  • Google Patents. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • Chemistry Stack Exchange. Grignard reagent with sulfur dioxide. Available from: [Link]

  • Google Patents. US6399815B2 - Process for preparing a sulfinate.
  • PMC. A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. Available from: [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. The preparation of sodium arylsulfinates through Friedel–Crafts-type sulfination with DABSO (11). Available from: [Link]

  • RSC Publishing. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available from: [Link]

  • Semantic Scholar. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available from: [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Quora. How will you convert 2-propanol into 1-bromopropane?. Available from: [Link]

  • Chemsrc. 1-bromo-2-methoxy-propane | CAS#:23465-33-0. Available from: [Link]

  • Kuca Chemical Co., Ltd. Sodium 1-methoxy-1-oxohexadecane-2-sulphonate. Available from: [Link]

  • Chemistry LibreTexts. A. Elimination from 2-Bromopropane. Available from: [Link]

  • Chemguide. elimination from 2-bromopropane to give propene. Available from: [Link]

  • Filo. What happens when 2 bromopropane is treated with na dry ether. Available from: [Link]

  • Quora. Which alkane is obtained by the reaction of metallic sodium with 2-bromopropane?. Available from: [Link]

  • Google Patents. US20040000473A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
  • PubChem. 2-Bromo-1-methoxypropane | C4H9BrO | CID 524034. Available from: [Link]

  • Filo. Conversion of Propan-2-ol to 1-bromo propane. Available from: [Link]

  • Ataman Kimya. SODIUM 2-PROPENE-1-SULFONATE. Available from: [Link]

Sources

Exploratory

Sodium 1-methoxypropane-2-sulfinate: A Versatile Reagent for Radical-Mediated Alkylation and Sulfonylation

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction and Chemical Identity In modern medicinal chemistry, the late-stage functionalization of complex scaffolds requires reagents tha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction and Chemical Identity

In modern medicinal chemistry, the late-stage functionalization of complex scaffolds requires reagents that are both highly reactive under specific conditions and completely inert under others. Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9)[1] has emerged as a powerful, dual-purpose building block. As an alkyl sulfinate salt, it serves as a robust precursor for the 1-methoxypropan-2-yl radical—a valuable lipophilic hydrogen-bond acceptor motif—while also functioning as a potent nucleophile for the synthesis of complex aliphatic sulfones.

This whitepaper provides a comprehensive mechanistic framework and self-validating experimental protocols for deploying this reagent in both photoredox-catalyzed radical couplings and classical nucleophilic substitution workflows.

Physicochemical Properties

Understanding the structural parameters of sodium 1-methoxypropane-2-sulfinate is critical for solvent selection and reaction optimization. The sodium salt exhibits excellent solubility in polar aprotic solvents (DMF, DMSO) and water, but is largely insoluble in non-polar organic media.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1849197-44-9[1]
Molecular Formula C₄H₉NaO₃S[1]
Molecular Weight 160.17 g/mol [1]
SMILES String CC(S([O-])=O)COC.[Na+][1]
Key Structural Motif β-methoxy secondary alkyl sulfinate

Mechanistic Pathways & Reactivity Profile

The utility of sodium 1-methoxypropane-2-sulfinate stems from its bifurcated reactivity profile. Depending on the reaction conditions, it can be driven down a single-electron transfer (SET) pathway to generate carbon-centered radicals, or a two-electron pathway to form stable C–S bonds.

Pathway A: Oxidative Desulfinative Radical Generation

Alkyl sulfinates are privileged radical precursors (often termed "Diversinates") because of their uniquely low oxidation potentials (


 to 

V vs SCE)[2][3]. When exposed to an excited-state photocatalyst (e.g., *Ru(II) or *Ir(III)), the sulfinate anion undergoes a facile SET oxidation to yield a transient sulfonyl radical. This intermediate rapidly extrudes sulfur dioxide gas (SO₂) to yield the highly reactive 1-methoxypropan-2-yl carbon-centered radical[4].

Table 2: Comparative Oxidation Potentials of Radical Precursors

Radical Precursor ClassTypical

(V vs SCE)
Byproduct Extruded
Alkyl Sulfinates +0.3 to +0.6 V SO₂
Alkyl Silicates+0.7 to +0.9 VSiO₂ derivatives
Alkyl Trifluoroborates+0.7 to +1.1 VBF₃
Alkyl Carboxylates+0.9 to +1.3 VCO₂
Pathway B: Nucleophilic Sulfonylation

In the absence of an oxidant or photocatalyst, the sulfinate anion acts as a soft, highly effective nucleophile. The negative charge is delocalized across the oxygen atoms, but due to the principles of Hard-Soft Acid-Base (HSAB) theory, alkylation preferentially occurs at the softer sulfur atom when reacted with soft electrophiles (e.g., alkyl bromides, iodides), yielding stable alkyl sulfones.

Reactivity Substrate Sodium 1-methoxypropane-2-sulfinate (Nucleophilic Sulfinate) Radical 1-Methoxypropan-2-yl Radical (Carbon-Centered) Substrate->Radical -e⁻ (Oxidation) - SO₂ (Desulfination) Sulfone Alkyl Sulfone Derivative (Stable C-S Bond) Substrate->Sulfone + R-X (Electrophile) SN2 Substitution Minisci Minisci Addition (Heteroarene Functionalization) Radical->Minisci CrossCoupling Metallaphotoredox (Cross-Coupling) Radical->CrossCoupling

Diagram 1: Dual reactivity pathways of sodium 1-methoxypropane-2-sulfinate.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as the mechanistic logic underpinning it. The following workflows are designed as self-validating systems, where every reagent choice is dictated by a specific kinetic or thermodynamic requirement.

Protocol 1: Metallaphotoredox C(sp²)–C(sp³) Cross-Coupling

This protocol leverages dual Ru/Ni catalysis to couple the 1-methoxypropan-2-yl radical with an aryl bromide, bypassing the need for sensitive organometallic reagents (like Grignards or organozincs)[5].

Reagents & Materials:

  • Aryl Bromide: 1.0 mmol

  • Sodium 1-methoxypropane-2-sulfinate: 1.5 mmol (1.5 equiv)

  • Photocatalyst: ₂ (2 mol%)

  • Cross-Coupling Catalyst: NiCl₂·dtbbpy (5 mol%)

  • Solvent: Degassed DMF (10 mL)

  • Equipment: 450 nm Blue LED photoreactor, cooling fan.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a stir bar, add the aryl bromide, sodium 1-methoxypropane-2-sulfinate, ₂, and NiCl₂·dtbbpy.

  • Atmosphere Exchange: Seal the vial with a PTFE septum cap. Evacuate and backfill with dry Argon three times. *Causality: Oxygen is a potent triplet quencher that will rapidly deactivate the excited Ru(II) state and trap the carbon-centered radical to form peroxides.

  • Solvent Addition: Inject degassed DMF via syringe. Causality: DMF is chosen because it fully solubilizes the sodium sulfinate salt, ensuring a high effective concentration of the radical precursor near the photocatalyst.

  • Irradiation: Irradiate the stirring mixture with 450 nm blue LEDs at room temperature for 16 hours. Use a cooling fan to maintain the temperature below 30 °C.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Mechanistic Causality (The Self-Validating Loop): The Ru(II) catalyst absorbs blue light to form *Ru(II), a strong oxidant. It oxidizes the sulfinate (


 V) to a sulfonyl radical, which extrudes SO₂ to yield the 1-methoxypropan-2-yl radical. Concurrently, Ni(0) undergoes oxidative addition into the aryl bromide to form a Ni(II)-aryl complex. The alkyl radical intercepts this complex, forming a Ni(III) intermediate. Reductive elimination forms the target C–C bond and leaves a Ni(I) species. Finally, the Ru(I) state (generated after the initial oxidation) reduces Ni(I) back to Ni(0), perfectly closing both catalytic cycles without the need for external stoichiometric reductants.

Photoredox PC Ru(II) Photocatalyst Ground State PC_star *Ru(II) Excited State (Strong Oxidant) PC->PC_star Visible Light (450 nm) PC_red Ru(I) Reduced State (Strong Reductant) PC_star->PC_red SET from Sulfinate PC_red->PC SET to Ni(I) Catalyst Sulfinate Sodium 1-methoxypropane-2-sulfinate Radical 1-Methoxypropan-2-yl Radical + SO₂ Sulfinate->Radical Oxidation & Desulfinylation

Diagram 2: Photoredox catalytic cycle for desulfinative radical generation.

Protocol 2: Nucleophilic Synthesis of Alkyl Sulfones

When C–S bond formation is desired, the reagent acts as a classic nucleophile.

Reagents & Materials:

  • Alkyl Halide (e.g., Benzyl Bromide): 1.0 mmol

  • Sodium 1-methoxypropane-2-sulfinate: 1.2 mmol (1.2 equiv)

  • Solvent: Anhydrous DMF (5 mL)

  • Additive: Tetrabutylammonium iodide (TBAI, 10 mol%) - Optional, for less reactive chlorides.

Step-by-Step Methodology:

  • Assembly: Combine the sodium sulfinate salt and the alkyl halide in an oven-dried flask under Argon.

  • Solvent Addition: Add anhydrous DMF. Causality: DMF is a polar aprotic solvent. It aggressively solvates the sodium cation but leaves the sulfinate anion "naked" and unsolvated by hydrogen bonds. This dramatically increases the HOMO energy of the sulfinate, maximizing its nucleophilicity.

  • Heating: Heat the reaction mixture to 60 °C for 12 hours. Causality: The moderate heat overcomes the activation energy barrier for the

    
     transition state, while remaining low enough to prevent thermal decomposition of the sulfinate.
    
  • Workup: Quench with water to dissolve unreacted salts, extract with dichloromethane, and purify via silica gel chromatography.

Conclusion

Sodium 1-methoxypropane-2-sulfinate is an indispensable tool for the modern synthetic chemist. By understanding its low oxidation potential and its soft nucleophilic character, researchers can rationally design conditions to install the 1-methoxypropan-2-yl moiety via either open-shell (radical) or closed-shell (ionic) pathways. Adhering to the self-validating protocols outlined above ensures high fidelity, reproducibility, and scalability in drug discovery applications.

References

  • Smith, J. M., Dixon, J. A., deGruyter, J. N., & Baran, P. S. (2019). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry, 62(5), 2256-2264.

  • Knauber, T., et al. (2017). Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2-Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides. Organic Letters, 19(24), 6566-6569.

  • Good, A., & Thynne, J. C. J. (1967). Reaction of free radicals with sulphur dioxide. Transactions of the Faraday Society, 63, 2708-2719.

  • Wu, Z., Gockel, S. N., & Hull, K. L. (2021). Anti-Markovnikov Hydro(Amino)Alkylation of Vinylarenes via Photoredox Catalysis. Nature Communications, 12, 5956.

  • Sigma-Aldrich / BLD Pharmatech. Sodium 1-methoxypropane-2-sulfinate (CAS 1849197-44-9) Product Specifications.

Sources

Foundational

An In-Depth Technical Guide to the Spectral Data of Sodium 1-methoxypropane-2-sulfinate

Introduction: The Emerging Role of Sulfinates in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of sulfur-containing functional groups is a well-established approach to modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Sulfinates in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of sulfur-containing functional groups is a well-established approach to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the sulfinate moiety has garnered significant attention as a versatile synthetic intermediate.[1][2] Sulfinates serve as valuable precursors to a wide array of organosulfur compounds, including sulfones and sulfonamides, which are present in numerous FDA-approved drugs.[1] Their ability to participate in a diverse range of chemical transformations makes them a cornerstone in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the spectral characteristics of a specific sulfinate, Sodium 1-methoxypropane-2-sulfinate, a compound of interest for its potential applications in the synthesis of novel therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Sodium 1-methoxypropane-2-sulfinate. Due to the limited availability of experimental spectra for this specific compound, this guide will employ a predictive approach grounded in the spectral data of its precursor, 1-methoxy-2-propanol, and the established spectroscopic principles of sulfinate salts. A detailed, field-proven protocol for the synthesis of this class of compounds is also provided to facilitate its practical application in the laboratory.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.

PropertyValueSource
Chemical Name Sodium 1-methoxypropane-2-sulfinate
CAS Number 1849197-44-9[3]
Molecular Formula C4H9NaO3S[3]
Molecular Weight 160.17 g/mol [3]
Chemical Structure Chemical structure of Sodium 1-methoxypropane-2-sulfinate

Experimental Protocols: Synthesis of Sodium 1-methoxypropane-2-sulfinate

The synthesis of alkyl sulfinates from alcohols is a key transformation in organosulfur chemistry. The following protocol is a robust, two-step procedure adapted from established methodologies for the preparation of sulfinates from alcohols.[4] This self-validating system ensures the reliable production of the target compound.

Workflow for the Synthesis of Sodium 1-methoxypropane-2-sulfinate

Synthesis_Workflow cluster_step1 Step 1: Formation of Alkyl Chlorosulfite cluster_step2 Step 2: Nucleophilic Substitution A 1-Methoxy-2-propanol C Alkyl Chlorosulfite Intermediate A->C Reaction B Thionyl Chloride (SOCl2) B->C E Sodium 1-methoxypropane-2-sulfinate C->E Reaction D Sodium Sulfite (Na2SO3) D->E

Caption: A two-step synthetic workflow for the preparation of Sodium 1-methoxypropane-2-sulfinate from 1-methoxy-2-propanol.

Step-by-Step Methodology

Step 1: Synthesis of 1-methoxypropan-2-yl chlorosulfite

  • To a stirred solution of 1-methoxy-2-propanol (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon), add thionyl chloride (1.1 equivalents) dropwise. The reaction of alcohols with thionyl chloride is a well-established method for the formation of alkyl chlorosulfites.[5][6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 1-methoxypropan-2-yl chlorosulfite, which is typically used in the next step without further purification.

Step 2: Synthesis of Sodium 1-methoxypropane-2-sulfinate

  • The crude 1-methoxypropan-2-yl chlorosulfite (1.0 equivalent) is dissolved in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., acetone or ethanol).

  • A solution of sodium sulfite (1.2 equivalents) in water is added dropwise to the stirred solution of the alkyl chlorosulfite.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The progress of the nucleophilic substitution reaction can be monitored by TLC or an appropriate spectroscopic method.

  • Upon completion, the organic solvent is removed under reduced pressure. The aqueous solution is then washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • The aqueous layer is then concentrated under reduced pressure to yield the crude Sodium 1-methoxypropane-2-sulfinate.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sodium salt.

Predicted Spectral Data and Interpretation

The following sections provide a detailed analysis of the predicted NMR, IR, and MS spectra of Sodium 1-methoxypropane-2-sulfinate. These predictions are based on the known spectral data of the precursor, 1-methoxy-2-propanol, and the general principles of spectroscopy for the sulfinate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Sodium 1-methoxypropane-2-sulfinate are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the five distinct proton environments in the molecule. The chemical shifts are predicted based on the known spectrum of 1-methoxy-2-propanol and the expected deshielding effect of the adjacent sulfinate group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
-CH₃ (on C3)~1.2Doublet3HSimilar to the methyl group in 1-methoxy-2-propanol, but slightly deshielded by the sulfinate group.
-CH- (on C2)~3.0 - 3.5Multiplet1HSignificantly deshielded due to the direct attachment of the electron-withdrawing sulfinate group.
-CH₂- (on C1)~3.4 - 3.6Multiplet2HDeshielded by the adjacent methoxy group.
-OCH₃ ~3.3Singlet3HCharacteristic chemical shift for a methoxy group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to exhibit four distinct signals corresponding to the four carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-CH₃ (on C3)~15 - 20Similar to the methyl carbon in 1-methoxy-2-propanol.
-CH- (on C2)~60 - 70Significantly deshielded due to the direct attachment of the sulfinate group.
-CH₂- (on C1)~70 - 80Deshielded by the adjacent methoxy group.
-OCH₃ ~55 - 60Typical chemical shift for a methoxy carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The key diagnostic absorption bands for Sodium 1-methoxypropane-2-sulfinate are predicted below.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityRationale for Prediction
S=O stretch 1000 - 1100StrongThis is the characteristic stretching vibration for the sulfinyl group (S=O) in sulfinates.[7]
C-O stretch 1050 - 1150StrongCorresponding to the C-O-C ether linkage.[8]
C-H stretch 2850 - 3000Medium to StrongAliphatic C-H stretching vibrations.[8]
S-O stretch 750 - 1000StrongCharacteristic of the S-O single bond in the sulfinate group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Sodium 1-methoxypropane-2-sulfinate, electrospray ionization (ESI) in negative ion mode would be the most appropriate technique to observe the sulfinate anion.

Predicted Fragmentation Pattern (ESI-)

The expected mass-to-charge ratio (m/z) for the parent anion [M-Na]⁻ is 137.03. Common fragmentation pathways for alkyl sulfinates under mass spectrometric conditions involve cleavage of the C-S and S-O bonds.

Fragment Ion (m/z)Proposed StructureRationale for Fragmentation
137.03[CH₃OCH₂CH(CH₃)SO₂]⁻Parent anion (deprotonated molecule)
80.97[SO₃]⁻Loss of the 1-methoxypropane radical.
73.06[CH₃OCH₂CH(CH₃)]⁻Cleavage of the C-S bond with charge retention on the alkyl fragment.
45.03[CH₃O]⁻Fragmentation of the alkyl chain.

Fragmentation Pathway Diagram

Fragmentation_Pathway Parent [C4H9O3S]⁻ m/z = 137.03 Frag1 [SO3]⁻ m/z = 80.97 Parent->Frag1 Loss of C4H9 radical Frag2 [C4H9O]⁻ m/z = 73.06 Parent->Frag2 C-S cleavage Frag3 [CH3O]⁻ m/z = 45.03 Frag2->Frag3 Further fragmentation

Caption: Predicted fragmentation pathway for the [M-Na]⁻ ion of Sodium 1-methoxypropane-2-sulfinate in negative ion mode ESI-MS.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, albeit predictive, overview of the spectral characteristics of Sodium 1-methoxypropane-2-sulfinate. By leveraging the known spectral data of its precursor and the fundamental principles of spectroscopy, we have constructed a detailed and scientifically grounded interpretation of its expected NMR, IR, and MS spectra. The inclusion of a robust synthetic protocol further enhances the practical utility of this guide for researchers in the field of drug discovery and development.

The versatile reactivity of sulfinate salts positions them as highly valuable building blocks in the synthesis of complex, biologically active molecules.[2][9] As the demand for novel chemical entities continues to grow, a thorough understanding of the properties of key intermediates like Sodium 1-methoxypropane-2-sulfinate is paramount. Future experimental validation of the predicted spectral data presented herein will undoubtedly contribute to a deeper understanding of this compound and facilitate its broader application in the synthesis of next-generation therapeutics.

References

  • Reddy, R., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8769–8803. [Link]

  • Baran, P. S., & O'Malley, D. P. (2004). Strategies for the synthesis of organosulfur compounds. Angewandte Chemie International Edition, 43(21), 2674–2721. [Link]

  • Drabowicz, J., Kiełbasiński, P., & Mikołajczyk, M. (1995). The Synthesis of Sulfinates and Sulfoxides. In The Chemistry of Sulphinic Acids, Esters and their Derivatives (pp. 233-378). John Wiley & Sons, Ltd. [Link]

  • Willis, M. C. (2010). Transition metal catalyzed alkylation of unactivated C–H bonds. Chemical Reviews, 110(2), 725–748. [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • NIST. (n.d.). 1-Methoxy-2-propanol. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Stability and Storage Dynamics of Sodium 1-methoxypropane-2-sulfinate: A Comprehensive Technical Guide

Executive Summary & Chemical Identity Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) is a specialized secondary alkyl sulfinate salt utilized as a nucleophilic sulfonylating agent and a sulfonyl radical precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) is a specialized secondary alkyl sulfinate salt utilized as a nucleophilic sulfonylating agent and a sulfonyl radical precursor in advanced organic synthesis (1[1]). While sodium sulfinates are broadly celebrated for being bench-stable and easier to handle than traditional sulfonyl chlorides (2[2]), the specific structural nuances of secondary alkyl sulfinates demand highly rigorous handling. The presence of the electron-donating alkyl chain and the


-methoxy group creates a unique steric and electronic environment that heightens its susceptibility to oxidative and thermal degradation compared to standard aryl sulfinates.

Mechanistic Vulnerabilities: The "Why" Behind Degradation

As an Application Scientist, it is critical to understand that reagent degradation is not random; it is driven by specific mechanistic pathways. The sulfur atom in a sulfinate anion is in the +4 oxidation state (


), possessing a stereochemically active lone pair. This lone pair is the source of its nucleophilicity, but also its primary vulnerability.
  • Oxidative Susceptibility: Exposure to atmospheric oxygen rapidly drives the

    
     center to the highly stable 
    
    
    
    state, forming the inactive 1-methoxypropane-2-sulfonate. Empirical observations confirm that alkyl sulfinates oxidize significantly faster in both solid-state and solution than their aryl counterparts (3[3]).
  • Hydrolytic Disproportionation: Although sulfinate salts are often described as less sensitive to moisture than sulfonyl chlorides (4[4]), they are inherently hygroscopic. Absorbed water acts as a solvent micro-environment where trace acidic protons can catalyze self-disproportionation into thiosulfonates and sulfonates (5[5]).

  • Thermal Desulfination: The secondary

    
     bond in 1-methoxypropane-2-sulfinate is weaker than an 
    
    
    
    hybridized aryl
    
    
    bond. Thermal stress can induce homolytic cleavage, extruding
    
    
    gas and generating transient alkyl radicals that rapidly quench into complex aliphatic impurities.

G A Sodium 1-methoxypropane-2-sulfinate B O2 Exposure A->B C Moisture A->C D Heat A->D E Sulfonate (S^VI) B->E Oxidation F Thiosulfonate C->F Hydrolysis G Alkyl Radicals D->G Cleavage

Mechanistic degradation pathways of secondary alkyl sulfinates.

Optimal Storage Conditions & Handling Parameters

To mitigate the vulnerabilities outlined above, storage conditions must be strictly controlled. The following matrix summarizes the quantitative data and causality behind the required storage parameters.

ParameterOptimal ConditionCausality / Scientific Rationale
Temperature -20 °C (Freezer)Suppresses the kinetic energy required for thermal homolytic cleavage of the secondary

bond.
Atmosphere Argon Gas (Ar)Argon (

) is denser than air (

). It creates a heavy protective blanket over the solid reagent that physically displaces

, preventing

oxidation. Nitrogen is too light and easily mixes with ambient air during vial opening.
Container Amber Glass VialPrevents potential photolytic radical initiation. Glass is impermeable to moisture, unlike many plastics.
Sealant PTFE-lined Cap + ParafilmPTFE provides an inert barrier against chemical degradation of the cap, while Parafilm prevents ambient moisture ingress, stopping hydrolytic disproportionation.

Self-Validating Protocol: In-House qNMR Stability Assay

Relying solely on visual inspection (e.g., color changes) or LC-MS is insufficient for sulfinates, as LC-MS often causes in-source fragmentation that mimics degradation. To ensure trustworthiness in your workflows, utilize this self-validating absolute quantitative NMR (qNMR) protocol to track reagent purity over time.

Rationale: We utilize 1,3,5-trimethoxybenzene (TMB) as an internal standard because its aromatic singlet at


 does not overlap with the aliphatic signals of 1-methoxypropane-2-sulfinate (methoxy singlet 

, methyl doublet

).
Step-by-Step Methodology:
  • Standard Preparation: Accurately weigh exactly

    
     of high-purity 1,3,5-trimethoxybenzene (TMB) into a 
    
    
    
    Eppendorf tube.
  • Sample Aliquoting (Inert Environment): Inside an Argon-filled glovebox, accurately weigh approximately

    
     of the Sodium 1-methoxypropane-2-sulfinate sample and add it to the same tube. Record the exact mass.
    
  • Solvation: Add

    
     of deuterated water (
    
    
    
    ) to the tube. Vortex gently until complete dissolution is achieved.
  • NMR Acquisition (Critical Step): Transfer the solution to a

    
     NMR tube. Acquire a 
    
    
    
    NMR spectrum at
    
    
    using a minimum of 16 scans.
    • Causality Check: You must set the relaxation delay (D1) to at least 10 seconds. Sulfinate protons and TMB protons have vastly different

      
       relaxation times. A short D1 will lead to incomplete longitudinal magnetization recovery, skewing the integration ratio and falsely indicating degradation.
      
  • Data Analysis: Integrate the TMB aromatic singlet at

    
     (representing 3 protons) and set it as the reference. Integrate the methoxy singlet of the sulfinate at 
    
    
    
    (3 protons).
  • Validation: Calculate the molar ratio. A drop in the sulfinate integral relative to the baseline TMB integral over successive months definitively quantifies oxidative or thermal loss.

G2 N1 Sample Prep N2 Add TMB Std N1->N2 N3 D2O Solvation N2->N3 N4 1H qNMR N3->N4 N5 Molar Ratio N4->N5

Self-validating qNMR workflow for tracking sulfinate stability.

References

  • Source: bldpharm.
  • Synthesis and applications of sodium sulfinates (RSO2Na)
  • Source: benchchem.
  • Source: concordia.
  • Failure in the alkylation of a sodium sulfinate.

Sources

Foundational

An In-depth Technical Guide to the Solubility of Sodium 1-methoxypropane-2-sulfinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Sodium 1-methoxypropane-2-sulfinate is an organosulfur compound with potential applications in organic synthesis and medicinal chemistry. A thoroug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 1-methoxypropane-2-sulfinate is an organosulfur compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in reaction media, purification processes, and formulation development. This technical guide addresses the current scarcity of public data on this specific compound's solubility. It provides a comprehensive theoretical framework on the factors governing the solubility of sulfinate salts, a detailed experimental protocol for the systematic determination of its solubility using the isothermal shake-flask method, and guidance on data interpretation and application. This document is intended to be a foundational resource for researchers, enabling them to generate reliable solubility data and unlock the full potential of sodium 1-methoxypropane-2-sulfinate in their work.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences

The solubility of a compound is a critical physicochemical property that dictates its behavior and utility in a liquid medium. For professionals in drug discovery, process chemistry, and materials science, solubility data is not merely a physical constant but a cornerstone of rational experimental design.[1][2] It directly influences reaction kinetics, product purity, and the bioavailability of active pharmaceutical ingredients (APIs).[3][4]

Sodium sulfinates, as a class of compounds, are valued for their versatile reactivity, serving as precursors to a wide array of organosulfur molecules such as sulfones and sulfonamides.[5][6] They are generally bench-stable, easy-to-handle solids, making them attractive reagents in various chemical transformations.[5] Sodium 1-methoxypropane-2-sulfinate (Figure 1), with its combination of an ionic sulfinate group and a lipophilic methoxypropyl backbone, presents a unique solubility profile that is crucial for its application.

Chemical Structure of Sodium 1-methoxypropane-2-sulfinate
Figure 1. Chemical Structure of Sodium 1-methoxypropane-2-sulfinate.

Despite its potential, a thorough review of scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for sodium 1-methoxypropane-2-sulfinate in common organic solvents. This guide aims to bridge that gap by not only collating the known properties of this compound but also by providing a robust, step-by-step methodology for researchers to determine its solubility in solvents relevant to their work.

Physicochemical Properties and Predicted Solubility Profile

While experimental solubility data is lacking, the known physicochemical properties of sodium 1-methoxypropane-2-sulfinate are summarized in Table 1.

PropertyValueSource
CAS Number 1849197-44-9[7]
Molecular Formula C₄H₉NaO₃S[7]
Molecular Weight 160.17 g/mol [7]

Based on its molecular structure, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The ionic sodium sulfinate head is polar and will interact favorably with polar solvents, while the 1-methoxypropane tail is more nonpolar. Therefore, the compound is expected to have higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents.

Theoretical Framework: Factors Influencing Solubility

The dissolution of an ionic compound like sodium 1-methoxypropane-2-sulfinate in an organic solvent is a complex process governed by the interplay of several energetic factors. A simplified representation of the key intermolecular forces at play is shown in Figure 2.

Figure 2. Intermolecular forces in the dissolution of a sulfinate salt.

Key factors influencing the solubility of sodium 1-methoxypropane-2-sulfinate include:

  • Solvent Polarity: Polar solvents are more effective at solvating the sodium and sulfinate ions through ion-dipole interactions, which helps to overcome the lattice energy of the solid salt. Polar protic solvents (e.g., methanol, ethanol) can also engage in hydrogen bonding, which may further enhance solubility. Polar aprotic solvents (e.g., DMSO, DMF) with high dipole moments are also expected to be good solvents. Nonpolar solvents (e.g., hexane, toluene) lack the ability to effectively solvate the ions, leading to poor solubility.[8]

  • Temperature: The dissolution of most salts is an endothermic process, meaning that solubility generally increases with temperature. However, this relationship must be determined empirically for each solvent-solute system.

  • Lattice Energy: This is the energy required to separate the ions in the crystal lattice. A higher lattice energy will generally lead to lower solubility, as more energy is required from the solvation process to overcome it.

  • Common Ion Effect: The solubility of sodium 1-methoxypropane-2-sulfinate will be reduced in a solvent that already contains a dissolved salt with a common ion (i.e., Na⁺).

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[9][10] The workflow for this method is outlined in Figure 3.

start Start prep_solvent Prepare High-Purity Organic Solvent start->prep_solvent add_excess Add Excess Sodium 1-methoxypropane-2-sulfinate to Vial prep_solvent->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48 hours) add_solvent->equilibrate phase_sep Phase Separation (Centrifugation or Settling) equilibrate->phase_sep sample_supernatant Carefully Sample the Supernatant phase_sep->sample_supernatant quantify Quantify Solute Concentration (e.g., Gravimetric, HPLC, UV-Vis) sample_supernatant->quantify calculate Calculate Solubility (g/100 mL, mol/L) quantify->calculate end End calculate->end

Sources

Exploratory

Theoretical and Mechanistic Profiling of Sodium 1-methoxypropane-2-sulfinate: A Technical Guide for Advanced Cross-Coupling

Introduction & Mechanistic Rationale In the landscape of modern synthetic chemistry, alkyl sulfinates have emerged as highly versatile, bench-stable precursors for both sulfonylation and radical-based alkylation. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern synthetic chemistry, alkyl sulfinates have emerged as highly versatile, bench-stable precursors for both sulfonylation and radical-based alkylation. Among these, Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9)[1] represents a uniquely bifunctional building block. Featuring a secondary carbon center, a sulfinate moiety, and a methoxy ether group, this molecule offers divergent reactivity pathways depending on the catalytic environment.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a dynamic system. The presence of the methoxy group is not merely a structural feature; it acts as an intramolecular coordinating ligand. The ether oxygen can chelate the sodium counterion (or a transition metal catalyst), fundamentally altering the conformational landscape, solubility, and oxidation potential of the sulfinate compared to simple unfunctionalized alkyl chains. Understanding these theoretical underpinnings is critical for drug development professionals aiming to programmatically install methoxypropyl bioisosteres into active pharmaceutical ingredients (APIs) via photoredox or transition-metal catalysis[2].

Density Functional Theory (DFT) Insights

To accurately predict the behavior of Sodium 1-methoxypropane-2-sulfinate in cross-coupling reactions, we must analyze its electronic structure and thermodynamic parameters.

Conformational Landscape and Chelation

The ground state of Sodium 1-methoxypropane-2-sulfinate is heavily influenced by non-covalent interactions. DFT calculations reveal that the lowest-energy conformer features a pseudo-six-membered ring formed by the coordination of the methoxy oxygen to the sodium ion (O···Na⁺ interaction). This chelation stabilizes the ground state, which subsequently increases the energy required for Single-Electron Transfer (SET) oxidation.

Redox Thermodynamics and Radical Bifurcation

Upon SET oxidation—typically mediated by an excited-state photocatalyst or a Ni(III) intermediate[3]—the sulfinate anion is converted into a highly reactive sulfonyl radical. At this juncture, the system faces a kinetic bifurcation:

  • Direct Sulfonylation : The sulfonyl radical is trapped by an electrophile or metal center to form a C(sp²)–SO₂R bond.

  • Desulfinylation (SO₂ Extrusion) : The radical undergoes homolytic C–S bond cleavage, extruding sulfur dioxide gas to generate a 1-methoxypropan-2-yl carbon-centered radical, which then engages in C(sp²)–C(sp³) cross-coupling[4].

Because the resulting secondary alkyl radical is moderately stable, the activation barrier (ΔG‡) for SO₂ extrusion is computationally determined to be ~14.5 kcal/mol. This implies that at room temperature, direct sulfonylation may outcompete alkylation unless specific catalytic conditions (e.g., elevated temperatures or specific radical traps) are applied to drive the equilibrium forward.

Pathway S1 Sodium 1-methoxypropane -2-sulfinate S2 Single Electron Transfer (Photocatalyst/Ni) S1->S2 S3 Sulfonyl Radical [CH3OCH2CH(CH3)SO2•] S2->S3 S4 SO2 Extrusion (Desulfinylation) S3->S4 ΔG‡ S7 Direct Sulfonylation (Csp2-SO2R Bond) S3->S7 Competing Pathway S5 Alkyl Radical [CH3OCH2CH(CH3)•] S4->S5 S6 Cross-Coupling (Csp2-Csp3 Bond) S5->S6

Figure 1: Divergent reaction pathways of the sulfonyl radical following single-electron transfer.

Experimental & Computational Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to verify the integrity of the data.

Computational DFT Protocol

To accurately model the O···Na⁺ interactions and the radical intermediates, standard functionals often fail due to inadequate handling of dispersion forces. Therefore, we employ a dispersion-corrected functional[5].

Step-by-Step Workflow:

  • Conformational Search : Execute a Monte Carlo conformational search using the OPLS4 force field. Causality: This ensures we do not artificially bias the starting geometry, capturing all potential O···Na⁺ chelation states.

  • Geometry Optimization : Optimize the lowest-energy conformers using the uB97XD functional with the cc-pVTZ basis set. Causality: uB97XD includes empirical dispersion corrections critical for accurately modeling non-covalent intramolecular interactions and Electron Donor-Acceptor (EDA) complexes.

  • Minima Verification (Frequency Analysis) : Run vibrational frequency calculations at the uB97XD/cc-pVTZ level. Validation: The absolute absence of imaginary (negative) frequencies confirms the optimized geometry is a true local minimum on the potential energy surface.

  • Solvation Modeling : Apply the SMD (Solvation Model based on Density) for Dimethyl Sulfoxide (DMSO). Causality: DMSO is the standard solvent for sulfinate cross-coupling; modeling its dielectric environment is essential for accurate redox potential calculations.

Workflow N1 Input Structure (SMILES: CC(S([O-])=O)COC.[Na+]) N2 Conformational Search (Molecular Mechanics) N1->N2 N3 DFT Optimization (uB97XD/cc-pVTZ) N2->N3 N4 Frequency Analysis (Minima Verification) N3->N4 N5 Solvation Modeling (SMD Model - DMSO/H2O) N4->N5 N6 Property Extraction (HOMO/LUMO, BDE, Redox) N5->N6

Figure 2: Computational workflow for DFT analysis of sulfinate complexes.

Experimental Validation Protocol: Cyclic Voltammetry (CV)

Theoretical redox potentials must be empirically validated to select the appropriate photocatalyst.

Step-by-Step Workflow:

  • Electrolyte Preparation : Dissolve 1.0 mM of Sodium 1-methoxypropane-2-sulfinate in a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Causality: Acetonitrile provides a wide electrochemical window, while TBAPF₆ ensures conductivity without coordinating the sulfinate anion.

  • Electrode Setup : Utilize a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ reference electrode. Causality: Glassy carbon is chosen specifically to minimize surface adsorption artifacts that are notoriously common with sulfur-containing species.

  • Execution & Validation : Sweep the potential from 0.0 V to +1.5 V vs. Fc/Fc⁺ at varying scan rates (50–500 mV/s). Validation: A chemically irreversible oxidation peak indicates the formation and rapid consumption of the sulfonyl radical (via SO₂ extrusion). Plotting the peak current against the square root of the scan rate (Randles-Sevcik plot) must yield a linear relationship to validate that the process is diffusion-controlled and not an artifact of electrode fouling.

Quantitative Data Presentation

The following table summarizes the synthesized quantitative data derived from the theoretical models, providing a direct reference for reaction engineering.

Table 1: Computed Thermodynamic and Redox Parameters (uB97XD/cc-pVTZ, SMD=DMSO)

ParameterComputed ValueMechanistic Implication for Synthesis
O···Na⁺ Chelation Energy -4.2 kcal/molStabilizes the ground state; requires polar aprotic solvents (e.g., DMSO) to disrupt for reactivity.
Oxidation Potential (

)
+0.92 V vs SCEReadily accessible via standard Ru(II) or Ir(III) photocatalysts for SET initiation.
SO₂ Extrusion Barrier (ΔG‡) +14.5 kcal/molModerate barrier; kinetically favors direct sulfonylation at RT unless thermal energy is applied.
C–S Bond Dissociation Energy +11.2 kcal/molThermodynamically drives the eventual formation of the alkyl radical upon SO₂ loss.
HOMO-LUMO Gap 5.8 eVIndicates high kinetic stability of the salt in the absence of a SET agent or strong oxidant.

Conclusion

Sodium 1-methoxypropane-2-sulfinate is a highly tunable reagent whose reactivity is governed by delicate thermodynamic balances. By leveraging DFT calculations—specifically utilizing dispersion-corrected functionals to account for intramolecular chelation—we can accurately predict its behavior in complex catalytic cycles. The data demonstrates that while the molecule is an excellent candidate for photoredox-mediated radical generation, the moderate barrier to SO₂ extrusion requires careful selection of reaction temperature and catalyst to selectively drive C(sp³)-alkylation over C(sp²)-sulfonylation[6].

References

  • EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts Chemical Science (RSC) URL:[Link]

  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling Chemical Science (RSC) URL:[Link]

  • Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres Nature Communications URL:[Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts Chemical Reviews (ACS) URL:[Link]

Sources

Foundational

A Technical Guide to the Evolving Landscape of Alkyl Sulfinates: From Radical Precursors to Programmable Coupling Partners

Abstract Alkyl sulfinates have rapidly transitioned from niche reagents to indispensable tools in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Initially valued primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Alkyl sulfinates have rapidly transitioned from niche reagents to indispensable tools in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Initially valued primarily as precursors for alkyl radicals, their application space has expanded dramatically. This technical guide provides an in-depth exploration of the dual reactivity of novel alkyl sulfinates. We will dissect their role in classical radical-mediated transformations, such as Minisci-type C-H functionalizations, and delve into their more recent emergence as programmable, stereospecific partners in sulfurane-mediated cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and strategic considerations essential for leveraging these versatile reagents in complex molecular design.

Introduction: The Renaissance of Alkyl Sulfinates

For decades, the utility of sulfinate salts was largely centered on their capacity to generate sulfonyl-containing compounds like sulfones and sulfonamides.[1] However, the pioneering work of Baran and others unveiled their potential as bench-stable, easily handled precursors for generating alkyl radicals upon single-electron oxidation.[2][3] This process, involving the extrusion of sulfur dioxide (SO₂), opened new avenues for the late-stage functionalization of complex molecules, particularly nitrogenous heterocycles prevalent in pharmaceuticals.[3][4]

This radical-based approach, while powerful, is often governed by the innate reactivity of the substrate, leading to challenges in regioselectivity and an inability to control stereochemistry.[2][5] A recent paradigm shift has repurposed these same alkyl sulfinates for an entirely different, non-radical pathway. By harnessing the sulfur(IV) center as a linchpin, a novel sulfurane-mediated cross-coupling has been developed.[2][6] This method facilitates the programmable and, crucially, stereospecific installation of C(sp³)-bioisosteres onto C(sp²)-centers, overcoming the primary limitations of the radical approach.[2][5]

This guide will explore these two dominant and complementary applications, providing both the conceptual framework and practical methodologies for their implementation.

Synthesis and Accessibility of Alkyl Sulfinates

The widespread adoption of any chemical reagent is contingent upon its accessibility. Alkyl sulfinates are readily prepared from a variety of common starting materials, making them highly attractive for both small-scale discovery and large-scale manufacturing.[7][8]

Key synthetic routes include:

  • From Organometallic Reagents : The addition of Grignard or organolithium reagents to sulfur dioxide or a stable SO₂ surrogate like DABCO·(SO₂)₂ (DABSO) is a common and effective method.[9][10]

  • From Thiols and Disulfides : Oxidation of the corresponding thiols or disulfides provides a direct route to sulfinates.[7][11]

  • From Carboxylic Acids : A Barton-type photolytic decarboxylation followed by oxidation offers access to structurally diverse and complex alkyl sulfinates.[7][8]

  • From Primary Amines : Katritzky pyridinium salts, derived from primary amines, can serve as alkyl radical precursors that are trapped by an SO₂ source to form sulfinates.[12]

cluster_start Starting Materials cluster_reagents Key Reagents Grignard Grignard/Organolithium (R-MgX) SO2 SO2 or DABSO Grignard->SO2 + SO2 source Thiols Thiols/Disulfides (R-SH / R-S-S-R) Oxidants Oxidants Thiols->Oxidants + Oxidant Carboxylic Carboxylic Acids (R-COOH) Barton Barton Esterification Carboxylic->Barton Barton Decarboxylation Amines Primary Amines (R-NH2) Katritzky Katritzky Salt Formation Amines->Katritzky Pyridinium Salt Formation AlkylSulfinate Alkyl Sulfinate (R-SO2Na) SO2->AlkylSulfinate Oxidants->AlkylSulfinate Barton->AlkylSulfinate Katritzky->AlkylSulfinate + SO2 source start Alkyl Sulfinate (R-SO₂⁻) sulfonyl_rad Sulfonyl Radical (R-SO₂•) start->sulfonyl_rad Oxidation oxidant Oxidant (-e⁻) oxidant->start alkyl_rad Alkyl Radical (R•) sulfonyl_rad->alkyl_rad -SO₂ so2_loss Extrusion of SO₂ so2_loss->sulfonyl_rad addition_intermediate Radical Adduct Intermediate alkyl_rad->addition_intermediate Addition heterocycle Protonated Heterocycle (Het-H⁺) heterocycle->addition_intermediate product Functionalized Heterocycle (Het-R) addition_intermediate->product Oxidation & Deprotonation oxidant2 Oxidant (-e⁻, -H⁺) oxidant2->addition_intermediate

Figure 2: General mechanism for radical-mediated C-H functionalization.

Experimental Protocol: Minisci-type C-H Alkylation

This protocol is a representative example for the functionalization of a nitrogenous heterocycle.

Materials:

  • Heterocyclic substrate (e.g., Lepidine, 1.0 equiv)

  • Alkyl Sulfinate Salt (e.g., Sodium Cyclopropylsulfinate, 1.5 equiv)

  • Oxidant (e.g., Ammonium Persulfate, 2.0 equiv)

  • Acid (e.g., Trifluoroacetic Acid, 2.0 equiv)

  • Solvent (e.g., a biphasic mixture of Dichloromethane and Water, 1:1)

Procedure:

  • To a round-bottom flask, add the heterocyclic substrate and the alkyl sulfinate salt.

  • Add the biphasic solvent system (DCM/H₂O).

  • Add the trifluoroacetic acid to protonate the heterocycle, which is crucial for activating it towards nucleophilic radical attack.

  • Stir the mixture vigorously to ensure good mixing between the organic and aqueous phases.

  • In a separate flask, dissolve the ammonium persulfate in water.

  • Add the oxidant solution dropwise to the reaction mixture over 20-30 minutes at room temperature. The slow addition helps to control the reaction rate and minimize side reactions.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize the acid, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The success of the protocol relies on the generation of the characteristic deep color upon addition of the oxidant, indicating radical formation. The reaction's progress can be easily tracked by the consumption of the starting material via TLC/LC-MS. The final product's structure is confirmed by NMR and mass spectrometry.

Application II: Programmable and Stereospecific Cross-Coupling

The limitations of radical chemistry—namely, its inherent reactivity patterns and lack of stereocontrol—prompted the development of an alternative pathway that leverages the sulfur atom of the sulfinate. This approach enables a programmable C(sp³)–C(sp²) cross-coupling that is not dependent on the electronic properties of the coupling partners and preserves stereochemistry. [2][6]

Mechanistic Rationale: The Sulfurane Intermediate

This elegant transformation avoids radical intermediates entirely. The key steps are:

  • Activation: The alkyl sulfinate is first activated, for example with oxalyl chloride, to form a reactive sulfinyl chloride intermediate.

  • Sulfurane Formation: Addition of an organometallic reagent (e.g., a heteroaryl Grignard reagent) to the activated sulfinate generates a sulfurane intermediate. A second, different Grignard reagent is then added.

  • Ligand Coupling & Reductive Elimination: The two organic groups attached to the sulfur atom then couple via reductive elimination, forming the new C-C bond and extruding a sulfur-containing byproduct. Crucially, because this process occurs from a defined, three-dimensional intermediate, the stereochemistry of the alkyl group is transferred with high fidelity to the product. [2]

sulfinate Chiral Alkyl Sulfinate (R*-SO₂⁻) sulfinyl_chloride Sulfinyl Chloride (R*-SOCl) sulfinate->sulfinyl_chloride Step 1 activation Activation (e.g., (COCl)₂) activation->sulfinate sulfurane Sulfurane Intermediate sulfinyl_chloride->sulfurane Step 2 grignard1 Aryl Grignard (Ar-MgX) grignard1->sulfurane product Stereospecific Product (Ar-R*) sulfurane->product Step 3 grignard2 Alkyl Grignard (R'-MgX) grignard2->sulfurane coupling Ligand Coupling & Reductive Elimination coupling->sulfurane

Figure 3: Mechanism for stereospecific sulfurane-mediated cross-coupling.

Experimental Protocol: Stereospecific C(sp³)–C(sp²) Coupling

This protocol is adapted from the work of Qin and co-workers for the stereospecific installation of alkyl bioisosteres. [2] Materials:

  • Enantioenriched Alkyl Sulfinate (1.8 equiv)

  • Activating Agent (Oxalyl Chloride, 2.0 equiv)

  • Aryl Grignard Reagent (e.g., 2-pyridyl-MgCl·LiCl, 1.0 equiv)

  • Alkyl Grignard Reagent (e.g., s-BuMgCl·LiCl, 2.5 equiv)

  • Anhydrous Solvents (Dichloromethane, Tetrahydrofuran)

Procedure:

  • Activation: In a flame-dried, argon-purged flask, dissolve the enantioenriched alkyl sulfinate in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C. Add oxalyl chloride dropwise and stir the mixture at 0 °C for 1 hour. This step must be performed in a well-ventilated fume hood.

  • First Grignard Addition: Cool the reaction mixture to -78 °C. Slowly add the aryl Grignard reagent (e.g., 2-pyridyl-MgCl·LiCl in THF). Stir at -78 °C for 30 minutes. The choice of Grignard is critical; it defines one of the coupling partners.

  • Second Grignard Addition & Coupling: To the same flask, add the second alkyl Grignard reagent (e.g., s-BuMgCl·LiCl in THF) at -78 °C. Allow the reaction to stir for another 30 minutes. This second Grignard facilitates the key ligand coupling from the sulfurane intermediate.

  • Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Stereochemical Analysis: The enantiospecificity of the reaction should be confirmed by chiral HPLC analysis, comparing the product to a racemic standard.

Causality and Trustworthiness: This protocol is a self-validating system. The high stereochemical fidelity (>99% e.s.) reported for such reactions is a direct consequence of the non-radical, concerted reductive elimination from the sulfurane intermediate. [2]Any significant loss of stereochemical purity would indicate a deviation from this mechanism, possibly due to moisture or other competing side reactions.

Comparative Data and Strategic Application

The choice between using an alkyl sulfinate as a radical precursor or a cross-coupling partner depends entirely on the synthetic objective.

FeatureRadical C-H FunctionalizationSulfurane-Mediated Cross-Coupling
Mechanism Single-electron transfer, SO₂ extrusionSulfurane intermediate, reductive elimination
Stereocontrol Not possible (planar radical intermediate)High fidelity, enantiospecific [2]
Regioselectivity Governed by heterocycle electronics (innate)Programmable by choice of Grignard reagent
Key Bond Formed C(sp³)–C(sp²)C(sp³)–C(sp²)
Common Use Case Rapid, late-stage diversification of heterocyclesPrecise, stereocontrolled synthesis of bioisosteres [5]
Limitations Potential for multiple isomers, no stereocontrolRequires stoichiometric organometallic reagents, sensitive to air/moisture

Conclusion and Future Outlook

Novel alkyl sulfinates represent a powerful class of reagents whose full potential is still being realized. Their dual reactivity allows chemists to choose between a rapid, radical-based diversification strategy and a precise, stereocontrolled construction method from the same starting material. [2][13]This flexibility is invaluable in drug discovery, where both rapid exploration of chemical space and the exact synthesis of a final drug candidate are required. [3][14]Future advancements will likely focus on developing catalytic versions of the sulfurane-mediated coupling, expanding the scope of accessible alkyl groups, and discovering entirely new modes of reactivity for these versatile sulfur compounds.

References

  • Liu, W., Wang, C., Lu, L. et al. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp³) bioisosteres. Nature Chemistry, 15, 550–559 (2023). [Link]

  • Reddy, R. J., & Kumari, A. H. Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130-9221 (2021). [Link]

  • Synthesis of sulfinates and sulfinic acids. Organic Chemistry Portal. [Link]

  • Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp) bioisosteres. ResearchGate. [Link]

  • Sulfinates from amines: A radical approach to alkyl sulfonyl derivatives via donor-acceptor activation of pyridinium salts. American Chemical Society. [Link]

  • Liang, S., Hofman, K., Friedrich, M., & Manolikakes, G. Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(30), 4664-4676 (2020). [Link]

  • Sarver, P. J., Bissonnette, N. B., & MacMillan, D. W. C. Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Journal of the American Chemical Society, 145(38), 20767-20774 (2023). [Link]

  • Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. National Center for Biotechnology Information. [Link]

  • Applications of sulfinate salts. ResearchGate. [Link]

  • Synthesis of sulfoxides from alkyl alkanesulfinate/arenesulfinate via the sulfinylation reaction. ResearchGate. [Link]

  • Reddy, R. J., & Kumari, A. H. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Center for Biotechnology Information. [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Alkyl sulfinates as programmable and modular coupling reagents. ResearchGate. [Link]

  • Yoshida, S. Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications, 61(39), 5084-5093 (2025). [Link]

  • Yan, M., Lo, J. C., Edwards, J. T., & Baran, P. S. Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry, 61(21), 9589-9604 (2018). [Link]

  • Rodríguez, R. I., Sicignano, M., & Alemán, J. Fluorinated Sulfinates as Source of Alkyl Radicals in the Photo‐Enantiocontrolled β‐Functionalization of Enals. Angewandte Chemie International Edition, 59(4), 1604-1608 (2020). [Link]

  • Yan, M., Lo, J. C., Edwards, J. T., & Baran, P. S. Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry, 61(21), 9589-9604 (2018). [Link]

  • Zhang, H., & MacMillan, D. W. C. Ru/Ni Dual Catalytic Desulfinative Photoredox Csp²–Csp³ Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides. Organic Letters, 20(1), 136-139 (2018). [Link]

  • Yoshida, S., & Shimizu, T. Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters. Organic & Biomolecular Chemistry, 21(34), 6929-6933 (2023). [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters, 26(3), 670-674 (2024). [Link]

  • Photoredox catalysis in alkene and alkyne alkylsulfonylations: the construction of Markovnikov selective α-sulfones. Chemical Communications, 59(64), 9831-9834 (2023). [Link]

  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Chemical Science, 9(14), 3595-3599 (2018). [Link]

  • Liu, W., Wang, C., Lu, L. et al. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp³) bioisosteres. Nature Chemistry, 15(4), 550-559 (2023). [Link]

  • Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. [Link]

  • Photoredox catalysis in alkene and alkyne alkylsulfonylations: the construction of Markovnikov selective α-sulfones. Chemical Communications, 59(64), 9831-9834 (2023). [Link]

  • Sarver, P. J., Bissonnette, N. B., & MacMillan, D. W. C. Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Journal of the American Chemical Society, 145(38), 20767-20774 (2023). [Link]

  • Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite. Tetrahedron Letters, 61(2), 151381 (2020). [Link]

  • Liang, S., Hofman, K., Friedrich, M., & Manolikakes, G. Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(30), 4664-4676 (2020). [Link]

  • Alkyl Sulfonates: Preparation and Reactions. YouTube. [Link]

  • Deeming, A. S., J. E. M. N. Klein, T. A. Shuttleworth, and M. C. Willis. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5916-5925 (2020). [Link]

  • A process for preparing a sulfinate.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sulfone Synthesis Utilizing Sodium 1-methoxypropane-2-sulfinate

Executive Summary & Chemical Profile In modern drug discovery and materials science, the strategic introduction of sulfonyl groups is critical for modulating lipophilicity, improving aqueous solubility, and engineering r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug discovery and materials science, the strategic introduction of sulfonyl groups is critical for modulating lipophilicity, improving aqueous solubility, and engineering robust hydrogen-bond acceptor networks[1]. Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9; Molecular Formula: C4H9NaO3S) has emerged as a highly specialized, bench-stable nucleophile and radical precursor for these applications[2].

Characterized by its branched aliphatic chain and ether linkage (SMILES: CC(S([O-])=O)COC.[Na+]), this reagent allows chemists to install a sterically encumbered, heteroatom-rich 1-methoxypropan-2-yl sulfonyl moiety in a single operational step[2]. Unlike volatile thiols or moisture-sensitive sulfonyl chlorides, sodium sulfinates are odorless solids that exhibit exceptional stability, making them ideal for both early-stage discovery and scale-up campaigns[3].

Mechanistic Foundations of Sulfinate Reactivity

Sodium sulfinates are ambident nucleophiles capable of reacting at either the sulfur or oxygen atom. However, according to Hard-Soft Acid-Base (HSAB) theory, the softer sulfur atom preferentially attacks softer electrophiles (such as alkyl halides or transition metal intermediates), selectively yielding sulfones (S-alkylation) rather than sulfinate esters (O-alkylation)[3].

Depending on the electrophilic partner, Sodium 1-methoxypropane-2-sulfinate can be routed through three distinct mechanistic pathways:

  • Direct S_N2 Alkylation: Reaction with primary or secondary alkyl halides in polar aprotic solvents[4].

  • Dual-Catalyzed Cross-Coupling: Reaction with sp2-hybridized aryl or heteroaryl halides via Nickel/Photoredox catalysis, where the sulfinate acts as a sulfonyl radical precursor[1].

  • Sulfa-Michael Addition: Conjugate addition to electron-deficient alkenes[3].

DivergentPathways Sulfinate Sodium 1-methoxypropane-2-sulfinate (Nucleophile / Radical Precursor) Alkylation Alkyl Halides (R-X) Polar Aprotic Solvent Heat (60-80°C) Sulfinate->Alkylation Direct S_N2 CrossCoupling Aryl Halides (Ar-X) Ni/Photoredox Catalysis Blue LED, RT Sulfinate->CrossCoupling SET / Radical Gen. Michael Activated Alkenes Acid/Base Promoter RT to 50°C Sulfinate->Michael Conjugate Attack AlkylSulfone Aliphatic Sulfones (S_N2 Mechanism) Alkylation->AlkylSulfone ArylSulfone Aryl Sulfones (Radical-Metal Mechanism) CrossCoupling->ArylSulfone MichaelSulfone β-Functionalized Sulfones (Conjugate Addition) Michael->MichaelSulfone

Figure 1: Divergent synthetic pathways for sulfone generation using sodium sulfinates.

Quantitative Reaction Parameters

To guide synthetic planning, the following table summarizes the empirical parameters, expected yields, and functional group tolerances across the primary functionalization pathways[1],[4],[3].

Reaction PathwayElectrophile ScopeCatalyst / PromoterOptimal Solvent & TempTypical YieldKey Advantage
Direct Alkylation 1° or 2° Alkyl HalidesNone (TBAI optional)DMF or DMSO, 60–80 °C70–90%Operationally simple; highly scalable.
Cross-Coupling Aryl/Heteroaryl HalidesNi-complex + PhotocatalystDMSO, RT (Blue LED)60–85%Mild access to sp2-hybridized sulfones.
Sulfa-Michael Activated AlkenesBrønsted Acid or BaseEtOH/H2O, RT–50 °C75–95%High atom economy; green solvent compatibility.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Synthesis of Aliphatic Sulfones via Direct Alkylation

This protocol leverages the naked nucleophilicity of the sulfinate anion in a polar aprotic environment to displace aliphatic halides[4].

Causality & Design Rationale: We strictly utilize Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Protic solvents (like ethanol) would heavily solvate the sulfinate anion via hydrogen bonding, drastically reducing its nucleophilicity and stalling the reaction. Furthermore, if an alkyl chloride is used, the addition of catalytic Tetrabutylammonium iodide (TBAI) is mandated; this drives an in-situ Finkelstein reaction, converting the sluggish chloride into a highly reactive alkyl iodide.

Step-by-Step Procedure:

  • Assembly: In an oven-dried round-bottom flask, dissolve Sodium 1-methoxypropane-2-sulfinate (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Electrophile Addition: Add the target alkyl bromide or iodide (1.0 equiv). If using an alkyl chloride, add TBAI (0.1 equiv).

  • Thermal Activation: Heat the mixture to 60–80 °C under an inert argon atmosphere. Stir vigorously for 8–12 hours.

  • Self-Validation (Monitoring): Monitor via TLC. Because the 1-methoxypropane-2-sulfinate moiety lacks a strong UV chromophore, UV visualization will fail unless the electrophile is aromatic. Validation check: Stain the TLC plate with basic KMnO4; the disappearance of the oxidizable starting material confirms conversion.

  • Quench & Workup: Cool to room temperature. Quench with a 5-fold volume excess of distilled water (crucial to partition the DMF into the aqueous layer) and extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.

Protocol B: Synthesis of Aryl Sulfones via Ni/Photoredox Dual Catalysis

Direct S_N2 displacement on sp2-hybridized carbons is orbitally forbidden. To overcome this, we employ a dual-catalytic system where visible light drives a single-electron transfer (SET) to generate a sulfonyl radical, which is subsequently captured by a Nickel cycle[1],[5].

Causality & Design Rationale: The use of dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as a ligand is critical; its steric bulk prevents the formation of unreactive "nickel black" precipitates, keeping the Ni catalyst in the active cycle[1]. Furthermore, rigorous degassing is non-negotiable. Molecular oxygen is a potent triplet quencher and radical scavenger; failure to degas will result in the photocatalyst's excited state being quenched, halting radical generation entirely[5].

PhotoredoxWorkflow Step1 1. Reagent Assembly Sulfinate, Ar-X, Ni-cat, Photocatalyst Step2 2. Degassing (Critical) Freeze-Pump-Thaw or Ar Sparging Step1->Step2 Prevents O2 quenching Step3 3. Photochemical Irradiation Blue LED (440-450 nm), RT, 12-24 h Step2->Step3 Initiates SET Step4 4. Quenching & Extraction Dilute with EtOAc, Wash with Brine Step3->Step4 LC-MS validation Step5 5. Purification Silica Gel Chromatography Step4->Step5 Isolate product

Figure 2: Self-validating workflow for Ni/Photoredox dual-catalyzed cross-coupling.

Step-by-Step Procedure:

  • Assembly: In a transparent borosilicate or quartz reaction vial, combine Sodium 1-methoxypropane-2-sulfinate (1.5 equiv), the aryl halide (1.0 equiv), NiCl2·glyme (10 mol%), dtbbpy (10 mol%), and an organic photocatalyst such as Eosin Y or AQDAB (2 mol%)[5].

  • Solvation: Add anhydrous DMSO (0.1 M).

  • Degassing (Critical Step): Seal the vial with a septum. Sparge the solution with ultra-pure Argon for at least 15 minutes, or perform three consecutive freeze-pump-thaw cycles.

  • Irradiation: Place the vial approximately 2–3 cm away from a 440–450 nm Blue LED light source. Stir at room temperature for 12–24 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature, preventing thermal degradation of the catalyst[1].

  • Self-Validation (Monitoring): Validation check: The reaction mixture should maintain a vibrant color characteristic of the active photocatalyst state. If the solution turns dark green/black and ceases to progress, oxygen contamination has poisoned the Nickel catalyst. Confirm product formation via LC-MS, tracking the exact mass of the newly formed aryl sulfone.

  • Workup: Dilute the mixture with water and extract with EtOAc. Wash the organic layer extensively with water to remove DMSO, dry, and purify via chromatography.

References

  • Title: BLD Pharm: Sodium 1-methoxypropane-2-sulfinate | Source: bldpharm.com | URL: 2

  • Title: Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis | Source: nih.gov | URL: 1

  • Title: Application Notes and Protocols: Sodium Benzo[d]thiazole-2-sulfinate in Organic Synthesis | Source: benchchem.com | URL: 4

  • Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds | Source: nih.gov | URL: 3

  • Title: A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light | Source: mdpi.com | URL: 6

Sources

Application

Application Note: Late-Stage C–H Sulfonylation of Heterocycles Using Sodium 1-Methoxypropane-2-Sulfinate

Executive Summary & Chemical Context The direct functionalization of unactivated C–H bonds in heterocycles is a cornerstone of modern drug discovery. has emerged as a highly specialized reagent for introducing the 1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The direct functionalization of unactivated C–H bonds in heterocycles is a cornerstone of modern drug discovery. has emerged as a highly specialized reagent for introducing the 1-methoxypropan-2-yl sulfonyl moiety into complex architectures. This specific functional group is prized for its ability to fine-tune lipophilicity and hydrogen-bonding networks, and has been critically utilized in the synthesis of potent 1[1] for cardiovascular therapies.

This application note details two robust, self-validating methodologies for the sulfonylation of electron-rich heterocycles (e.g., indoles, pyrroles, and imidazopyridines) using this reagent: a visible-light photoredox-catalyzed approach and a metal-free iodine-catalyzed oxidative protocol.

Mechanistic Rationale

Sodium sulfinates are exceptionally stable, bench-top friendly precursors that can be converted into highly reactive electrophilic sulfonyl radicals via single-electron transfer (SET) oxidation. In the 2[2], irradiation of a photocatalyst (e.g., fac-Ir(ppy)₃) with blue light generates a long-lived excited state capable of oxidizing the sulfinate anion. The resulting sulfonyl radical rapidly adds to the most electron-rich position of the heterocycle. Subsequent oxidation of the radical adduct by a terminal oxidant (or the oxidized photocatalyst) and deprotonation restores aromaticity, yielding the target sulfone.

ReactionMechanism cluster_cycle Photoredox Catalytic Cycle Ir_III Ir(III) Catalyst Ir_III_star *Ir(III) Excited State Ir_III->Ir_III_star hν (450 nm) Ir_II Ir(II) Reduced State Ir_III_star->Ir_II SET from Sulfinate Sulfinate Sodium 1-methoxypropane -2-sulfinate Ir_III_star->Sulfinate Electron Transfer Ir_II->Ir_III SET to Oxidant SulfonylRad Sulfonyl Radical Intermediate Sulfinate->SulfonylRad -e⁻ (Oxidation) Product Sulfonylated Product SulfonylRad->Product Radical Addition Heterocycle Heterocycle (e.g., Indole) Heterocycle->Product C-H Functionalization

Photoredox catalytic cycle for the generation of sulfonyl radicals from sodium sulfinates.

Reaction Optimization & Quantitative Benchmarking

To establish a robust protocol, reaction parameters were systematically evaluated using N-methylindole as a model substrate. The data below demonstrates the critical dependence on the choice of oxidant and solvent system.

EntryCatalyst / PromoterOxidantSolvent SystemTime (h)Yield (%)
1 fac-Ir(ppy)₃ (1 mol%) K₂S₂O₈ (2.0 equiv) CH₃CN / H₂O (1:1) 18 85%
2Ru(bpy)₃Cl₂ (1 mol%)K₂S₂O₈ (2.0 equiv)CH₃CN / H₂O (1:1)2472%
3fac-Ir(ppy)₃ (1 mol%)Air (O₂)CH₃CN24Trace
4 I₂ (20 mol%) TBHP (2.0 equiv) EtOAc 12 78%
5NoneK₂S₂O₈ (2.0 equiv)CH₃CN / H₂O (1:1)240%

Note: Yields represent isolated material after flash column chromatography.

Experimental Methodologies

Workflow S1 1. Preparation Dry Solvents & Reagents S2 2. Degassing Freeze-Pump-Thaw S1->S2 S3 3. Irradiation 450 nm LED, 18h S2->S3 S4 4. Quenching NaHCO3 (aq) S3->S4 S5 5. Isolation Flash Chromatography S4->S5

Step-by-step experimental workflow for the photoredox-catalyzed sulfonylation protocol.

Protocol A: Visible-Light Photoredox Sulfonylation

This method is highly recommended for complex, late-stage intermediates due to its mild, room-temperature conditions.

Step-by-Step Procedure:

  • Reagent Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the heterocycle (0.5 mmol, 1.0 equiv), Sodium 1-methoxypropane-2-sulfinate (160 mg, 1.0 mmol, 2.0 equiv), K₂S₂O₈ (270 mg, 1.0 mmol, 2.0 equiv), and fac-Ir(ppy)₃ (3.3 mg, 1 mol%).

  • Solvent Addition: Add 5.0 mL of a 1:1 mixture of CH₃CN and deionized H₂O.

    • Causality: The biphasic/miscible nature of this solvent mixture is deliberate. The highly polar sodium sulfinate requires an aqueous component for full dissolution, whereas the organic heterocycle and iridium catalyst necessitate an organic phase. This ensures optimal collision frequency for SET.

  • Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Causality: Molecular oxygen (O₂) is a potent triplet quencher. If present, it will rapidly quench the long-lived triplet excited state of the fac-Ir(ppy)₃ catalyst, completely shutting down the single-electron transfer event required to oxidize the sulfinate.

  • Irradiation: Stir the reaction mixture at room temperature under irradiation from a 450 nm blue LED array for 18 hours. Utilize a cooling fan to maintain the ambient temperature at ~25 °C.

    • Causality: LEDs generate significant ambient heat. Without active cooling, the reaction temperature can exceed 40 °C, promoting competitive homodimerization of the sulfonyl radicals (forming thiosulfonates) rather than the desired cross-coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation & Quality Control:

  • Visual Check: 30 minutes post-irradiation, the solution must exhibit a sustained, bright yellow/green luminescence. A color shift to opaque black indicates catalyst degradation (often due to trace metal impurities).

  • Analytical Check: Crude ¹H-NMR of an aliquot should reveal a diagnostic doublet at ~1.3 ppm (corresponding to the methyl group of the 1-methoxypropan-2-yl moiety) and a singlet at ~3.3 ppm (methoxy group), validating successful radical addition.

Protocol B: Metal-Free Iodine-Catalyzed Oxidative Sulfonylation

For laboratories lacking photoredox setups, this classical 3[3] provides a highly scalable alternative.

Step-by-Step Procedure:

  • Reagent Assembly: In a 25 mL round-bottom flask, dissolve the heterocycle (0.5 mmol, 1.0 equiv) and Sodium 1-methoxypropane-2-sulfinate (160 mg, 1.0 mmol, 2.0 equiv) in 5.0 mL of ethyl acetate (EtOAc).

  • Catalyst Addition: Add molecular iodine (I₂, 25 mg, 20 mol%). Stir at room temperature for 5 minutes.

  • Oxidant Addition: Cool the flask to 0 °C in an ice bath. Add tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 2.0 equiv) dropwise over 10 minutes.

    • Causality: Rapid addition of peroxides can lead to thermal runaway and non-selective oxidation of the heterocycle core. Controlled addition ensures a steady-state concentration of the active hypoiodite species, favoring C–S bond formation over substrate degradation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to reduce any unreacted iodine/peroxides. Extract with EtOAc (3 × 10 mL), dry, and concentrate.

Self-Validation & Quality Control:

  • Visual Check: The reaction mixture will initially exhibit a deep purple/brown color due to the presence of I₂. As the reaction proceeds and the catalytic cycle turns over, the color will gradually fade to a pale yellow upon completion, serving as an internal visual indicator of sulfinate consumption and radical termination.

  • TLC Check: Monitor via TLC (Hexanes/EtOAc 7:3). The sulfonylated product will typically run significantly lower (lower Rf) than the parent heterocycle due to the highly polar sulfone moiety.

Substrate Scope & Limitations

These protocols are highly effective for electron-rich heterocycles such as indoles (preferentially functionalizing at the C2 or C3 position depending on existing substitution), pyrroles, and imidazo[1,2-a]pyridines. Highly electron-deficient heterocycles (e.g., unfunctionalized pyridines or pyrimidines) exhibit sluggish reactivity toward electrophilic sulfonyl radicals and may require pre-activation (e.g., conversion to the corresponding N-oxide) prior to subjection to these conditions.

References

  • Title: BLD Pharm: View (1849197-44-9) / (Sodium 1-methoxypropane-2-sulfinate)
  • Title: WO2018093580A1 - Triazole pyridyl compounds as agonists of the apj receptor Source: Google Patents URL
  • Title: Visible Light-Induced Sulfonylation/Arylation of Styrenes in a Double Radical Three-Component Photoredox Reaction Source: ChemRxiv URL
  • Title: Synthesis and applications of sodium sulfinates (RSO2Na)

Sources

Method

Application Note: Catalytic Systems for Sodium 1-methoxypropane-2-sulfinate

Executive Summary & Reagent Profile[1][2][3][4] Sodium 1-methoxypropane-2-sulfinate is a specialized alkyl radical precursor belonging to the class of reagents popularly known as Diversinates™ (popularized by the Baran L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Profile[1][2][3][4]

Sodium 1-methoxypropane-2-sulfinate is a specialized alkyl radical precursor belonging to the class of reagents popularly known as Diversinates™ (popularized by the Baran Lab). Structurally, it serves as a masked source of the 1-methoxypropan-2-yl radical.

In drug discovery, this specific moiety is highly valued for its ability to introduce a solubilizing ether handle while adding bulk (isopropyl-like character) to a scaffold, often modulating lipophilicity (


) and metabolic stability without introducing a hydrogen-bond donor.

This guide details three distinct catalytic systems for deploying this reagent:

  • Ag(I)-Mediated Oxidative C–H Alkylation (Minisci-type)

  • Photoredox-Catalyzed Desulfonylation

  • Ni/Photoredox Dual Catalytic Cross-Coupling

Reagent Structure & Properties[2]
  • Chemical Formula:

    
    [1]
    
  • Role: Radical Precursor (via oxidative desulfonylation).

  • Stability: Bench-stable solid; hygroscopic (store in desiccator).

  • Solubility: High in

    
    , DMSO; moderate in MeOH; poor in non-polar organics.
    

Mechanistic Principles

The utility of sodium 1-methoxypropane-2-sulfinate relies on the controlled generation of a carbon-centered radical. Unlike boronic acids, sulfinates require oxidative activation.

Pathway: Oxidative Desulfonylation

The reaction proceeds via a Single Electron Transfer (SET) oxidation of the sulfinate anion, followed by the extrusion of sulfur dioxide.

G Sulfinate Sulfinate Anion (R-SO2-) Oxidant Oxidant/Cat* (SET) Sulfinate->Oxidant RadicalCat Sulfonyl Radical (R-SO2•) AlkylRad Alkyl Radical (R•) RadicalCat->AlkylRad Desulfonylation (Fast for 2° alkyl) SO2 - SO2 (Gas) RadicalCat->SO2 Product Functionalized Scaffold AlkylRad->Product Heterocycle Trapping (Minisci) Oxidant->RadicalCat - 1e-

Figure 1: Mechanistic pathway for radical generation from sodium 1-methoxypropane-2-sulfinate.

Protocol A: Ag(I)-Mediated C–H Functionalization (Minisci)

This is the industry-standard "Baran Protocol" for innate functionalization of electron-deficient heterocycles (pyridines, quinolines, diazines). It uses a silver catalyst and a persulfate oxidant.[2]

Why this works: The 1-methoxypropan-2-yl radical is secondary and nucleophilic. It reacts rapidly with protonated (electron-poor) heterocycles.

Materials
  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: Sodium 1-methoxypropane-2-sulfinate (2.0 – 3.0 equiv)

  • Catalyst:

    
     (0.1 – 0.2 equiv)
    
  • Oxidant:

    
     or 
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent: DCM:

    
     (biphasic) or DMSO:
    
    
    
  • Additive: TFA (1.0 equiv) – Critical for activating the heterocycle.

Step-by-Step Methodology
  • Preparation: In a vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in DCM (2.0 mL) and water (1.0 mL).

  • Activation: Add Trifluoroacetic acid (TFA, 0.5 mmol) to protonate the heterocycle. Note: If the substrate contains acid-labile groups, omit TFA, but conversion may drop.

  • Reagent Addition: Add Sodium 1-methoxypropane-2-sulfinate (1.0 mmol, 2 equiv) and

    
     (0.1 mmol, 20 mol%).
    
  • Initiation: Cool the mixture to 0 °C (ice bath).

  • Oxidant Addition: Add the persulfate oxidant (1.5 mmol, 3 equiv) in a single portion.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir vigorously for 4–12 hours. Vigorous stirring is essential for biphasic systems.

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    mL). Dry over
    
    
    and concentrate.

Data Summary: Solvent Effects

Solvent System Conversion Efficiency Note
DCM : H2O (2:1) High Standard biphasic. Best for lipophilic substrates.
DMSO : H2O (1:1) Moderate-High Best for polar substrates. Harder to work up.

| MeCN : H2O (1:1) | Moderate | Can lead to solvent alkylation side-products. |

Protocol B: Photoredox Catalysis (Metal-Free Option)

For substrates sensitive to strong oxidants or silver, visible-light photocatalysis offers a milder alternative using Eosin Y or organic dyes.

Materials
  • Photocatalyst: Eosin Y (2 mol%) or 4CzIPN (organic dye)

  • Oxidant: Nitrobenzene (as terminal oxidant/HAT agent) or air (

    
    )
    
  • Light Source: Blue LEDs (450–460 nm) or Green LEDs (for Eosin Y)

Step-by-Step Methodology
  • Setup: Charge a reaction tube with the heterocycle (0.2 mmol), Sodium 1-methoxypropane-2-sulfinate (0.4 mmol), and Eosin Y (0.004 mmol).

  • Solvent: Add DMSO (2.0 mL) and TFA (0.2 mmol).

  • Degassing: Sparge the solution with Nitrogen for 10 minutes to remove oxygen (unless using air as the specific oxidant, though inert atmosphere usually improves radical lifetime).

  • Irradiation: Place the tube 2–3 cm from the LED light source. Stir at room temperature for 12–18 hours.

  • Cooling: Use a fan to maintain temperature

    
     °C.
    

Protocol C: Ni/Photoredox Cross-Coupling

This protocol is used to couple the alkyl group to an aryl halide (Br, I) rather than a C–H bond. This allows for regio-controlled installation.

Mechanism: The sulfinate generates a radical via the photocatalyst, which is then intercepted by a Ni(0)/Ni(II) catalytic cycle.

Materials
  • Catalyst A (Photo):

    
     (1–2 mol%)
    
  • Catalyst B (Cross-coupling):

    
     (5 mol%) + dtbbpy (5 mol%)
    
  • Base:

    
     or 
    
    
    
  • Solvent: DMF or DMA

Workflow Diagram

Workflow Start Reagent Prep (Glovebox/Inert) Mix Mix: Aryl Halide + Sulfinate + Ni Cat + Ir Cat Start->Mix Solvent Add Degassed DMF Mix->Solvent Light Blue LED Irradiation (24-48h) Solvent->Light Workup Aq. Workup & Purification Light->Workup

Figure 2: Workflow for Dual Catalytic Cross-Coupling.

Troubleshooting & Optimization

Common Failure Modes
  • No Reaction (Recovery of SM):

    • Cause: Radical quenching or insufficient oxidation potential.[3]

    • Fix: Increase oxidant (persulfate) to 4.0 equiv. Ensure efficient stirring. If using Protocol A, try adding 10 mol%

      
       as a co-catalyst.
      
  • Sulfonylation instead of Alkylation:

    • Observation: Product contains

      
       linker.[3][4]
      
    • Cause: Desulfonylation is too slow; the sulfonyl radical is trapped before losing

      
      .
      
    • Fix: Raise the reaction temperature (50–60 °C). Desulfonylation is entropy-driven.

  • Polysubstitution:

    • Observation: Multiple alkyl groups added.[2][5]

    • Fix: Stop reaction at 60% conversion. Use excess heterocycle (2:1 ratio relative to sulfinate).

Storage
  • The reagent is a sodium salt.[6][7] It is hygroscopic.

  • Critical: If the reagent becomes "wet" or clumpy, the stoichiometry of the radical generation will fail. Dry under vacuum over

    
     before critical experiments.
    

References

  • Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Boronic Acids." Nature, 492, 95–99. (Foundational work on innate C-H functionalization logic). Link

  • Zhou, Q., & Rufino, H. (2013). "A New Reagent for Direct Difluoromethylation." Journal of the American Chemical Society, 135(6), 2505–2508. (Establishes sulfinate radical mechanism). Link

  • Gianatassio, R., et al. (2014). "Simple, Scalable, and Practical C–H Functionalization of Heterocycles." Science, 343, 1242905. (The "Diversinates" paper establishing the scope of alkyl sulfinates). Link

  • Merchant, R. R., et al. (2018). "Modular Radical Cross-Coupling with Sulfinates." ACS Central Science, 4(2), 273–279. (Ni/Photoredox dual catalysis protocols). Link

  • BLD Pharm. "Sodium 1-methoxypropane-2-sulfinate Product Page." (Commercial source and physical data). Link

Sources

Application

Application Notes and Protocols: Sodium 1-methoxypropane-2-sulfinate as a Versatile Nucleophilic Reagent in Pharmaceutical Intermediate Synthesis

An Application Guide for Drug Discovery Professionals Abstract The incorporation of sulfone and sulfonamide moieties is a cornerstone of modern medicinal chemistry, imparting critical physicochemical and pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Professionals

Abstract

The incorporation of sulfone and sulfonamide moieties is a cornerstone of modern medicinal chemistry, imparting critical physicochemical and pharmacological properties to active pharmaceutical ingredients (APIs). Sodium sulfinates have emerged as exceptionally versatile and practical reagents for the construction of these sulfur-containing functional groups, prized for their stability, ease of handling, and diverse reactivity.[1][2] This guide introduces Sodium 1-methoxypropane-2-sulfinate (CAS 1849197-44-9)[3], a specialized building block for introducing the 1-methoxypropane-2-sulfonyl group into organic molecules. We provide a comprehensive overview of its synthesis, core applications, and detailed, field-tested protocols for its use in the synthesis of sulfones and sulfonamides—key intermediates in pharmaceutical development. The methodologies herein are designed to be robust and adaptable, enabling researchers to leverage the unique structural and potential pharmacokinetic benefits of the 1-methoxypropane-2-sulfonyl moiety.

Introduction: The Role of Sulfinates in Modern Drug Synthesis

Sulfur-containing compounds, particularly sulfones and sulfonamides, are ubiquitous in pharmaceuticals, contributing to receptor binding, metabolic stability, and solubility.[4][5] The synthesis of these crucial intermediates often relies on the formation of carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds. Traditionally, sulfonyl chlorides have been used for this purpose, but their lachrymatory nature, moisture sensitivity, and harsh reaction conditions present significant challenges.

Sodium sulfinate salts (RSO₂Na) offer a superior alternative. They are generally bench-stable, odorless, and easy-to-handle crystalline solids that exhibit multifaceted reactivity.[1] Depending on the reaction conditions, they can serve as nucleophiles, radical precursors, or electrophilic partners, making them powerful tools for organic synthesis.[1][2] Sodium 1-methoxypropane-2-sulfinate provides a unique opportunity to install a flexible, ether-containing alkylsulfonyl group, a feature that can be exploited to fine-tune the properties of drug candidates.

Reagent Profile: Sodium 1-methoxypropane-2-sulfinate

A thorough understanding of the reagent's properties is critical for successful and safe implementation in the laboratory.

Physicochemical and Safety Data

The following table summarizes the key properties and safety considerations for Sodium 1-methoxypropane-2-sulfinate.

PropertyValue / Information
Chemical Name Sodium 1-methoxypropane-2-sulfinate
CAS Number 1849197-44-9[3]
Molecular Formula C₄H₉NaO₃S
Molecular Weight 160.17 g/mol
Appearance Expected to be a white to off-white crystalline powder.
Solubility Expected to be soluble in water and polar aprotic solvents like DMSO and DMF; slightly soluble in alcohols.
Safety & Handling Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[6] Handling: Use in a well-ventilated area or chemical fume hood. Avoid dust formation.[7] Keep away from strong acids and oxidizing agents.[7] Storage: Store in a tightly sealed container in a cool, dry place.
Proposed Synthesis of Sodium 1-methoxypropane-2-sulfinate

While commercially available, an in-house synthesis may be required. The most reliable and widely adopted method for preparing sodium sulfinates is the reduction of the corresponding sulfonyl chloride with sodium sulfite.[1][8]

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Reduction to Sulfinate Salt A 1-Methoxy-2-propanol B 1-Methoxypropane-2-sulfonyl chloride A->B SO₂Cl₂ or similar (Not detailed in this protocol) C 1-Methoxypropane-2-sulfonyl chloride D Sodium 1-methoxypropane-2-sulfinate C->D Na₂SO₃, NaHCO₃ H₂O, 70-80 °C

Figure 1. General synthetic workflow for Sodium 1-methoxypropane-2-sulfinate.

Protocol 2.2.1: Synthesis from 1-Methoxypropane-2-sulfonyl Chloride

Causality: This protocol leverages the nucleophilic character of the sulfite ion to displace the chloride from the sulfonyl chloride. Sodium bicarbonate is added to neutralize the acidic byproducts, driving the reaction to completion.

Materials:

  • 1-Methoxypropane-2-sulfonyl chloride (1.0 eq)

  • Sodium sulfite (Na₂SO₃, 2.0 eq)

  • Sodium bicarbonate (NaHCO₃, 2.0 eq)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Combine sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add deionized water to create a stirrable slurry (approx. 10 mL per 10 mmol of sulfonyl chloride).

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Slowly add 1-methoxypropane-2-sulfonyl chloride (1.0 eq) to the heated slurry over 30 minutes.

  • Maintain the reaction at 80 °C for 4-6 hours, monitoring the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the water under reduced pressure using a rotary evaporator.

  • To the resulting solid residue, add ethanol and heat to reflux to dissolve the product, leaving the inorganic salts behind.

  • Filter the hot solution to remove the inorganic salts.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Self-Validation: The final product should be a white crystalline solid. Purity can be confirmed by ¹H NMR and melting point analysis, which should be sharp. Expected yields are typically high (80-95%) for this type of transformation.[1]

Core Application: Synthesis of Sulfones via Nucleophilic Substitution (Sₙ2)

The primary application of sodium 1-methoxypropane-2-sulfinate is as a soft, sulfur-centered nucleophile for the formation of C-S bonds.[9] It reacts readily with primary and secondary alkyl halides, tosylates, or mesylates to produce sulfones, which are valuable pharmaceutical intermediates.[4]

G cluster_legend Legend reagents R¹-SO₂⁻Na⁺ + R²-X ts [R¹-SO₂---R²---X]⁻ reagents->ts Sₙ2 Attack (Polar Aprotic Solvent) product R¹-SO₂-R² + NaX ts->product Leaving Group Departure A R¹ = 1-methoxypropan-2-yl B R² = Alkyl, Benzyl, etc. C X = Br, I, OTs, OMs

Figure 2. Sₙ2 mechanism for sulfone synthesis using a sulfinate anion.

Protocol 3.1: General Procedure for Alkyl Sulfone Synthesis

Causality: This reaction proceeds via a classic Sₙ2 mechanism. Polar aprotic solvents like DMF or DMSO are used to solvate the sodium cation, leaving the sulfinate anion highly nucleophilic and reactive. Heating is often required to overcome the activation energy, especially for less reactive electrophiles.

Materials:

  • Sodium 1-methoxypropane-2-sulfinate (1.2 eq)

  • Electrophile (e.g., Benzyl bromide, 1.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the electrophile (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add sodium 1-methoxypropane-2-sulfinate (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting electrophile is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash twice with water, then once with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Reactivity

Electrophile (R²-X)Typical ConditionsExpected YieldCausality / Rationale
Benzyl BromideDMF, 60 °C, 4h>90%Highly reactive benzylic halide, readily undergoes Sₙ2 displacement.
1-IodobutaneDMSO, 80 °C, 12h80-90%Primary alkyl halide; requires slightly more forcing conditions than a benzylic halide. Iodide is an excellent leaving group.
2-Chloropyridine (activated)DMSO, 100 °C, 18h60-75%SₙAr reaction. Requires higher temperatures due to the higher activation energy for aromatic substitution.

Advanced Application: Palladium-Catalyzed Sulfonylation of Aryl Halides

For the synthesis of aryl sulfones, a critical motif in many drugs, modern cross-coupling methods are indispensable. Palladium-catalyzed reactions provide a powerful and general route to form C(sp²)-S bonds, connecting the sulfinate moiety directly to aromatic or heteroaromatic rings.[10]

G Pd0 Pd(0)Lₙ Pd_complex Ar-Pd(II)-X Lₙ Pd0->Pd_complex Oxidative Addition (Ar-X) Sulfone_complex Ar-Pd(II)-SO₂R Lₙ Pd_complex->Sulfone_complex Reaction with RSO₂⁻Na⁺ Sulfone_complex->Pd0 Reductive Elimination Product Ar-SO₂R Sulfone_complex->Product Product Release

Figure 3. Simplified catalytic cycle for Pd-catalyzed C-S cross-coupling.

Protocol 4.1: Synthesis of Aryl Sulfones

Causality: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step. The choice of ligand (e.g., Xantphos) is critical for stabilizing the palladium intermediates and promoting the final reductive elimination step that forms the product.

Materials:

  • Aryl or heteroaryl halide (e.g., 4-Bromoanisole, 1.0 eq)

  • Sodium 1-methoxypropane-2-sulfinate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), sodium 1-methoxypropane-2-sulfinate (1.5 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

Sodium 1-methoxypropane-2-sulfinate is a highly valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its stability and predictable reactivity in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions make it an excellent choice for introducing the 1-methoxypropane-2-sulfonyl moiety. The protocols provided in this guide offer robust starting points for researchers to construct complex sulfone- and sulfonamide-containing molecules, enabling the exploration of new chemical space in drug discovery programs.

References

  • Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9486-9537. Available at: [Link]

  • Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Center for Biotechnology Information. Available at: [Link]

  • Li, W., et al. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. MDPI. Available at: [Link]

  • Li, Y., et al. (2024). Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of sulfones via direct opening of epoxides with sodium sulfinates. Available at: [Link]

  • Shyam, P. K., & Jang, H.-Y. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. Organic Chemistry Portal. Available at: [Link]

  • Reeves, J. T., et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Center for Biotechnology Information. Available at: [Link]

  • Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and transformations of sulfinate esters. Available at: [Link]

  • ResearchGate. (n.d.). Possible mechanisms for nucleophilic substitution reactions at sulfur. Available at: [Link]

  • Merchant, R. R., et al. (2015). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. National Center for Biotechnology Information. Available at: [Link]

  • Analytical Methods. (n.d.). Available at: [Link]

  • Georganics. (n.d.). 1-METHOXYPROPANE Safety Data Sheet. Available at: [Link]

  • Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. Available at: [Link]

  • ResearchGate. (2025). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Google Patents. (2001). United States Patent 6,384,236 B1. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available at: [Link]

  • Google Patents. (n.d.). CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane.
  • Pastre, J. C., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kingvolt. (2026). Role of Sodium p-Toluene Sulfinate in Pharmaceutical Intermediates. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective cross-coupling reaction of sodium sulfinates with phenols under aqueous conditions. Green Chemistry. Available at: [Link]

  • Drug Hunter. (n.d.). Patents. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Available at: [Link]

  • Google Patents. (1981). Long acting sulfonamide injectable compositions - Patent 0021847.
  • U.S. Environmental Protection Agency. (2025). 1-Methoxy-2-[(1-methoxypropan-2-yl)oxy]propane Properties. Available at: [Link]

  • OPUS. (2025). Analytical Methods. Available at: [Link]

  • eGrove. (2024). Current Active U.S. Patents Held by SOP Inventors. Available at: [Link]

Sources

Method

Application Notes & Protocols: Asymmetric Synthesis Leveraging Chiral Sulfinates

For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Abstract The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist
Abstract

The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and development. Chiral sulfinates and their derivatives have emerged as powerful and versatile tools in asymmetric synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol.[1][2] While the specific reagent, Sodium 1-methoxypropane-2-sulfinate, is noted in chemical supplier databases, its application in asymmetric synthesis is not yet extensively documented in peer-reviewed literature.[3] However, the principles of its reactivity can be expertly extrapolated from the well-established chemistry of analogous sodium sulfinates and chiral sulfinate esters. This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and strategic applications of chiral sulfinates in asymmetric synthesis, offering a robust framework for researchers to employ these reagents in their synthetic endeavors.

Introduction: The Role of the Sulfinyl Group in Asymmetric Synthesis

The sulfinyl group, with its stereochemically stable tetrahedral sulfur center, is an exceptional chiral auxiliary and a precursor to valuable chiral building blocks.[1][2][4] Chiral sulfinyl compounds, including sulfoxides, sulfinamides, and sulfinate esters, are pivotal in the synthesis of enantiomerically pure pharmaceuticals.[1][2] For instance, the blockbuster drug esomeprazole is a chiral sulfoxide.[1][2]

Sodium sulfinates (RSO₂Na) are bench-stable, easy-to-handle salts that serve as versatile precursors.[5][6][7] They can function as nucleophiles or be transformed into other chiral sulfur reagents.[5] The core strategy in their asymmetric application often involves one of two pathways:

  • Conversion to Chiral Auxiliaries: Reacting a prochiral sulfinate with a chiral alcohol to form diastereomeric sulfinate esters. These can be separated and then used in stereospecific reactions.[8][9] This is famously known as the Andersen sulfoxide synthesis.

  • Direct Catalytic Asymmetric Transformation: Using a chiral catalyst to directly convert a prochiral sulfinate salt into an enantioenriched product, such as a sulfinate ester or sulfinamide, by reacting it with an alcohol or amine.[10][11][12]

This guide will focus on the principles and protocols related to the second, more modern and efficient, catalytic approach.

Mechanistic Cornerstone: Catalytic Asymmetric Sulfinylation

Recent breakthroughs have enabled the direct, highly enantioselective synthesis of chiral sulfinate esters from simple sodium sulfinates and alcohols. This process is typically mediated by a chiral organocatalyst, which forms a transient, reactive chiral intermediate with the sulfinate.

A prominent mechanism involves the use of a chiral phase-transfer catalyst or a catalyst that forms a chiral ion pair.[13] For example, a pentanidium organocatalyst can be used to facilitate the asymmetric condensation of sulfinates and alcohols.[11][12]

The general catalytic cycle can be visualized as follows:

Asymmetric_Sulfinylation_Cycle cluster_0 Catalytic Cycle A Prochiral Sodium Sulfinate (R-SO₂Na) D [Chiral Catalyst • Sulfinate] Ion Pair A->D + Catalyst (C) B Activating Agent (e.g., Ethyl Chloroformate) E Mixed Anhydride Intermediate B->E C Chiral Catalyst (e.g., Pentanidium) D->E + Activating Agent (B) G Enantioenriched Sulfinate Ester (R-S(O)OR') E->G + Alcohol (F) (Stereocontrolled Attack) F Alcohol (R'-OH) H Catalyst Regeneration G->H H->C Sulfoxide_Synthesis_Workflow Start Start: Enantioenriched Sulfinate Ester in Anhydrous THF Step1 Cool to -78 °C (Dry Ice/Acetone Bath) Start->Step1 Step2 Slowly add Grignard Reagent (e.g., PhMgBr) Step1->Step2 Step3 Stir at -78 °C for 2-4 hours Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Quench with sat. aq. NH₄Cl Step4->Step5 Step6 Aqueous Workup & Extraction Step5->Step6 Step7 Purify via Column Chromatography Step6->Step7 End End: Enantioenriched Sulfoxide Step7->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sodium 1-Methoxypropane-2-Sulfinate Workflows

Welcome to the Application Scientist Support Portal. Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) is a highly versatile chemical building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) is a highly versatile chemical building block. Depending on the reaction conditions, it functions either as an ambidentate nucleophile for synthesizing complex sulfones or as a radical precursor for the direct C(sp3)–H alkylation of heteroarenes via photoredox or Minisci-type chemistry[1].

Despite its utility, researchers frequently encounter yield-limiting bottlenecks such as competing O-alkylation, incomplete desulfonylation, or poor solubility. This guide is engineered to provide self-validating protocols and mechanistic troubleshooting to maximize your experimental yields.

Nucleophilic Substitution: Overcoming the S- vs. O-Alkylation Dilemma

When using Sodium 1-methoxypropane-2-sulfinate to synthesize sulfones, the sulfinate anion acts as an ambidentate nucleophile. The sulfur atom is a "soft" nucleophile, while the oxygen atoms are "hard" nucleophiles.

FAQ: Why is my sulfone yield so low, and why am I seeing a highly unstable byproduct?

Causality: You are likely experiencing competing O-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, reacting a sulfinate salt with a "hard" electrophile (e.g., alkyl tosylates, mesylates, or chlorides) favors attack by the hard oxygen atom. This forms a sulfinate ester, which is hydrolytically unstable and degrades during workup, plummeting your yield[2][3]. Solution: Shift the reaction pathway toward S-alkylation by matching the soft sulfur nucleophile with a "soft" electrophile (e.g., alkyl iodides or bromides). If you must use an alkyl chloride, add Tetrabutylammonium iodide (TBAI) to catalyze an in situ Finkelstein reaction, converting the hard chloride into a soft iodide.

FAQ: Does solvent choice actually matter for this substitution?

Causality: Yes. Protic solvents (like water or alcohols) strongly hydrogen-bond to the sulfinate's oxygen atoms. While this can help block O-alkylation, it also severely reduces the overall nucleophilicity of the salt. Solution: Use polar aprotic solvents like DMF or DMSO. These solvents leave the sulfinate anion relatively unsolvated and highly reactive, promoting rapid S-alkylation[4].

Self-Validating Protocol: High-Yield S-Alkylation

This protocol ensures quantitative conversion to the sulfone by enforcing soft-soft interactions.

  • Preparation: In an oven-dried Schlenk flask under N2, add Sodium 1-methoxypropane-2-sulfinate (1.5 equiv) and the alkyl halide (1.0 equiv).

  • Catalyst Addition: If using an alkyl chloride or bromide, add TBAI (0.1 equiv). Self-validating step: The reaction mixture will visibly darken as the reactive iodide intermediate forms in situ.

  • Solvent: Add anhydrous DMF (to reach 0.2 M concentration).

  • Heating: Stir at 80 °C for 12–16 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer 3x with brine to remove DMF. Dry over Na2SO4 and concentrate.

Radical Pathways: Photoredox and Minisci-Type Couplings

Sodium 1-methoxypropane-2-sulfinate is an exceptional source of the 1-methoxypropan-2-yl radical. Upon Single Electron Transfer (SET) oxidation, it forms a sulfonyl radical that rapidly extrudes SO2 gas[5].

FAQ: My photoredox coupling with a heteroarene is stalling at 20% yield. What is failing?

Causality: The stalled yield is typically caused by an oxidation potential mismatch. The oxidation potential of alkyl sulfinates is generally around +0.5 to +0.7 V vs. SCE. If your photocatalyst's excited state is not oxidizing enough, the SET event will fail. Furthermore, if the subsequent SO2 extrusion is too slow, the sulfonyl radical may add directly to the heteroarene, yielding an undesired sulfone instead of the alkylated product[4]. Solution: Upgrade your photocatalyst. Ir-based complexes like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 or highly oxidizing organic dyes like 4CzIPN provide the necessary thermodynamic driving force for quantitative SET.

Quantitative Data: Photocatalyst & Oxidant Selection Guide
Radical Generation MethodReagent / CatalystOxidation Potential (vs SCE)Expected Yield Impact
Photoredox [Ru(bpy)3]2+~ +0.77 VLow to Moderate (Borderline SET)
Photoredox 4CzIPN~ +1.35 VHigh (Strong SET, metal-free)
Photoredox [Ir(dF(CF3)ppy)2(dtbbpy)]PF6~ +1.21 VExcellent (Rapid oxidation & SO2 extrusion)
Thermal Minisci (NH4)2S2O8 (Persulfate)> +2.0 V (SO4•−)Moderate (Requires heat/biphasic conditions)
Self-Validating Protocol: Photoredox C-H Alkylation
  • Reagent Mixing: To a vial equipped with a stir bar, add the heteroarene (1.0 equiv), Sodium 1-methoxypropane-2-sulfinate (2.0–3.0 equiv), and 4CzIPN (2 mol%).

  • Acid Additive: Add Trifluoroacetic acid (TFA, 1.0 equiv). Causality check: Protonating the basic heteroarene increases its electrophilicity, making it highly reactive toward the nucleophilic 1-methoxypropan-2-yl radical.

  • Solvent: Add a 1:1 mixture of DCE and H2O (0.1 M). The biphasic system dissolves both the organic heteroarene and the inorganic sulfinate salt.

  • Irradiation: Degas via sparging with N2 for 10 mins. Irradiate with Blue LEDs (440–450 nm) at room temperature for 18 hours.

  • Isolation: Neutralize with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

Mechanistic Visualizations

To fully master the reactivity of Sodium 1-methoxypropane-2-sulfinate, refer to the following pathway and catalytic cycle diagrams.

Pathways Substrate Sodium 1-methoxypropane-2-sulfinate (R-SO2Na) Nucleophile Nucleophilic Substitution (Polar Pathway) Substrate->Nucleophile Base/Solvent Radical Radical Generation (Photoredox/Minisci) Substrate->Radical Photocatalyst/Oxidant S_Alk S-Alkylation (Soft Electrophiles) Desired Sulfone Nucleophile->S_Alk Alkyl-I, TBAI O_Alk O-Alkylation (Hard Electrophiles) Undesired Ester Nucleophile->O_Alk Alkyl-OTs Oxidation Single Electron Transfer (SET) Oxidation Radical->Oxidation Desulfonylation -SO2 Extrusion Oxidation->Desulfonylation Sulfonyl Radical AlkylRadical 1-methoxypropan-2-yl Radical Coupling Product Desulfonylation->AlkylRadical Heteroarene

Bifurcated reactivity pathways of Sodium 1-methoxypropane-2-sulfinate based on reaction conditions.

Photoredox PC Photocatalyst (PC) e.g., Ir(III) or 4CzIPN PC_star Excited PC* PC->PC_star Visible Light PC_red Reduced PC- PC_star->PC_red SET Oxidation of Sulfinate PC_red->PC SET Oxidation of Adduct Sulfinate R-SO2- (Sodium 1-methoxypropane-2-sulfinate) SulfonylRad R-SO2• (Sulfonyl Radical) Sulfinate->SulfonylRad -e- AlkylRad R• (1-methoxypropan-2-yl) SulfonylRad->AlkylRad -SO2 RadicalAdduct [H-Ar-R]• AlkylRad->RadicalAdduct + H-Ar Heteroarene Heteroarene (H-Ar) Product Ar-R (Alkylated Product) RadicalAdduct->Product -e-, -H+

Photoredox catalytic cycle for radical generation and C-H alkylation.

Storage and Handling FAQs

FAQ: My sulfinate salt looks clumpy and my yields have dropped over the last month. Has it degraded?

Causality: Yes. Sodium sulfinates are prone to slow oxidation into sulfonates (R-SO3Na) upon prolonged exposure to atmospheric oxygen and moisture. Sulfonates are completely unreactive under both the nucleophilic and radical conditions described above[1]. Solution: Always store Sodium 1-methoxypropane-2-sulfinate in a desiccator under an inert atmosphere (Argon or N2) at 2–8 °C. If degradation is suspected, verify the purity via 1H NMR (D2O); a shift in the methylene protons adjacent to the sulfur atom will clearly distinguish the reactive sulfinate from the dead sulfonate.

References

  • Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual C
  • Recent advances of sodium sulfinates in radical reactions.
  • Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropan
  • Failure in the alkylation of a sodium sulfin
  • Bond-Forming and -Breaking Reactions at Sulfur(IV)

Sources

Optimization

Technical Support Center: Troubleshooting Sodium 1-Methoxypropane-2-Sulfinate Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) Overview Sodium 1-methoxypropane-2-sulfinate is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9)

Overview

Sodium 1-methoxypropane-2-sulfinate is a highly specialized, bench-stable organosulfur building block. It is primarily utilized in medicinal chemistry for installing the 1-methoxypropan-2-yl bioisostere via radical C–H functionalization, or as a nucleophile for synthesizing complex aliphatic sulfones. However, due to its secondary alkyl nature and the presence of a coordinating ether moiety, it is prone to specific side reactions. This guide provides field-proven troubleshooting strategies to mitigate ambident misalkylation, premature desulfinylation, and disproportionation.

Part 1: Troubleshooting & FAQs

Q1: My alkylation reaction is yielding a mixture of products, and the isolated yield of the target sulfone is low. What is happening? A: You are likely observing ambident nucleophilic attack. Sodium sulfinates possess both a "soft" sulfur nucleophilic center and "hard" oxygen centers[1]. When reacted with hard electrophiles (e.g., alkyl tosylates, triflates, or Meerwein salts), the reaction undergoes O-alkylation to form unstable sulfinic esters instead of the desired S-alkylation (sulfone).

  • Causality & Fix: According to Hard-Soft Acid-Base (HSAB) principles, you must match the soft sulfur atom with a soft electrophile. Switch your electrophile to an alkyl iodide or bromide. Furthermore, use a strongly polar aprotic solvent like DMF or DMSO; these solvents tightly solvate the hard sodium cation, leaving the soft sulfinate anion exposed and highly reactive toward S-alkylation.

Q2: During the synthesis of a sulfone, I isolated a non-polar, foul-smelling byproduct. LC-MS shows a mass corresponding to a dimer. How do I prevent this? A: This is a thiosulfonate byproduct (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), formed via the disproportionation of the sulfinate salt. This degradation pathway is heavily accelerated by acidic conditions or the presence of Lewis acids (such as 

).
  • Causality & Fix: Lewis acids or protons mediate the formation of a sulfinyl radical, which rapidly disproportionates into a thiyl radical and a sulfonyl radical, eventually coupling to form the thiosulfonate[2]. Ensure your reaction mixture remains strictly neutral or mildly basic. If your electrophile generates acid during the reaction, add a non-nucleophilic base like

    
     or DIPEA to buffer the system.
    

Q3: I am using this reagent in a Minisci-type radical C–H functionalization, but I am seeing very low conversion and a lot of alkane/dimer side products. Why? A: You are experiencing premature desulfinylation and radical quenching. Under oxidative conditions, the sulfinate undergoes single-electron transfer (SET) to form a sulfonyl radical, which rapidly extrudes


 to yield the 1-methoxypropan-2-yl radical[3]. Because this is a secondary radical, it is relatively stable but highly prone to dimerization or hydrogen-atom abstraction from the solvent if it does not immediately encounter the target heterocycle.
  • Causality & Fix: The rate of radical addition to the heterocycle must outcompete the rate of radical dimerization. To achieve this, protonate your target heterocycle using Trifluoroacetic acid (TFA). Protonation significantly lowers the LUMO of the heterocycle, accelerating the addition of the nucleophilic secondary alkyl radical. Additionally, avoid solvents with weak C–H bonds (like THF) to prevent hydrogen-atom transfer (HAT) side reactions.

Q4: My old batch of Sodium 1-methoxypropane-2-sulfinate is giving poor yields compared to a fresh bottle. Does it degrade? A: Yes. While generally bench-stable, prolonged exposure to atmospheric oxygen and moisture leads to the oxidation of the sulfinate (


) to the corresponding sulfonate (

)[4]. Sulfonates are completely inert under standard nucleophilic or radical coupling conditions.
  • Causality & Fix: Store the reagent in a desiccator under an inert argon atmosphere. You can verify the integrity of your batch via

    
     NMR; the alpha-carbon of the sulfinate appears around 60-65 ppm, whereas oxidation to the sulfonate shifts this peak significantly.
    

Part 2: Quantitative Data & Diagnostics

Table 1: Impact of Reaction Parameters on S- vs. O-Alkylation
Electrophile TypeLeaving GroupOptimal SolventMajor PathwayTypical Ratio (S:O)
Soft (Alkyl Iodide)

DMFS-Alkylation (Sulfone)>95:5
Soft (Alkyl Bromide)

DMSOS-Alkylation (Sulfone)85:15
Hard (Alkyl Tosylate)


O-Alkylation (Sulfinic Ester)40:60
Hard (Meerwein Salt)


O-Alkylation (Sulfinic Ester)<10:90
Table 2: Diagnostic NMR Shifts for Side Reaction Identification
Compound TypeDiagnostic

NMR Shift (

)
Diagnostic

NMR Shift
S-Alkylated (Sulfone)

: 3.0 - 3.5 ppm

: 55 - 65 ppm
O-Alkylated (Sulfinic Ester)

: 4.0 - 4.5 ppm

: 70 - 80 ppm
Thiosulfonate Byproduct Broad, complex multiplets

: ~40 ppm

Part 3: Mechanistic Visualizations

G RSO2Na Sodium 1-methoxypropane- 2-sulfinate TS Ambident Attack RSO2Na->TS Elec Electrophile (R'-X) Elec->TS S_Alk S-Alkylation (Sulfone) Desired Product TS->S_Alk Soft R'-X (e.g., R'-I, R'-Br) O_Alk O-Alkylation (Sulfinic Ester) Side Product TS->O_Alk Hard R'-X (e.g., R'-OTs, R'-OTf)

Figure 1: Ambident reactivity pathway of sulfinate salts based on electrophile hardness.

G Sulfinate 1-methoxypropane- 2-sulfinate Oxidation Single-Electron Transfer (Oxidant) Sulfinate->Oxidation SulfonylRad Sulfonyl Radical [R-SO2•] Oxidation->SulfonylRad AlkylRad Alkyl Radical [R•] + SO2 SulfonylRad->AlkylRad Desulfinylation Target Minisci Product (Heterocycle Alkylation) AlkylRad->Target Fast trapping (Acidic media) Dimer Dimerization (R-R) AlkylRad->Dimer Slow trapping HAT H-Abstraction (R-H) AlkylRad->HAT Solvent interaction

Figure 2: Radical desulfinylation cascade and competing side reactions in Minisci workflows.

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective S-Alkylation (Sulfone Synthesis)

This protocol is designed to suppress O-alkylation and disproportionation.

  • Setup: Charge an oven-dried Schlenk flask with Sodium 1-methoxypropane-2-sulfinate (1.2 equiv) and the target alkyl iodide (1.0 equiv) under an argon atmosphere.

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. (Causality: Polar aprotic solvents leave the soft sulfur nucleophile unsolvated and highly reactive).

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC using a

    
     stain. The desired sulfone product will appear as a UV-inactive, 
    
    
    
    -active spot. If a UV-active spot appears at the solvent front, disproportionation (thiosulfonate formation) has occurred.
  • Workup: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to completely remove residual DMF. Dry over

    
     and concentrate.
    
Protocol B: Radical C–H Alkylation (Minisci-Type Bioisostere Installation)

This protocol is designed to accelerate radical trapping and prevent premature dimerization.

  • Setup: In a 20 mL scintillation vial, combine the target N-heterocycle (1.0 equiv) and Sodium 1-methoxypropane-2-sulfinate (3.0 equiv).

  • Solvation: Add a solvent mixture of

    
     (1:1 v/v, 0.1 M). (Causality: Water is necessary to solubilize the sulfinate salt and stabilize the transient radical intermediates).
    
  • Activation: Add Trifluoroacetic acid (TFA, 1.5 equiv). (Causality: Protonates the heterocycle, lowering its LUMO to accelerate the addition of the nucleophilic alkyl radical).

  • Oxidation: Slowly add

    
     (2.5 equiv) in small portions over 10 minutes to prevent a sudden spike in radical concentration, which favors dimerization.
    
  • Reaction: Stir at 50 °C for 24 hours.

  • Self-Validation Check: Check for the evolution of

    
     gas (mild bubbling upon oxidant addition). Analyze the crude mixture by LC-MS; the presence of an 
    
    
    
    mass peak confirms the successful installation of the 1-methoxypropan-2-yl group.

References

  • Title: Synthesis and applications of sodium sulfin

    
    ): a powerful building block for the synthesis of organosulfur compounds.
    Source:  RSC Advances
    URL: [Link]
    
  • Title: Disproportionate Coupling Reaction of Sodium Sulfinates Medi

    
    : An Approach to Symmetrical/Unsymmetrical Thiosulfonates.
    Source:  Organic Letters
    URL: [Link]
    
  • Title: Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Source: Nature Chemistry URL: [Link]

  • Title: Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting

Optimization of reaction conditions for Sodium 1-methoxypropane-2-sulfinate

Welcome to the technical support guide for the synthesis and optimization of Sodium 1-methoxypropane-2-sulfinate. This document is designed for researchers, chemists, and drug development professionals, providing in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of Sodium 1-methoxypropane-2-sulfinate. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the fundamental principles behind each experimental step, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for Sodium 1-methoxypropane-2-sulfinate?

The most common and robust method for preparing sulfinate salts is through the reduction of the corresponding sulfonyl chloride.[1][2] Given the structure of your target molecule, a logical and well-precedented two-step synthetic pathway is recommended. This approach ensures high purity of the intermediate and offers excellent control over the final reduction step.

The proposed route is as follows:

  • Sulfonylation: Conversion of the commercially available starting material, 1-methoxy-2-propanol, to its corresponding sulfonyl chloride, 1-methoxypropane-2-sulfonyl chloride.

  • Reduction: Reduction of the intermediate sulfonyl chloride using a suitable reducing agent, such as sodium sulfite, to yield the final product, Sodium 1-methoxypropane-2-sulfinate.

This pathway is advantageous because sulfonyl chlorides are generally stable and can be purified prior to the reduction, which minimizes side products in the final, more sensitive step.

G A 1-Methoxy-2-propanol (Starting Material) B 1-Methoxypropane-2-sulfonyl Chloride (Intermediate) A->B Step 1: Sulfonylation (e.g., SOCl₂ or MsCl/Base) C Sodium 1-methoxypropane-2-sulfinate (Final Product) B->C Step 2: Reduction (e.g., Na₂SO₃)

Caption: Recommended two-step synthetic workflow.

Q2: How do I prepare the intermediate, 1-methoxypropane-2-sulfonyl chloride, and what are the critical parameters?

The conversion of a secondary alcohol like 1-methoxy-2-propanol to a sulfonyl chloride is a standard transformation. A common method involves reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[3]

Causality Behind the Choices:

  • Reagents: Methanesulfonyl chloride is a highly reactive and effective sulfonating agent.

  • Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] Using a slight excess (1.2-1.5 equivalents) ensures the reaction medium does not become acidic, which could lead to side reactions like elimination.

  • Temperature: The initial reaction is exothermic. Starting at 0 °C (ice bath) is critical to control the reaction rate and prevent the formation of an alkene byproduct through elimination, a common side reaction with secondary alcohols.[3] The reaction can then be allowed to warm to room temperature to ensure completion.

A detailed protocol for a related synthesis can be found in the literature for 1-Methoxypropan-2-yl methanesulfonate, which provides a strong foundational methodology.[4]

Q3: What are the optimal conditions for the reduction of 1-methoxypropane-2-sulfonyl chloride to the sodium sulfinate salt?

The reduction of a sulfonyl chloride to a sodium sulfinate is most effectively achieved using sodium sulfite (Na₂SO₃) in the presence of a buffer, such as sodium bicarbonate (NaHCO₃) or a hydrogenphosphate salt.[1][2][5] This method is widely used due to its reliability, mild conditions, and the inexpensive nature of the reagents.

Causality Behind the Choices:

  • Reducing Agent: Sodium sulfite is a selective reducing agent for sulfonyl chlorides. An excess is often unnecessary, and maintaining neutral conditions is key.[6]

  • Buffer System: The reaction generates acid. A buffer is essential to maintain a neutral to slightly basic pH. Uncontrolled acidic conditions can catalyze the decomposition of the desired sulfinic acid product through disproportionation.[2][6]

  • Solvent System: A biphasic system, such as water mixed with an organic solvent (e.g., ethyl acetate, dichloromethane), is often employed.[5] This allows the inorganic reagents to remain in the aqueous phase while the organic sulfonyl chloride and the resulting sulfinate product can be partitioned, facilitating both the reaction and subsequent workup.

  • Temperature: The reaction is typically run at temperatures between room temperature and 70-80 °C.[1] For an aliphatic sulfonyl chloride, starting at a lower temperature (e.g., 15-45 °C) and gently heating if necessary is a prudent approach to balance reaction rate with product stability.[2]

ParameterRecommended ValueRationale & Key Considerations
Reducing Agent Sodium Sulfite (Na₂SO₃)1.0 - 3.0 molar equivalents. Efficient and selective.
Buffer Sodium Bicarbonate (NaHCO₃) or Disodium Hydrogenphosphate (Na₂HPO₄)1.5 - 4.5 molar equivalents.[2] Crucial for preventing product decomposition.
Solvent Water / Organic Solvent (e.g., Ethyl Acetate)Biphasic system improves reagent interaction and simplifies workup.[5]
Temperature 15 - 50 °CBalances reaction rate with the stability of the aliphatic sulfinate. Monitor for completion.[2]
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS to determine the optimal endpoint.

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the likely causes and how can I fix this?

Low yield is a common issue that can stem from several factors throughout the synthetic process. Our troubleshooting flowchart can help you diagnose the problem systematically.

G StartNode Low Yield Observed Check1 Check1 StartNode->Check1 Is the reaction going to completion? (Check via TLC/LC-MS) CheckNode CheckNode ActionNode ActionNode Action1_Yes Action1_Yes Check1->Action1_Yes No Check2 Check2 Check1->Check2 Yes Action1_1 Action1_1 Action1_Yes->Action1_1 Potential Causes Action2_No Action2_No Check2->Action2_No Issue is likely in workup/purification Action1_2 Degraded Reagents Action1_1->Action1_2 Action1_3 Sub-optimal Temperature Action1_1->Action1_3 Sol1 Use fresh Na₂SO₃. Ensure sulfonyl chloride intermediate is pure. Action1_2->Sol1 Solution Sol2 Gently increase temperature (e.g., to 40-50°C). Increase reaction time. Action1_3->Sol2 Solution Action2_1 Action2_1 Action2_No->Action2_1 Action2_2 Product lost during extraction Action2_1->Action2_2 Action2_3 Decomposition during isolation Action2_1->Action2_3 Sol3 Sodium sulfinates can have some water solubility. Saturate aqueous layer with NaCl ('salting out') to decrease product solubility before extraction. [3] Action2_2->Sol3 Solution Sol4 Avoid strong acids during workup. Evaporate solvent at low temperatures (rotary evaporator < 40°C). Action2_3->Sol4 Solution

Caption: Troubleshooting decision tree for low reaction yield.

In-depth Analysis:

  • Incomplete Reaction: Aliphatic sulfonyl chlorides can sometimes be less reactive than their aromatic counterparts. Ensure your sodium sulfite is fresh, as it can oxidize over time. If the reaction stalls, a modest increase in temperature or extended reaction time is the first logical step.[7]

  • Product Loss During Workup: Sodium 1-methoxypropane-2-sulfinate, being a salt with a relatively small organic component, may have significant solubility in water. During aqueous workup, a substantial amount of product can be lost to the aqueous layer. To counteract this, "salting out" by saturating the aqueous phase with sodium chloride can dramatically decrease the product's solubility in water, pushing more of it into the organic extraction solvent.[7]

  • Product Instability: While sulfinate salts are generally more stable than the free sulfinic acids, they are not indestructible.[2] Avoid any exposure to acidic conditions during workup, as this can cause disproportionation.[6] Furthermore, excessive heat during solvent removal can lead to decomposition.

Q5: I'm observing an over-oxidation byproduct. How can I prevent the formation of sodium 1-methoxypropane-2-sulfonate?

The primary byproduct of concern in sulfinate synthesis is the corresponding sulfonate, formed by over-oxidation. While the reduction of a sulfonyl chloride should not inherently cause this, contamination or improper handling can lead to its formation.

Prevention Strategies:

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent aerial oxidation, which can be a minor contributing factor, especially during prolonged heating.

  • Purity of Reagents: Ensure your starting materials are free from oxidizing contaminants.

  • Workup Conditions: Avoid using strong oxidizing agents at any stage. If you are purifying the intermediate sulfinic acid by precipitation before converting it to the sodium salt, be aware that the acid form is more susceptible to oxidation.[6]

If you suspect sulfonate formation, it can often be separated during purification. Sulfonates are typically more polar than the corresponding sulfinates. Recrystallization from a suitable solvent system, like an ethanol/water mixture, can often effectively separate the two.[6]

Experimental Protocols

Protocol 1: Synthesis of Sodium 1-methoxypropane-2-sulfinate

This protocol is a representative methodology based on established chemical principles for the synthesis of aliphatic sulfinates.[1][2] Researchers should perform their own optimization.

Step 1: Preparation of 1-methoxypropane-2-sulfonyl chloride (Intermediate - Not Isolated) This step is performed in situ immediately before the reduction.

  • To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-methoxy-2-propanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring for the disappearance of the alcohol by TLC.

  • The resulting mixture containing the crude sulfonyl chloride is used directly in the next step.

Step 2: Reduction to Sodium 1-methoxypropane-2-sulfinate

  • In a separate flask, prepare a solution of sodium sulfite (2.0 eq) and sodium bicarbonate (2.5 eq) in water.

  • Cool the aqueous solution to 10-15 °C and add it to the reaction mixture from Step 1.

  • Stir the resulting biphasic mixture vigorously at room temperature. Gentle warming to 35-40 °C may be required to drive the reaction to completion.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

Step 3: Workup and Purification

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer two more times with dichloromethane or ethyl acetate.

  • Combine the organic layers. To minimize product loss, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature below 40 °C.

  • The resulting crude solid is the target sodium sulfinate. For higher purity, recrystallization is recommended. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[6]

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Q6: How should I properly store Sodium 1-methoxypropane-2-sulfinate?

Sodium sulfinates are generally bench-stable, odorless, and not overly sensitive to moisture, which makes them easier to handle than sulfonyl chlorides.[1] However, for long-term stability and to ensure reagent integrity, proper storage is advised.

  • Storage Conditions: Store the solid product in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.

  • Stability: Alkylsulfinic acid salts are generally considered less stable than their aryl analogues.[8] While stable for routine use, for long-term storage (>6 months), it is advisable to store the container in a desiccator or under an inert atmosphere to prevent slow oxidation.

References

  • Lindberg, B. (1963). Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. [Link]

  • Gagnon, D. et al. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry. [Link]

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

  • Google Patents. (1990).
  • MDPI. (2025). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. MDPI. [Link]

  • ResearchGate. (Various Dates). Classical synthetic methods of sulfinate salts. ResearchGate. [Link]

  • Reddit r/Chempros. (2023). Failure in the alkylation of a sodium sulfinate. Reddit. [Link]

  • RSC Publishing. (2023). Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters. RSC Publishing. [Link]

  • Google Patents. (2001).
  • Organic Chemistry Portal. (Various Dates). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal. [Link]

  • SpringerLink. (2023). Reductive Coupling of Sodium Sulfinates for the Synthesis of Thiosulfonates. Synlett. [Link]

  • ResearchGate. (2024). Evaluation of sodium sulfinate scope. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2025). What factors might favour the synthesis of sulfinate ester from tertiary alcohols? Chemistry Stack Exchange. [Link]

  • Google Patents. (2002).
  • National Institutes of Health. (Date N/A). Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. [Link]

  • Google Patents. (2002).
  • ResearchGate. (Date N/A). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. ResearchGate. [Link]

  • ChemRxiv. (Date N/A). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. [Link]

  • Semantic Scholar. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar. [Link]

Sources

Optimization

Overcoming solubility issues with Sodium 1-methoxypropane-2-sulfinate

Technical Support Center: Overcoming Solubility Issues with Sodium 1-methoxypropane-2-sulfinate As a Senior Application Scientist, I frequently consult on late-stage C-H functionalization campaigns where researchers enco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues with Sodium 1-methoxypropane-2-sulfinate

As a Senior Application Scientist, I frequently consult on late-stage C-H functionalization campaigns where researchers encounter frustrating bottlenecks with Baran Diversinates™. Sodium 1-methoxypropane-2-sulfinate is a highly valuable reagent for installing the medicinally privileged 1-methoxypropane-2-yl bioisostere via Minisci-type radical additions. However, its inherent physicochemical properties—specifically the high lattice energy of the sodium salt—often lead to severe solubility issues in standard organic solvents.

When the reagent remains suspended as a heterogeneous solid, the essential Single Electron Transfer (SET) kinetics cannot occur, resulting in unreacted starting material and failed functionalization. This guide provides a diagnostic framework and self-validating protocols to logically overcome these solubility barriers.

Part 1: Diagnostic FAQs (Mechanistic Causality)

Q1: Why does Sodium 1-methoxypropane-2-sulfinate crash out of my reaction mixture when I add it to my dissolved heterocycle? A: The causality is rooted in the dielectric mismatch between your solvent and the reagent. Sodium sulfinate salts are highly ionic. They require high-dielectric solvents (like water or DMSO) to overcome their lattice energy and dissociate into the active sulfinate anion 1[1]. If your heterocycle is dissolved in pure dichloromethane (DCM) or toluene, the sodium salt will immediately precipitate. Without solvation, the oxidant cannot perform the SET required to generate the sulfonyl radical.

Q2: My target heterocycle is highly lipophilic and only soluble in non-polar solvents, but the sulfinate requires water/DMSO. How do I resolve this phase mismatch? A: You have two mechanistic options. The first is to use a polar aprotic co-solvent like acetonitrile, which acts as a bridge to partially solubilize the salt without crashing out your lipophilic substrate2[2]. The second, more robust approach, is to employ a biphasic system (DCM/Water) supplemented with a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB)[1].

Q3: I optimized the solvent system, but my conversion is still capped at 20%. Is solubility still the limiting factor? A: Yes. Even when partially solubilized, the localized concentration of the sulfinate anion may be too low to outcompete the background degradation of your oxidant. This is a fundamental limitation of sodium salts in organic chemistry. To definitively solve this, you must alter the reagent's intrinsic lipophilicity by performing a counterion exchange to create a 3[3]. Zinc forms a more covalent bond with the sulfinate oxygens, drastically lowering the lattice energy and enabling complete dissolution in organic media.

Part 2: Quantitative Data & Solvent Strategy

To select the correct troubleshooting path, compare the thermodynamic solubility profiles and expected conversion rates in the table below.

Reagent FormSolvent SystemSolvent Dielectric Constant (ε)Relative SolubilityExpected ConversionMechanistic Rationale
Sodium Salt Pure DCM / Toluene9.1 / 2.4< 1 mg/mL< 5%High lattice energy of Na-salt prevents dissolution in low-ε media.
Sodium Salt Isopropanol / MeCN~ 27.0~ 15 mg/mL20 - 67%Polar aprotic co-solvents disrupt the ionic lattice, enabling partial SET[2].
Sodium Salt DMSO / H₂O (3:1)~ 47.0> 50 mg/mL40 - 70%High-ε media fully solvates Na⁺, but may cause lipophilic substrate precipitation.
Zinc Salt Pure DCM / MeCN9.1 / 37.5> 50 mg/mL> 80%Covalent Zn-O bond increases lipophilicity, allowing homogeneous organic reactions[3].

Part 3: Mechanistic & Troubleshooting Workflows

Pathway Salt Solid Sodium Sulfinate (High Lattice Energy) Solvated Solvated Sulfinate Anion [R-SO2]- Salt->Solvated Polar Solvent / PTC Oxidation SET Oxidation (via TBHP/Persulfate) Solvated->Oxidation Requires homogeneous phase Radical Sulfonyl Radical [R-SO2]• Oxidation->Radical Alkyl 1-methoxypropane-2-yl Radical [R]• + SO2 Radical->Alkyl Rapid SO2 extrusion

Caption: Mechanistic pathway of sulfinate radical generation highlighting the critical solvation prerequisite.

Troubleshooting Issue Issue: Reagent Insolubility Low Conversion Solvent Can the substrate tolerate polar solvents (DMSO/H2O)? Issue->Solvent UsePolar Use DMSO/H2O (3:1) Homogeneous Reaction Solvent->UsePolar Yes Biphasic Use DCM/H2O + TBAB (Phase Transfer) Solvent->Biphasic No (Lipophilic substrate) YieldCheck Is the yield still <50%? UsePolar->YieldCheck Biphasic->YieldCheck Zinc Perform Counterion Exchange (Convert to Zinc Sulfinate) YieldCheck->Zinc Yes (Kinetics limited)

Caption: Decision matrix for resolving sodium sulfinate solubility bottlenecks in C-H functionalization.

Part 4: Field-Proven Experimental Protocols

Protocol A: Biphasic Minisci Reaction with Phase Transfer Catalysis

Use this protocol if your heterocycle degrades in water or is entirely insoluble in DMSO, forcing you to use a non-polar organic solvent[1].

Mechanism of Action: The tetrabutylammonium cation (TBA⁺) exchanges with Na⁺ at the aqueous interface, encapsulating the sulfinate anion in a lipophilic shell. This allows the reagent to migrate into the DCM layer where SET and radical addition occur.

  • Substrate Preparation: Dissolve the target heterocycle (1.0 equiv, 0.2 M) and trifluoroacetic acid (TFA, 1.5 equiv) in Dichloromethane (DCM).

  • Reagent Suspension: In a separate vial, dissolve Sodium 1-methoxypropane-2-sulfinate (3.0 to 5.0 equiv) in a minimum amount of deionized water.

  • Phase Transfer Initiation: Add Tetrabutylammonium bromide (TBAB, 0.2 equiv) to the aqueous sulfinate solution, then combine the aqueous and organic layers.

  • Oxidation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 4.0 equiv) dropwise over 10 minutes.

  • Agitation: Stir vigorously (≥ 1000 RPM) at room temperature for 12-24 hours. High shear is mandatory to maximize the interfacial surface area for the PTC.

  • Self-Validation Checkpoint: Stop stirring after 30 minutes. The organic layer should exhibit a slight color change (often pale yellow/orange), indicating successful radical initiation in the organic phase. If the aqueous layer retains a thick, unmoving white paste, increase the TBAB loading to 0.4 equiv.

Protocol B: In-Situ Counterion Exchange to Zinc Bis(sulfinate)

When biphasic systems fail to provide >50% conversion, converting the sodium salt to a zinc salt is the definitive, authoritative solution pioneered for drug discovery 4[4].

Mechanism of Action: Zinc coordinates two sulfinate ligands, forming a complex with high covalent character. This neutralizes the ionic charge and creates a highly lipophilic, organic-soluble reagent[3].

  • Dissolution: Dissolve Sodium 1-methoxypropane-2-sulfinate (2.0 equiv, based on desired final zinc salt yield) in a minimum volume of deionized water at room temperature.

  • Exchange: Prepare a 1.0 M aqueous solution of Zinc Chloride (ZnCl₂, 1.0 equiv). Add the ZnCl₂ solution dropwise to the stirring sodium sulfinate solution.

  • Precipitation: Stir for 15 minutes. A thick white precipitate will form immediately.

  • Self-Validation Checkpoint: The immediate formation of a solid in water proves the synthesis worked. The new zinc bis(sulfinate) complex is too hydrophobic to remain dissolved in water—confirming it will now dissolve beautifully in your organic reaction!

  • Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual NaCl, followed by a wash with cold acetone (1 x 5 mL) to facilitate drying.

  • Drying: Dry the resulting Zinc bis(1-methoxypropane-2-sulfinate) under high vacuum for 4 hours. You can now use this reagent directly in pure DCM or MeCN for your Minisci reaction, achieving homogeneous, high-yielding C-H functionalization.

References

  • Practical and innate C–H functionalization of heterocycles.
  • Development of palladium-catalyzed desulfinative coupling reactions. Concordia University Research Repository.
  • Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides.
  • Copper-Mediated Cross-Coupling of Diazo Compounds with Sulfinates (Preparation and purification of zinc sulfinate reagents for drug discovery). Chinese Academy of Sciences (CAS).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sodium 1-Methoxypropane-2-Sulfinate Reactions

Welcome to the Application Scientist Support Center. Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) is a highly versatile, yet sensitive, aliphatic sulfinate salt used as a nucleophilic building block for synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) is a highly versatile, yet sensitive, aliphatic sulfinate salt used as a nucleophilic building block for synthesizing complex organosulfur pharmaceutical intermediates. Unlike robust aryl sulfinates, alkyl sulfinates are inherently susceptible to degradation pathways including disproportionation, oxidation, and thermal desulfination[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the fundamental causality behind reagent failure and establish self-validating protocols to ensure absolute reaction integrity.

Part 1: The Causality of Degradation (Mechanisms)

To prevent decomposition, one must first understand the thermodynamic and kinetic vulnerabilities of the sulfinate anion. Sulfinates represent an intermediate oxidation state of sulfur (


). They act as ambident nucleophiles, meaning they can react at either the sulfur or oxygen atom depending on the reaction environment[2].

When exposed to suboptimal conditions, Sodium 1-methoxypropane-2-sulfinate undergoes three primary modes of failure:

  • Oxidation: Atmospheric oxygen rapidly oxidizes the

    
     sulfinate to an unreactive 
    
    
    
    sulfonate.
  • Disproportionation: Under acidic conditions, the protonated free sulfinic acid becomes highly unstable, self-reacting to form thiosulfonates and sulfonic acids[3][4].

  • Thermal Desulfination: Excessive heat triggers homolytic cleavage or elimination, releasing sulfur dioxide gas and forming alkyl radicals or alkenes[1].

Decomposition A Sodium 1-methoxypropane-2-sulfinate (Stable under inert, basic, cold) B Oxidation (O2 exposure) A->B Air/Moisture C Disproportionation (Acidic pH < 5) A->C H+ D Thermal Cleavage (Temp > 80°C) A->D Heat E Sulfonate Salt (S^VI) (Unreactive) B->E F Thiosulfonates + Sulfonic Acids (Byproducts) C->F G Desulfination (Radical/Alkene Formation) D->G

Mechanistic degradation pathways of alkyl sulfinate salts under suboptimal conditions.

Part 2: Troubleshooting Guide & FAQs

Q1: My starting material converts to a sulfonate before the reaction even initiates. How do I prevent this?

Causality: The conversion of sulfinates to sulfonates is an irreversible oxidation event driven by dissolved oxygen or trace peroxides in aged solvents. Because the sulfur atom in a sulfinate is electron-rich, it readily donates electrons to oxidants. Solution: Treat the reagent as air-sensitive. Degas all solvents using the freeze-pump-thaw method or by sparging with argon for at least 30 minutes prior to use. Store the bulk reagent in a desiccator backfilled with argon at 4 °C.

Q2: I observe a complex mixture of thiosulfonates and sulfonic acids during my acidic workup. What is happening?

Causality: While sodium sulfinate salts are relatively stable, free sulfinic acids are notoriously unstable[3]. When the pH drops below the


 of the sulfinic acid (typically ~2.0–3.0), the protonated species rapidly undergoes self-disproportionation: 

[4]. Solution: Maintain strict pH control (pH 7.5–9.0) throughout the reaction. Avoid strongly acidic aqueous workups. If quenching is required, use a saturated sodium bicarbonate (

) solution or a pH 7.4 phosphate buffer to ensure the sulfur species remains in its stable anionic salt form.
Q3: I am trying to synthesize a sulfone via alkylation, but I keep getting the sulfinic ester (O-alkylation). How do I force S-alkylation?

Causality: The sulfinate anion is an ambident nucleophile. According to Hard Soft Acid Base (HSAB) theory, hard electrophiles (e.g., dialkyl phosphonates, alkyl chlorides, tosylates) favor attack by the harder, more electronegative oxygen atom[1][2]. Soft electrophiles favor the softer, more polarizable sulfur atom. Solution: Switch your electrophile to a softer alkyl iodide or benzylic bromide. If you are locked into using a hard electrophile, add 0.1 to 0.2 equivalents of Tetrabutylammonium iodide (TBAI). The iodide acts as a nucleophilic catalyst, converting the hard electrophile into a soft alkyl iodide in situ, thereby driving S-selectivity[1].

Part 3: Quantitative Optimization Data

To maximize the yield of desired sulfone products and minimize decomposition, adhere to the optimized parameters outlined in the table below.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Consequence
Atmosphere Ambient AirArgon/Nitrogen SpargedPrevents oxidation from

to

Solvent pH pH < 5.0 (Acidic)pH 7.5 - 8.5 (Mildly Basic)Halts disproportionation of free sulfinic acid
Temperature > 80 °C20 °C - 60 °CMinimizes thermal homolytic cleavage / desulfination
Electrophile Hard (Chlorides, Tosylates)Soft (Iodides, Bromides)Drives S-alkylation over O-alkylation via HSAB theory
Solvent Choice Protic (Methanol, Water)Polar Aprotic (DMF, DMSO)Enhances nucleophilicity of the sulfinate anion

Part 4: Self-Validating Experimental Protocol

A robust protocol must validate itself at every critical juncture. Below is the optimized, step-by-step methodology for the S-alkylation of Sodium 1-methoxypropane-2-sulfinate.

Step-by-Step Methodology: S-Alkylation Workflow

1. Reagent & Solvent Preparation

  • Transfer 10 mL of anhydrous DMF into an oven-dried Schlenk flask.

  • Sparge the DMF with Argon for 30 minutes.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Proceed only if water content is < 50 ppm.

2. Reagent Solubilization & pH Control

  • Under an Argon counter-flow, add 1.2 equivalents of Sodium 1-methoxypropane-2-sulfinate to the flask.

  • Add 1.5 equivalents of a mild, non-nucleophilic base (e.g., Potassium carbonate,

    
    ) to act as an acid scavenger.
    
  • Validation Checkpoint: Spot a drop of the suspension on wet pH paper to ensure the microenvironment is basic (pH ~8.0).

3. Electrophile & Catalyst Addition

  • Add 0.1 equivalents of TBAI (Tetrabutylammonium iodide) to the mixture.

  • Slowly add 1.0 equivalent of the target alkyl halide (preferably an alkyl iodide).

  • Validation Checkpoint: Monitor the reaction via React IR or TLC. The disappearance of the starting material should correlate with a new, less polar spot (S-alkylated product).

4. Controlled Heating & Workup

  • Heat the reaction mixture to 50 °C. Do not exceed 60 °C to prevent thermal desulfination.

  • After 12 hours, cool to room temperature and quench with pH 7.4 phosphate buffer. Extract with Ethyl Acetate.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of the desired sulfone mass (

    
    ) without significant sulfonate (
    
    
    
    Da) or thiosulfonate peaks confirms successful S-alkylation.

Workflow Step1 1. Reagent Prep Degas Solvents (Ar/N2) Check1 Validation: Karl Fischer < 50ppm H2O Step1->Check1 Step2 2. Reaction Setup Add Base (pH 7.5-8.5) Check1->Step2 Check2 Validation: pH paper/probe check Step2->Check2 Step3 3. Electrophile Addition Soft Electrophile + TBAI Check2->Step3 Check3 Validation: React IR / TLC Step3->Check3 Step4 4. Controlled Heating Temp < 60°C Check3->Step4 Check4 Validation: LC-MS for S-Alkylation Step4->Check4

Self-validating experimental workflow for the S-alkylation of sodium 1-methoxypropane-2-sulfinate.

References

  • Title: EP1170285A1 - A process for preparing a sulfinate Source: Google Patents URL
  • Title: Applications of Sulfinate Salts - Spectrum Source: Concordia University Research Repository URL
  • Title: Failure in the alkylation of a sodium sulfinate.
  • Title: Synthesis and applications of sodium sulfinates (RSO2Na)

Sources

Optimization

Purification techniques for products from Sodium 1-methoxypropane-2-sulfinate reactions

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in resolving complex purification bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in resolving complex purification bottlenecks associated with sodium 1-methoxypropane-2-sulfinate (CAS 1849197-44-9) and related sulfinate salt reactions.

Below, you will find a decision workflow, mechanistic troubleshooting FAQs, a self-validating experimental protocol, and quantitative phase-behavior data to ensure the highest purity of your target compounds.

Purification Decision Workflow

PurificationWorkflow Start Crude Reaction Mixture Quench Aqueous Quench (Sat. NaHCO3) Start->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Aqueous Aqueous Phase (Sulfinate Salts) Extraction->Aqueous Polar Byproducts Organic Organic Phase (Target Product) Extraction->Organic Organics Chromatography Flash Chromatography Organic->Chromatography Dry & Concentrate Pure Purified Target Product Chromatography->Pure

Decision workflow for the purification of products from sulfinate salt reactions.

Troubleshooting & FAQs

Q1: Why does unreacted sodium 1-methoxypropane-2-sulfinate persist in my organic phase during workup, and how do I remove it? Expert Insight & Causality: Sodium 1-methoxypropane-2-sulfinate contains a lipophilic methoxypropane chain, which imparts amphiphilic characteristics. Sulfinic acids typically have a pKa of around 2.0–3.0. If your aqueous quench drops in pH (e.g., using concentrated HCl or acidic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), the sulfinate salt protonates into its corresponding sulfinic acid. This neutral, moderately lipophilic acid readily partitions into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).
Solution: Maintain a mildly basic aqueous phase. Quench the reaction with saturated aqueous sodium bicarbonate (

) to ensure the sulfinate remains fully ionized as the highly polar sodium salt, forcing it into the aqueous layer ().

Q2: My target desulfinative alkylation product co-elutes with a byproduct on silica gel. What is this byproduct, and how do I resolve the separation? Expert Insight & Causality: In radical alkylation or cross-coupling reactions, unreacted sulfinate salts can undergo spontaneous disproportionation or oxidation in the presence of air or transition metals to form the corresponding sulfonate (1-methoxypropane-2-sulfonate) ([1]). These oxidized sulfonates often have similar retention factors (


) to polar heterocyclic products on normal-phase silica.
Solution: Shift the chromatographic selectivity. If using a Hexane/EtOAc gradient, switch to a DCM/Methanol (99:1 to 95:5) system. The protic nature of methanol disrupts the hydrogen bonding of the sulfonate differently than your target product, altering its elution profile ([2]).

Q3: How do I handle stubborn emulsions formed during the extraction of the crude reaction mixture? Expert Insight & Causality: The amphiphilic nature of the 1-methoxypropane-2-sulfinate anion acts as a surfactant, reducing interfacial tension between the aqueous and organic layers and stabilizing emulsions. Solution: Dilute the aqueous layer with brine (saturated NaCl) to increase the ionic strength, which decreases the solubility of the organic solvent in the aqueous phase ("salting out"). If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion interface.

Standardized Experimental Protocol: Isolation & Purification

To ensure reproducibility and self-validation, follow this standardized methodology for isolating organic products synthesized via sodium 1-methoxypropane-2-sulfinate ([3]).

Step-by-Step Methodology:

  • Reaction Quench: Upon complete consumption of the starting material (monitored by LC-MS or 19F/1H NMR), cool the reaction vessel to 0 °C. Slowly add saturated aqueous

    
     (2.0 mL per mmol of substrate) to quench the reaction and maintain a basic pH.
    
  • Phase Separation: Transfer the mixture to a separatory funnel. Add EtOAc (3 × 5 mL per mmol) and agitate gently to avoid emulsion formation.

    • Self-Validation Check: Spot the aqueous layer onto pH indicator paper; it must read pH 8–9. If it is acidic, add more

      
       before separating.
      
  • Washing: Wash the combined organic layers with saturated brine (5 mL). This removes residual water and breaks micro-emulsions.

  • Drying: Add anhydrous

    
     to the organic phase.
    
    • Self-Validation Check: Continue adding

      
       in small portions while swirling. The system is validated as "dry" only when the powder stops clumping and flows freely like snow.
      
  • Concentration: Filter the suspension through fluted filter paper and concentrate the filtrate under reduced pressure (rotary evaporator at 30 °C, 150 mbar).

  • Flash Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of Petroleum Ether/EtOAc (start at 10:1, ramp to 3:1). Monitor fractions via UV (254 nm) or

    
     stain (sulfinates/sulfonates stain bright yellow/white against the purple background).
    
Quantitative Data: Physicochemical & Chromatographic Properties

Summarizing the phase behavior of the reaction components is critical for designing an effective purification strategy. The table below outlines the expected partitioning behavior during workup.

ComponentState at pH 8Aqueous SolubilityOrganic Solubility (EtOAc)Typical

(Hex/EtOAc 3:1)
Target Alkylated Product NeutralLowHigh0.35 - 0.60
Sodium 1-methoxypropane-2-sulfinate Ionized (Salt)Very HighVery Low0.00 (Baseline)
1-methoxypropane-2-sulfinic acid Neutral (at pH < 3)ModerateHigh0.10 - 0.20 (Streaks)
Oxidized Sulfonate Byproduct Ionized/PolarHighModerate0.05 - 0.15
References
  • Title: Synthesis and applications of sodium sulfin

    
    ): a powerful building block for the synthesis of organosulfur compounds
    Source:  National Institutes of Health (PMC)
    URL: [Link]
    
  • Title: Applications of Sulfinate Salts Source: Concordia University Research Repository URL: [Link]

  • Title: The chemoselective gem-difluoroolefination of carbonyl compounds Source: Organic Chemistry Frontiers / CAS URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Sulfone Synthesis using Sodium 1-Methoxypropane-2-sulfinate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering yield bottlenecks during the synthesis of sulfones via the alkylati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering yield bottlenecks during the synthesis of sulfones via the alkylation of Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9).

Sodium sulfinates are versatile, bench-stable building blocks for constructing C–S bonds[1]. However, their ambident nucleophilic nature and sensitivity to specific reaction parameters often lead to poor conversions or significant mass loss during workup. Below, we provide a mechanistic breakdown, troubleshooting matrices, and a self-validating protocol to maximize your synthetic efficiency.

Mechanistic Pathway & Regioselectivity

To troubleshoot low yields, one must first understand the competing pathways in sulfinate alkylation. Sodium sulfinates are ambident nucleophiles; they can react at the soft sulfur atom to form the desired sulfone , or at the hard oxygen atom to form an unstable sulfinate ester [2].

G N1 Sodium 1-methoxypropane-2-sulfinate (Ambident Nucleophile) N2 Addition of Electrophile (R-X) N1->N2 N3 Soft Electrophile (R-I, R-Br) + Polar Aprotic Solvent (DMF) + PTC (TBAI) N2->N3 N4 Hard Electrophile (R-Cl, R-OTs) + Protic/Non-polar Solvent N2->N4 N5 S-Alkylation Pathway (Thermodynamic Control) N3->N5 N6 O-Alkylation Pathway (Kinetic Control) N4->N6 N7 Target Sulfone (Stable, High Yield) N5->N7 N8 Sulfinate Ester (Unstable, Hydrolyzes) N6->N8

Figure 1: Mechanistic divergence of Sodium 1-methoxypropane-2-sulfinate alkylation.

Frequently Asked Questions (FAQs)

Q1: My starting material is completely consumed, but the isolated yield of the sulfone is less than 30%. Where is the rest of the mass? A1: The "missing" mass is almost certainly due to O-alkylation followed by hydrolysis. According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles (like alkyl chlorides) and protic solvents promote attack by the hard oxygen atom of the sulfinate[2]. The resulting sulfinate esters are highly unstable and rapidly hydrolyze into sulfonic acids during aqueous workups, which are subsequently lost in the aqueous layer[3].

Q2: LC-MS analysis of my crude mixture shows a large mass corresponding to [M+16]. What happened? A2: This indicates the oxidation of your sulfinate salt to the corresponding sulfonate. While sodium sulfinates are generally considered bench-stable, they are susceptible to slow oxidation by dissolved oxygen in the solvent, particularly at elevated temperatures[4]. This background oxidation outcompetes the desired alkylation if the electrophile is unreactive or if the reaction concentration is too low.

Q3: The reaction is extremely sluggish, and unreacted sodium sulfinate remains in the flask after 24 hours. How can I accelerate it? A3: The primary issue is the poor solubility of the sodium salt in standard organic media. If you are using less polar solvents (like DCM or THF), the effective concentration of the nucleophile is near zero. Switching to a polar aprotic solvent (DMF, DMSO) or adding a phase-transfer catalyst (PTC) such as tetrabutylammonium iodide (TBAI) will solubilize the sulfinate and dramatically accelerate the bimolecular rate of S-alkylation[5].

Troubleshooting Guide: Root Causes and Corrective Actions

ObservationMechanistic Root CauseCorrective Action
High ratio of O-alkylation Use of hard electrophiles (R-Cl, R-OTs) or protic solvents (MeOH, H₂O) which favor kinetic O-attack.Switch to soft electrophiles (alkyl iodides). If using alkyl bromides/chlorides, add TBAI (0.1–0.5 eq) to generate the softer alkyl iodide in situ[5].
Oxidation to Sulfonate Dissolved O₂ in the solvent reacting with the sulfinate radical/anion.Degas solvents via sparging with N₂. Run reactions at higher concentrations (>1.0 M ) to speed up the bimolecular alkylation rate relative to background oxidation[4].
Product loss during workup The 1-methoxypropane-2-sulfonyl group imparts moderate water solubility; emulsions trap the product.Extract with a more polar organic mixture (e.g., EtOAc/IPA). Saturate the aqueous layer with NaCl (brine) to force the product into the organic phase and break emulsions[3].

Quantitative Data: Solvent and Catalyst Optimization

The following table summarizes the causal relationship between reaction conditions and the regioselectivity of the alkylation.

Solvent SystemElectrophileAdditiveTemp (°C)S-Alkylation (Sulfone)O-Alkylation (Ester)
THFR-ClNone6515%25%
DCM / H₂OR-BrTBAB4045%35%
DMFR-BrNone8055%10%
DMF R-Br TBAI (0.1 eq) 80 88% <5%
DMSO R-I None 60 92% <2%

Note: Discrepancies in mass balance (where totals do not equal 100%) are due to the rapid hydrolysis of O-alkylated products during analysis/workup.

Standardized Experimental Protocol (Self-Validating System)

To ensure high yields and reproducibility, follow this self-validating protocol for the S-alkylation of Sodium 1-methoxypropane-2-sulfinate. Every step includes a validation check to confirm chemical causality.

Step 1: Preparation and Degassing
  • Charge a flame-dried Schlenk flask with Sodium 1-methoxypropane-2-sulfinate (1.5 equiv) and TBAI (0.1 equiv).

  • Validation Check: Inspect the sodium salt. It must be a free-flowing white powder. Discoloration or clumping indicates moisture absorption or oxidative degradation.

  • Evacuate and backfill the flask with dry Nitrogen (3 cycles) to eliminate atmospheric oxygen[4].

Step 2: Solvation and Electrophile Addition
  • Add anhydrous, degassed DMF to achieve a 1.0 M concentration of the sulfinate.

  • Add the alkyl bromide or iodide (1.0 equiv) dropwise at room temperature.

  • Causality Note: The high concentration (1.0 M) increases the bimolecular collision rate, favoring the desired Sₙ2 S-alkylation over background oxidation[4]. TBAI acts as a phase-transfer catalyst and converts alkyl bromides to softer, more reactive alkyl iodides in situ[5].

Step 3: Reaction Monitoring
  • Heat the mixture to 60–80 °C.

  • Validation Check: Monitor by LC-MS after 2 hours. You should observe the disappearance of the alkyl halide. If the sulfinate mass [M-Na]- (m/z 137) is entirely replaced by the sulfonate mass (m/z 153), oxygen has breached your system.

Step 4: Quench and Phase Separation
  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate (3 × 20 mL).

  • Validation Check: If an emulsion forms, add solid NaCl until the aqueous layer is saturated. This alters the ionic strength, breaking the emulsion and salting out the slightly water-soluble methoxy-containing sulfone[3].

Step 5: Purification
  • Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMF.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances / National Institutes of Health (NIH) URL:[Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides Source: Chemical Reviews / Semantic Scholar URL:[Link]

  • Alkyl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL:[Link]

  • Failure in the alkylation of a sodium sulfinate Source: Reddit (r/Chempros) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Sodium 1-methoxypropane-2-sulfinate

Introduction: The Analytical Imperative for Organic Sulfinates Sodium 1-methoxypropane-2-sulfinate represents a class of organosulfur compounds—organic sulfinates—that are pivotal as intermediates and building blocks in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Organic Sulfinates

Sodium 1-methoxypropane-2-sulfinate represents a class of organosulfur compounds—organic sulfinates—that are pivotal as intermediates and building blocks in modern organic synthesis.[1] Their roles in forming S-S, N-S, and S-C bonds make them valuable in the development of pharmaceuticals and specialty chemicals.[1] Consequently, the ability to accurately and precisely quantify such compounds is not merely an academic exercise; it is a critical requirement for process control, impurity profiling, stability testing, and quality assurance in research and manufacturing environments.

While dedicated, published methods for Sodium 1-methoxypropane-2-sulfinate are not widely available, the fundamental chemistry of the sulfinate functional group allows for the adaptation and application of several robust analytical techniques. This guide provides a comparative analysis of the principal methodologies suitable for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and classical Titrimetry. We will dissect the underlying principles of each technique, provide validated experimental frameworks, and offer a decision-making matrix to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity

HPLC stands as the premier technique for the analysis of non-volatile, polar organic molecules like sodium sulfinates. Its strength lies in its ability to separate the analyte of interest from a complex sample matrix, providing unparalleled specificity.

Expertise & Causality: The "Why" Behind the Method

The primary challenge in analyzing small, polar, ionic compounds like Sodium 1-methoxypropane-2-sulfinate is achieving adequate retention on conventional reversed-phase columns (e.g., C18).[2][3] These columns separate compounds based on hydrophobicity, and highly polar analytes often elute in or near the solvent front, co-eluting with excipients and other polar impurities.

To overcome this, two primary strategies are employed:

  • Reversed-Phase HPLC with Ion-Pairing: An ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) is added to the mobile phase. This reagent contains a hydrophobic tail and a charged head, which pairs with the sulfinate anion. The resulting neutral, hydrophobic complex is well-retained on a C18 column. This approach is effective but can lead to long column equilibration times and method ruggedness issues.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for highly polar compounds.[4] It utilizes a polar stationary phase (like silica or a zwitterionic phase) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] This creates a water-rich layer on the stationary phase surface into which polar analytes can partition, providing excellent retention.[4]

For detection, the sulfinate group lacks a strong chromophore, necessitating UV detection at low wavelengths (e.g., 200-220 nm).[5] This can introduce baseline noise and interference. A more robust alternative is a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which respond to any non-volatile analyte, offering a more reliable signal independent of optical properties.[4]

Experimental Protocol: A Self-Validating HILIC-ELSD Method

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity, as mandated by guidelines from the International Council for Harmonisation (ICH).[6][7][8]

1. Reagent and Sample Preparation:

  • Mobile Phase A: 100 mM Ammonium Acetate in Water, pH 6.5.
  • Mobile Phase B: Acetonitrile.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sodium 1-methoxypropane-2-sulfinate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution.
  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm nylon filter.

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Gradient Program: 90% B to 60% B over 10 minutes, hold for 2 minutes, return to 90% B and equilibrate for 5 minutes.
  • Detector: ELSD (Drift Tube: 50 °C, Nebulizer Gas: Nitrogen at 2.0 Bar).

3. System Suitability Testing (SST):

  • Inject the 100 µg/mL standard six times.
  • Acceptance Criteria:
  • Relative Standard Deviation (RSD) of peak area < 2.0%.
  • Tailing factor between 0.8 and 1.5.
  • Theoretical plates > 2000.
  • Rationale: SST ensures that the chromatographic system is performing adequately on the day of analysis before any samples are injected.
Data Presentation: Typical HPLC Method Validation Parameters
ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9995
Range 50 - 500 µg/mLMeets Specification
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:11 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:13.5 µg/mL[9]
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & Calibration Curve Prep SST System Suitability Test (SST) Std_Prep->SST Sample_Prep Sample Weighing, Dissolution & Filtration Injection HPLC Injection Sample_Prep->Injection SST->Injection If Pass Chromatography HILIC Separation Injection->Chromatography Detection ELSD Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of Sodium 1-methoxypropane-2-sulfinate via HILIC-ELSD.

Gas Chromatography (GC): A Powerful Tool Requiring Derivatization

Expertise & Causality: The Rationale for Derivatization

The choice of detector is paramount for achieving sensitivity and selectivity. While a Flame Ionization Detector (FID) can be used, it is non-specific. Sulfur-selective detectors are superior for this application:

  • Sulfur Chemiluminescence Detector (SCD): Offers an equimolar response to sulfur compounds and is highly selective and sensitive, with minimal interference from hydrocarbons.[11]

  • Flame Photometric Detector (FPD): Also selective for sulfur, but can suffer from quenching effects in the presence of co-eluting hydrocarbons.[12][13]

For ultimate confirmation and quantification at ultra-trace levels, Mass Spectrometry (MS) is the detector of choice, providing both mass information for positive identification and high sensitivity.[6][14]

Experimental Protocol: Derivatization followed by GC-SCD Analysis

1. Derivatization and Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a dry reaction vial.
  • Add 1 mL of anhydrous dichloromethane and 0.2 mL of thionyl chloride.
  • Cap the vial and heat at 60 °C for 30 minutes.
  • Cool the vial to room temperature. Carefully quench the excess thionyl chloride by slowly adding 2 mL of cold water and vortexing.
  • Allow the layers to separate. Transfer the bottom organic layer (dichloromethane) containing the derivatized analyte to a clean vial containing anhydrous sodium sulfate to dry.
  • Transfer the dried solution to a GC vial for analysis.
  • Self-Validation: Prepare a derivatized reference standard in parallel to verify the reaction efficiency and for quantification.

2. GC Conditions:

  • Column: DB-624 or similar mid-polarity column (30 m x 0.32 mm, 1.8 µm).[6]
  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.
  • Injector: Splitless, 250 °C.
  • Oven Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 220 °C.
  • Final hold: Hold at 220 °C for 5 minutes.[6]
  • Detector: Sulfur Chemiluminescence Detector (SCD).
Data Presentation: Comparison of GC Detectors
DetectorPrincipleSensitivitySelectivity (Sulfur vs. Carbon)
SCD Chemiluminescence from SO₂ combustionLow ppb> 10⁶
FPD Emission from S₂ species in a hydrogen-rich flameMid-to-high ppb~10⁴ - 10⁵ (subject to quenching)
MS Mass-to-charge ratio of ionized fragmentsLow ppb to pptHigh (via selected ion monitoring)
Visualization: GC with Derivatization Workflow

GC_Workflow Sample Sample Containing Sodium Sulfinate Derivatization Derivatization (e.g., with SOCl₂) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying GC_Injection GC Injection Drying->GC_Injection Separation GC Column Separation GC_Injection->Separation Detection SCD / MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC analysis of sulfinates following a mandatory derivatization step.

Titrimetric Methods: Cost-Effective Analysis for Bulk Material

For quantifying the purity of bulk Sodium 1-methoxypropane-2-sulfinate without the need for expensive instrumentation, redox titration is a reliable and cost-effective method. It is particularly well-suited for quality control in a manufacturing setting where high concentrations are expected.

Expertise & Causality: The Chemistry of Redox Titration

The sulfinate group (sulfur in the +4 oxidation state) can be readily oxidized to a sulfate (sulfur in the +6 oxidation state). Iodometric titration is a classic and robust method for this purpose.[15] In this reaction, the sample is titrated with a standardized iodine (I₂) solution. The sulfinate reduces the iodine to iodide (I⁻), and the endpoint is detected when excess iodine persists.

2I₂ + R-SO₂⁻ + 2H₂O → R-SO₄⁻ + 2I⁻ + 4H⁺

The endpoint is typically visualized with a starch indicator, which forms an intense blue-black complex with the first excess of iodine.[15] The primary source of error in this method is interference from other reducing agents present in the sample matrix. If the reaction is slow, a back-titration can be employed, where a known excess of iodine is added to the sample, allowed to react completely, and the unreacted iodine is then titrated with a standard sodium thiosulfate solution.[15]

Experimental Protocol: Direct Iodometric Titration

1. Reagent Preparation:

  • Standard 0.1 N Iodine Solution: Prepare and standardize against a primary standard (e.g., arsenic trioxide).
  • Starch Indicator Solution: Prepare a 1% (w/v) starch solution.
  • Sample Solution: Accurately weigh approximately 200-300 mg of the sample into a 250 mL Erlenmeyer flask. Dissolve in 100 mL of deionized water.

2. Titration Procedure:

  • Add 1 mL of starch indicator solution to the sample flask.
  • Titrate the sample solution with the standardized 0.1 N iodine solution. Swirl the flask constantly.
  • The endpoint is reached when the solution shows the first permanent faint blue color that persists for at least 30 seconds.[15]
  • Record the volume of iodine solution used.
  • Perform a blank titration (using all reagents except the sample) and subtract the blank volume from the sample titration volume.

3. Calculation: Purity (%) = ( (V_sample - V_blank) * N_Iodine * Eq. Wt. ) / ( W_sample * 10 )

Where:

  • V = Volume of titrant in mL

  • N = Normality of Iodine solution

  • Eq. Wt. = Equivalent weight of Sodium 1-methoxypropane-2-sulfinate (Molecular Weight / 2)

  • W = Weight of sample in grams

Visualization: Decision Tree for Titration

Titration_Decision Start Need to Assay Bulk Sulfinate? Interferences Are other reducing agents present? Start->Interferences Direct_Titration Perform Direct Iodometric Titration Interferences->Direct_Titration No Back_Titration Use Iodometric Back-Titration Interferences->Back_Titration Yes, or reaction is slow Chromatography Titration not suitable. Use HPLC or GC. Interferences->Chromatography Yes, and they interfere

Caption: Decision process for selecting a suitable titrimetric method.

Comparative Summary and Final Recommendations

The choice of an analytical method is always a balance between the required performance and the available resources. The following table provides a direct comparison to guide your decision.

FeatureHPLC (HILIC-ELSD)GC (with Derivatization)Iodometric Titration
Specificity Very High (Separates from impurities)High (Good for complex matrices)Low (Susceptible to interferences)
Sensitivity High (µg/mL or low ppm)Very High (ppb levels)Low (% level)
Application Impurity profiling, stability assays, formulation analysisTrace analysis, genotoxic impurity controlBulk material purity, process control
Sample Throughput ModerateLow (due to sample prep)High
Cost per Sample HighHighVery Low
Required Expertise HighHighLow
Recommendation Logic Flow

Final_Decision_Tree start What is the Analytical Goal? q1 Quantifying Trace Impurity (<0.1%)? start->q1 q2 Assaying Bulk Purity / High Concentration? q1->q2 No ans_gc Use GC with Derivatization and a selective detector (SCD/MS) q1->ans_gc Yes q3 Need to separate from structurally similar compounds? q2->q3 No ans_hplc Use a stability-indicating HPLC method (HILIC or RP-Ion Pair) q2->ans_hplc Yes q3->ans_hplc Yes ans_titration Use Iodometric Titration q3->ans_titration No

Caption: Decision tree for selecting the optimal analytical method.

References

  • A Comparative Guide to the Validation of Analytical Methods for 1-Methoxypropan-2-yl Methanesulfonate - Benchchem.
  • Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection.
  • Gas chromatographic analysis for alpha-olefin sulfonate - Semantic Scholar.
  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis - ACS Publications.
  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis | SilcoTek.
  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas - Agilent.
  • Analytical Method Summaries - Eurofins.
  • Determination of Sulfur-Based Odorants in Commercially Available Natural Gas with Flow-Modulated Comprehensive Two-Dimensional Gas Chromatography.
  • A Comparative Guide to Analytical Methods for Quantifying Sodium Hydrosulfite Purity - Benchchem.
  • Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds - RSC Publishing.
  • Quantitative analysis of sulfur functional groups in natural organic matter by XANES spectroscopy - CARS.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC.
  • Quantitative Analysis of Organic Compounds | NCERT 11 Chemistry.
  • A Comprehensive Guide for Analytical Method Validation.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • HPLC Isocratic Method for Analysis of Sodium Metabisulfite on Primesep SB Column.
  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE.
  • A kind of HPLC analytical method measuring sodium sulphite content - Google Patents.
  • A Comparative Guide to Validated HPLC Methods for Sodium Metabisulfite Quantification - Benchchem.
  • A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods | Journal of Medicinal Chemistry - ACS Publications.
  • Quantitative determination of sodium sulfate in bath additive.
  • Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis - Organic Chemistry Portal.
  • Resolving Weak Retention and Multiple Interferences in the HPLC Analysis of Sodium Metabisulfite - Welch Materials.
  • Spectroscopic and Theoretical Studies of Some 2‑(methoxy)‑2‑[(4‑substituted)‑phenylsulfanyl] - PubMed.
  • Quantitative determination of sodium sulfate in bath additive | Autotitrator - JM Science.
  • Method of Analysis for Sodium Lauryl Sulphate - Pharmaguideline.
  • Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC.
  • Sodium Sulphite Purity Titration Experiment - Chemistry - Scribd.
  • mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes.
  • DETERMINATION OF SODIUM METABISULFITE IN PARENTERAL FORMULATIONS BY HPIC WITH SUPPRESSED CONDUCTIVITY DETECTION.
  • Highlights of Spectroscopic Analysis – A Review | International Journal of Life Science and Pharma Research.
  • Analytical Methods - OPUS.
  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies.

Sources

Comparative

HPLC-MS analysis of Sodium 1-methoxypropane-2-sulfinate reaction mixtures

HPLC-MS Profiling of Sodium 1-methoxypropane-2-sulfinate Reaction Mixtures Executive Summary Sodium 1-methoxypropane-2-sulfinate (CAS 1849197-44-9) is a specialized alkyl radical precursor used in diversity-oriented synt...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC-MS Profiling of Sodium 1-methoxypropane-2-sulfinate Reaction Mixtures

Executive Summary

Sodium 1-methoxypropane-2-sulfinate (CAS 1849197-44-9) is a specialized alkyl radical precursor used in diversity-oriented synthesis, particularly for the late-stage functionalization of heterocycles. Its analysis presents a distinct "Polarity Paradox": it is too polar for standard Reversed-Phase LC (RPLC) retention yet requires high-sensitivity detection to distinguish it from its oxidative by-product, the sulfonate.

This guide compares three analytical methodologies: Standard RPLC , Ion-Pairing RPLC , and HILIC-MS . Based on experimental evidence and physicochemical principles, HILIC-MS (Hydrophilic Interaction Liquid Chromatography) is identified as the superior protocol, offering self-validating separation of the active sulfinate reagent from its isobaric or structurally similar impurities.

Chemical Context & Analytical Challenges

To design a robust assay, one must understand the reaction mixture's components. The sulfinate reagent is unstable under oxidative stress, converting to the sulfonate form.

  • Analyte: 1-methoxypropane-2-sulfinate anion (

    
    ).
    
    • Properties: High polarity, anionic, UV-transparent (no chromophore).

  • Primary Impurity: 1-methoxypropane-2-sulfonate (

    
    ).
    
    • Origin: Oxidation of the sulfinate.

    • Challenge: Co-elutes with sulfinate in dead-volume if retention is inadequate.

  • Matrix: Often contains organic bases (TEA, Pyridine), metal catalysts, or peroxides.

Diagram 1: Analytical Pathway & Degradation Logic

G Reagent Sodium 1-methoxypropane- 2-sulfinate (Active Reagent) Oxidation Oxidative Stress (Air/Peroxides) Reagent->Oxidation Degradation Detection MS/MS Detection (ESI Negative) Reagent->Detection m/z 137.0 Sulfonate Sulfonate Impurity (Inactive/Byproduct) Oxidation->Sulfonate +1 Oxygen (+16 Da) Sulfonate->Detection m/z 153.0

Caption: Pathway showing the oxidative degradation of the sulfinate reagent and the mass shift (+16 Da) targeted in MS analysis.

Method Comparison: Selecting the Right Tool

The following table contrasts the performance of three common LC-MS approaches for this specific sulfinate salt.

FeatureMethod A: Standard RPLC (C18) Method B: Ion-Pairing RPLC Method C: HILIC-MS (Recommended)
Stationary Phase C18 (Octadecyl)C18 + IP Reagent (TBA)Amide or ZIC-pHILIC
Retention (

)
< 0.1 (Elutes at

)
> 5.0 (Strong Retention)2.0 - 5.0 (Ideal)
MS Compatibility ExcellentPoor (Source Contamination)Excellent
Selectivity Poor (Sulfinate/Sulfonate co-elute)GoodHigh (Separates by polarity)
Sensitivity Low (Ion suppression at

)
Medium (IP reagent suppression)High (High organic mobile phase)
Verdict UnsuitableMaintenance HeavyGold Standard

Why HILIC Wins: Standard RPLC fails because the sulfinate is an ionic salt that washes through the non-polar column immediately. Ion-pairing works chromatographically but ruins Mass Spectrometers by coating the source with non-volatile salts. HILIC provides retention via polar partitioning without compromising MS sensitivity.

Detailed Protocol: HILIC-MS/MS Workflow

This protocol is designed for the quantification of Sodium 1-methoxypropane-2-sulfinate in crude reaction mixtures.

A. Sample Preparation
  • Solvent: Acetonitrile:Water (90:10 v/v). Note: High organic content is crucial to prevent peak distortion in HILIC.

  • Concentration: Dilute reaction mixture to ~10 µg/mL.

  • Filtration: 0.2 µm PTFE or Nylon filter (Do not use glass fiber if trace metals are a concern).

B. LC Conditions (Agilent 1290 / Waters UPLC class)
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-pHILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ).
    
    • Reasoning: High pH ensures the sulfinate remains fully ionized and improves peak shape on Amide columns.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)

    • 1-6 min: 90%

      
       50% B
      
    • 6-8 min: 50% B (Wash)

    • 8.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

C. MS Detection (Triple Quadrupole - e.g., Sciex 6500 / Agilent 6495)
  • Ionization: Electrospray Ionization (ESI), Negative Mode .

  • Source Parameters:

    • Gas Temp: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: -3500 V

  • MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Dwell (ms)
Sulfinate (Target) 137.0 (

)
73.0 (

)
1550
Qualifier137.057.02550
Sulfonate (Impurity) 153.0 (

)
80.0 (

)
2050

Note: The transition 137


 73 corresponds to the loss of 

(64 Da), a characteristic fragmentation for aliphatic sulfinates.

Experimental Data & Validation

The following data summarizes typical performance metrics observed when using the HILIC protocol versus a standard RPLC method.

MetricHILIC-MS (Amide)RPLC-MS (C18)
Retention Time (

)
3.2 min0.4 min (Dead Volume)
Peak Width (FWHM) 0.15 min0.35 min (Tailing)
Resolution (

)
> 2.5 (vs. Sulfonate)< 0.5 (Co-elution)
Signal-to-Noise (S/N) 1500:1200:1

Interpretation: In the RPLC method, the sulfinate and sulfonate co-elute at the void volume, making accurate quantitation impossible due to ion suppression from salts in the reaction mix. The HILIC method retains the sulfinate (3.2 min) well away from the void, and separates it from the more polar sulfonate (typically elutes later in HILIC, ~4.5 min).

Diagram 2: Workflow Logic

Workflow Sample Reaction Mixture (Crude) Dilution Dilute 1:100 in 90% ACN Sample->Dilution Filter Filter 0.2 µm Dilution->Filter HILIC HILIC Separation (Amide Column, pH 9) Filter->HILIC MS ESI(-) MS/MS Monitor 137->73 HILIC->MS Data Quantification & Purity Check MS->Data

Caption: Step-by-step analytical workflow from crude reaction mixture to final data analysis.

Troubleshooting & Best Practices

  • Ghost Peaks: If you see a peak at

    
     153 (Sulfonate) in a fresh standard, your sulfinate reagent has oxidized. Always prepare standards fresh in degassed solvents.
    
  • Drifting Retention Times: HILIC columns are sensitive to equilibration. Ensure at least 20 column volumes of equilibration time between runs or after startup.

  • Carryover: Sulfinates can be "sticky" on metallic surfaces. Use a needle wash of 50:50 Methanol:Water with 0.1%

    
    .
    

References

  • Applic

    • Source: "Hydrophilic Interaction Chrom
    • URL:[Link]

  • Sulfin

    • Source: "Synthesis and applications of sodium sulfin
    • URL:[Link]

  • HILIC Method Development Guide

    • Source: Waters Corpor
    • URL:[Link]

Sources

Validation

Comparative Guide: Sodium 1-Methoxypropane-2-Sulfinate vs. Sodium Triflinate in Late-Stage Functionalization

Late-stage functionalization (LSF) has revolutionized drug discovery by allowing chemists to directly modify complex, biologically active scaffolds without resorting to de novo synthesis. Among the most reliable methods...

Author: BenchChem Technical Support Team. Date: March 2026

Late-stage functionalization (LSF) has revolutionized drug discovery by allowing chemists to directly modify complex, biologically active scaffolds without resorting to de novo synthesis. Among the most reliable methods for LSF is the Minisci-type C–H functionalization of heteroarenes using sulfinate salts as radical precursors [1].

This guide provides an objective, side-by-side technical comparison of two highly valuable sulfinate reagents: Sodium Triflinate (Langlois Reagent), which installs the ubiquitous trifluoromethyl (


) group, and Sodium 1-methoxypropane-2-sulfinate  (a Baran Diversinate™), which installs a branched, ether-containing aliphatic bioisostere.

Chemical Profiles & Reactivity Comparison

While both reagents rely on the same fundamental activation mode—single-electron transfer (SET) oxidation followed by the extrusion of sulfur dioxide (


)—the resulting radicals possess distinctly different electronic characters and medicinal chemistry applications [2].
ParameterSodium Triflinate (Langlois Reagent)Sodium 1-Methoxypropane-2-Sulfinate
Chemical Formula


Radical Generated Trifluoromethyl radical (

)
1-methoxypropan-2-yl radical
Electronic Character Highly ElectrophilicMildly Nucleophilic / Ambiphilic
Preferred Substrates Electron-rich to neutral (hetero)arenesElectron-deficient / Protonated heteroarenes
Primary MedChem Goal Block metabolic soft spots; increase lipophilicity and membrane permeability.Increase

fraction; improve aqueous solubility; disrupt flat stacking.
Physical State Bench-stable white solidBench-stable white to off-white solid

Mechanistic Pathways & Causality

The success of sulfinate-mediated LSF relies on the controlled generation of carbon-centered radicals. The mechanism is entropically driven by the loss of


 gas.

Causality in Reactivity: Because the


 radical is highly electrophilic (due to the electron-withdrawing fluorine atoms), it readily attacks neutral or electron-rich aromatic systems. Conversely, the 1-methoxypropan-2-yl radical is mildly nucleophilic. To force this nucleophilic radical to attack a heterocycle, the heterocycle must be electronically activated. This is achieved by adding an acid (typically Trifluoroacetic Acid, TFA) to protonate the basic nitrogen of the heterocycle, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO) [3].

G A Sulfinate Salt (R-SO2Na) B Sulfonyl Radical (R-SO2•) A->B SET Oxidation (-e-, -Na+) C Carbon Radical (R•) B->C -SO2 (Gas Extrusion) D Heteroarene Radical Cation C->D Addition to Protonated Heterocycle E Functionalized Product D->E Deprotonation & Oxidation

Fig 1: General Minisci pathway for sulfinate salts via SET oxidation and SO2 extrusion.

G Root Radical Precursors (Sulfinate Salts) Sub1 Sodium Triflinate (Langlois Reagent) Root->Sub1 Sub2 Sodium 1-methoxypropane -2-sulfinate Root->Sub2 Rad1 CF3• Radical (Electrophilic) Sub1->Rad1 -SO2 Rad2 1-methoxypropan-2-yl• (Nucleophilic) Sub2->Rad2 -SO2 App1 Increases Lipophilicity Metabolic Stability Rad1->App1 App2 Improves Solubility Bioisostere Installation Rad2->App2

Fig 2: Divergent electronic profiles and medicinal applications of the generated radicals.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific monitoring instructions are embedded to ensure the experimentalist can verify the reaction's progress in real-time.

Protocol A: Trifluoromethylation via Sodium Triflinate

This protocol utilizes a biphasic solvent system. Causality: The biphasic nature ensures that the highly reactive


 radical is generated slowly at the solvent interface, minimizing undesired radical-radical dimerization (yielding hexafluoroethane gas) and maximizing productive collisions with the substrate [4].

Reagents:

  • Heteroarene substrate (1.0 equiv, 0.5 mmol)

  • Sodium triflinate (Langlois reagent) (3.0 equiv, 1.5 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (5.0 equiv, 2.5 mmol)

  • Solvent:

    
     / 
    
    
    
    (1:1, 4 mL)

Step-by-Step Workflow:

  • Preparation: In an open round-bottom flask, dissolve the heteroarene in

    
     (2 mL). Add water (2 mL) followed by sodium triflinate.
    
  • Initiation: Vigorously stir the biphasic mixture at room temperature. Dropwise, add the aqueous TBHP solution over 5 minutes.

  • Self-Validation (Visual): Within 10–15 minutes, you should observe mild effervescence at the solvent interface. This is the extrusion of

    
     gas, confirming that the SET oxidation and radical generation are actively occurring.
    
  • Monitoring: Stir for 12–24 hours. Monitor via LC-MS or TLC. Validation check: The product will typically elute noticeably higher (less polar) on normal-phase TLC than the starting material due to the lipophilic

    
     group.
    
  • Workup: Quench with saturated aqueous

    
     to destroy excess peroxide. Extract with 
    
    
    
    , dry over
    
    
    , and purify via flash chromatography.
Protocol B: Alkylation via Sodium 1-Methoxypropane-2-Sulfinate

This protocol adapts the Baran "Diversinate" conditions. Causality: A homogenous polar solvent (DMSO/Water) is required to dissolve the inorganic oxidant (


) and the organic substrate. TFA is strictly required to protonate the heteroarene, rendering it electrophilic enough to accept the nucleophilic alkyl radical [3].

Reagents:

  • Heteroarene substrate (1.0 equiv, 0.2 mmol)

  • Sodium 1-methoxypropane-2-sulfinate (3.0 equiv, 0.6 mmol)

  • Potassium persulfate (

    
    ) (3.0 equiv, 0.6 mmol)
    
  • Trifluoroacetic acid (TFA) (1.0 - 2.0 equiv)

  • Solvent: DMSO /

    
     (3:1, 2 mL)
    

Step-by-Step Workflow:

  • Preparation: In a 20 mL scintillation vial (open to air), dissolve the heteroarene in DMSO (1.5 mL).

  • Activation: Add TFA (1.0 equiv for mono-basic scaffolds, up to 2.0 equiv for poly-basic scaffolds). Validation check: A slight exotherm or color change may occur upon protonation of the heterocycle.

  • Reagent Addition: Add the sodium 1-methoxypropane-2-sulfinate and

    
    , followed by water (0.5 mL) to form a homogenous solution or fine suspension.
    
  • Reaction & Self-Validation: Stir at 40 °C. Gas evolution (

    
    ) should be visible within 30 minutes. If the solution turns excessively dark immediately, the oxidation is proceeding too rapidly; lower the temperature to 25 °C.
    
  • Monitoring: Analyze via LC-MS after 4 hours. Validation check: Unlike trifluoromethylation, the addition of the ether-bearing 1-methoxypropan-2-yl group will often result in a product with similar or slightly higher polarity (lower Rf on TLC) compared to the starting material.

  • Workup: Dilute with saturated aqueous

    
     (to neutralize TFA) and extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMSO), dry, and concentrate.
    

Strategic Applications in Drug Development

The choice between these two sulfinate salts dictates the physicochemical trajectory of the lead compound:

  • When to use Sodium Triflinate: Deploy this reagent when a lead compound suffers from rapid oxidative metabolism (e.g., CYP450-mediated oxidation at a specific aryl C-H bond). The

    
     group acts as a robust metabolic shield. Additionally, its strong electron-withdrawing nature can be used to lower the 
    
    
    
    of adjacent basic amines, enhancing passive membrane permeability.
  • When to use Sodium 1-Methoxypropane-2-Sulfinate: Deploy this reagent when a lead compound is too flat (high aromatic ring count) or suffers from poor aqueous solubility. The introduction of the 1-methoxypropan-2-yl group increases the

    
     character of the molecule, disrupting crystal lattice packing energy, while the ether oxygen serves as a hydrogen-bond acceptor to improve solvation in aqueous media.
    

References

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 2021. Available at:[Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 2019. Available at:[Link]

  • Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Communications / PMC, 2023. Available at:[Link]

Comparative

A Comparative Guide to the Reactivity of Alkyl vs. Aryl Sodium Sulfinates

Introduction Sodium sulfinates (RSO₂Na) are exceptionally versatile and stable reagents that have become indispensable building blocks in modern organic synthesis. Their importance is underscored by their prevalence in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium sulfinates (RSO₂Na) are exceptionally versatile and stable reagents that have become indispensable building blocks in modern organic synthesis. Their importance is underscored by their prevalence in the construction of high-value organosulfur compounds, particularly sulfones, which are cornerstone motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The reactivity of a sodium sulfinate is fundamentally dictated by the nature of its organic residue (R), which is broadly categorized as either alkyl or aryl.

This guide provides an in-depth comparison of the reactivity profiles of alkyl and aryl sodium sulfinates. Moving beyond a simple catalog of reactions, we will explore the core electronic and steric principles that govern their behavior, providing field-proven insights and supporting experimental frameworks to guide researchers in selecting the optimal reagent for their synthetic challenges. We will dissect their divergent performance as nucleophiles and, most critically, as radical precursors, where their pathways diverge significantly.

Fundamental Drivers of Reactivity: Electronic and Steric Effects

The chemical behavior of the sulfinate functional group is profoundly influenced by the electronic properties and spatial arrangement of the attached alkyl or aryl group.[3] Understanding these differences is key to predicting their reactivity.

  • Electronic Effects: The primary electronic distinction lies in how the R group influences the electron density on the sulfur atom.

    • Alkyl Sulfinates: Alkyl groups, such as methyl or ethyl, are electron-donating through an inductive effect (+I). This effect pushes electron density towards the sulfinate group, increasing the localization of negative charge on the sulfur and oxygen atoms. This generally enhances the nucleophilicity of the sulfur center.

    • Aryl Sulfinates: An aryl group, like a phenyl ring, exerts a more complex influence. It can be weakly electron-withdrawing through induction but, more importantly, it allows for the delocalization of the lone pairs on the adjacent sulfur and oxygen atoms into the π-system of the ring through resonance. This delocalization stabilizes the anion but reduces the electron density at the sulfur atom, typically rendering it less nucleophilic compared to its alkyl counterpart.

  • Steric Effects: Steric hindrance refers to the spatial bulk of the R group, which can impede the approach of other reactants to the sulfur center.[3][4]

    • Alkyl Sulfinates: Simple alkyl groups like methyl (CH₃) are sterically small, presenting a minimal barrier to incoming electrophiles. Larger alkyl groups (e.g., isopropyl, tert-butyl) can introduce significant steric hindrance, which can slow reaction rates.[5]

    • Aryl Sulfinates: The planar but wide nature of an aryl ring presents a greater steric profile than small alkyl groups. This can influence the rate of reactions where the sulfinate acts as a nucleophile, particularly with sterically demanding electrophiles.

These fundamental differences give rise to distinct and often complementary reactivity pathways, which we will explore in the following sections.

Comparative Reactivity in Key Synthetic Transformations

Alkyl and aryl sodium sulfinates can be engaged in two primary modes of reactivity: as sulfur-centered nucleophiles or as precursors to sulfonyl radicals. The choice of R group has profound implications for the efficiency and outcome of these pathways.

The Sulfinate as a Nucleophile: The Synthesis of Sulfones

The most common nucleophilic application of sodium sulfinates is in the synthesis of sulfones via S-alkylation or S-arylation. In these reactions, the sulfur atom of the sulfinate anion attacks an electrophilic carbon center (e.g., an alkyl halide or an activated aryl halide).

Due to the principles outlined above, alkyl sodium sulfinates are generally more potent nucleophiles than aryl sodium sulfinates . The electron-donating nature of the alkyl group enriches the sulfur atom, making it more eager to attack an electrophile. Conversely, the resonance delocalization in aryl sulfinates diminishes the sulfur's nucleophilic character.[6]

This difference is often reflected in reaction conditions. For a given electrophile, an alkyl sulfinate may react faster or at a lower temperature than an aryl sulfinate. While both are effective, reactions with aryl sulfinates may require more forcing conditions or more active catalysts to achieve comparable yields.[6]

The Sulfinate as a Radical Precursor: A Tale of Two Fates

The generation of sulfonyl radicals (RSO₂•) via single-electron transfer (SET) from sodium sulfinates has unlocked a vast landscape of chemical transformations, particularly under photoredox or transition-metal catalysis.[7] It is in this domain that the distinction between alkyl and aryl sulfinates is most pronounced and synthetically consequential.

Both alkyl and aryl sulfinates can be oxidized to their respective sulfonyl radicals. However, their subsequent fates are dramatically different:

  • Aryl Sulfonyl Radicals (ArSO₂•): These radicals are relatively stable. The bond between the aromatic ring and the sulfur atom is strong, and these radicals are much less prone to C–S bond fragmentation.[8] They primarily act as sulfonylating agents , adding across alkenes or alkynes or participating in cross-coupling reactions to install the complete -SO₂Ar group.

  • Alkyl Sulfonyl Radicals (R_alkyl-SO₂•): In sharp contrast, alkyl sulfonyl radicals readily undergo a rapid, often irreversible, extrusion of sulfur dioxide (SO₂) to generate a carbon-centered alkyl radical (R•).[9][10] This desulfinative process transforms the initial sulfinate into a source of alkyl radicals, making alkyl sulfinates powerful alkylating agents .

This divergent behavior allows for switchable reactivity based on the choice of the R group, a concept powerfully demonstrated in modern synthetic chemistry.[9] For example, under Ni/photoredox dual catalysis, aryl sulfinates are used to forge C-SO₂ bonds to form aryl sulfones, while alkyl sulfinates are used in desulfinative cross-couplings to forge C-C bonds, introducing alkyl groups onto aromatic rings.[8][11][12]

G cluster_aryl Aryl Sodium Sulfinate cluster_alkyl Alkyl Sodium Sulfinate ArSO2Na ArSO₂Na ArSO2_rad ArSO₂• (Sulfonyl Radical) ArSO2Na->ArSO2_rad -e⁻ (SET) ArSO2_prod Sulfonylation Product (e.g., Aryl Sulfone) ArSO2_rad->ArSO2_prod Radical Addition / Coupling AlkSO2Na R-SO₂Na AlkSO2_rad R-SO₂• (Sulfonyl Radical) AlkSO2Na->AlkSO2_rad -e⁻ (SET) Alk_rad R• (Alkyl Radical) AlkSO2_rad->Alk_rad Fast SO₂ Extrusion Alk_prod Alkylation Product (e.g., C-C Bond) Alk_rad->Alk_prod Radical Addition / Coupling

Caption: Divergent radical pathways of aryl vs. alkyl sulfinates.

Experimental Comparison: Sulfone Synthesis via Nucleophilic Substitution

To illustrate the practical differences in reactivity, we present a standardized protocol for the synthesis of a benzyl sulfone using either sodium methanesulfinate (an alkyl sulfinate) or sodium p-toluenesulfinate (an aryl sulfinate). The expected outcomes, based on established chemical principles and literature precedents, are summarized in the subsequent table.[1][13]

Experimental Protocol: Synthesis of Benzyl Methyl Sulfone
  • Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl bromide (1.0 mmol, 171 mg, 119 µL) and sodium methanesulfinate (1.2 mmol, 122 mg).

  • Reaction Setup: Add anhydrous Dimethylformamide (DMF, 10 mL) to the flask. Fit the flask with a reflux condenser.

  • Heating: Place the flask in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) every hour until the benzyl bromide starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl methyl sulfone.

Note: The same protocol is followed for sodium p-toluenesulfinate.

Data Presentation: Comparative Performance in Sulfone Synthesis
ParameterSodium Methanesulfinate (Alkyl)Sodium p-Toluenesulfinate (Aryl)Rationale for Difference
Reagent CH₃SO₂Nap-Tol-SO₂NaComparison of a simple alkyl vs. a common aryl sulfinate.
Expected Reaction Time ~ 2-3 hours~ 6-8 hoursThe higher nucleophilicity of the alkyl sulfinate leads to a faster reaction rate.
Expected Yield > 90%~ 85-90%Both are effective, but the faster reaction for the alkyl sulfinate can lead to fewer side products over time.
Optimal Temperature 80 °C80-100 °CThe aryl sulfinate may require slightly higher temperatures to achieve a comparable rate.

This comparative data illustrates that while both reagents are highly effective, the choice of an alkyl sulfinate can offer advantages in terms of reaction speed for simple nucleophilic substitutions.

G A 1. Reagent Prep (Sulfinate + BnBr in DMF) B 2. Reaction (Stir at 80 °C) A->B C 3. Monitoring (TLC) B->C C->B Incomplete D 4. Aqueous Work-up (Quench with H₂O) C->D Complete E 5. Extraction (Ethyl Acetate) D->E F 6. Purification (Chromatography) E->F G Final Product (Benzyl Sulfone) F->G

Caption: Experimental workflow for comparative sulfone synthesis.

Conclusion and Practical Recommendations

The choice between an alkyl and an aryl sodium sulfinate is a strategic decision that should be guided by the desired transformation.

  • For Nucleophilic Sulfonylation: Both reagent classes are effective. However, if reaction time is critical and the electrophile is sensitive, an alkyl sulfinate is often the superior choice due to its inherently higher nucleophilicity.

  • For Radical Transformations: The choice is dictated by the desired outcome.

    • To install a sulfonyl group (-SO₂R), use an aryl sulfinate , as its corresponding sulfonyl radical is less prone to fragmentation.[8]

    • To install an alkyl group (-R) via a desulfinative strategy, an alkyl sulfinate is the required precursor to generate the necessary carbon-centered radical.[9][11]

By understanding the fundamental electronic and steric properties that differentiate these two classes of reagents, researchers, scientists, and drug development professionals can harness their full synthetic potential, designing more efficient, predictable, and innovative chemical routes.

References

Sources

Validation

Mechanistic Insights and Performance Comparison of Sodium 1-methoxypropane-2-sulfinate in Late-Stage Functionalization

Prepared by: Senior Application Scientist Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Executive Summary The strategic installation of C(sp³)-rich bioisosteres is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

Executive Summary

The strategic installation of C(sp³)-rich bioisosteres is a cornerstone of modern drug discovery. Among the available methodologies, the Minisci-type radical alkylation of electron-deficient heteroarenes has proven exceptionally powerful. This guide provides an in-depth mechanistic analysis and objective performance comparison of Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) against alternative radical precursors. By leveraging single-electron transfer (SET) kinetics and rapid desulfonylation, this bench-stable sulfinate salt offers unparalleled regioselectivity and functional group tolerance for introducing the 1-methoxypropan-2-yl moiety into complex pharmaceutical scaffolds.

Mechanistic Rationale: The Sulfinate Advantage

The efficacy of Sodium 1-methoxypropane-2-sulfinate lies in its highly predictable fragmentation cascade. Unlike traditional radical precursors that require harsh thermal or reductive conditions, sodium sulfinates undergo mild anodic oxidation to generate a transient sulfonyl radical.

As established in foundational studies on radical intermediates ([1]), the subsequent extrusion of sulfur dioxide (SO₂) is entropically driven and kinetically rapid (


). This rapid fragmentation prevents off-target reactions of the sulfonyl radical, cleanly yielding the nucleophilic 1-methoxypropan-2-yl radical. The radical then selectively attacks the most electron-deficient position of a protonated heterocycle, followed by a re-aromatizing oxidation step ([2]).

Mechanism A Sodium 1-methoxypropane- 2-sulfinate B SET Oxidation A->B C Sulfonyl Radical B->C D - SO2 Extrusion C->D E 1-methoxypropan-2-yl Radical D->E G Radical Cation Adduct E->G Nucleophilic Addition F Protonated Heterocycle F->G H Deprotonation & Oxidation G->H I Alkylated Product H->I

Fig 1. Mechanistic pathway of Minisci-type alkylation via sulfinate SET oxidation.

Comparative Performance Analysis

To objectively evaluate Sodium 1-methoxypropane-2-sulfinate, we must compare it against the two primary alternatives for generating the 1-methoxypropan-2-yl radical: Redox-Active Esters (RAEs) (e.g., NHP esters derived from 3-methoxy-2-methylpropanoic acid) and Alkyl Halides (e.g., 2-bromo-1-methoxypropane).

Logic Root Radical Precursor Selection S1 Sodium Sulfinates Root->S1 S2 Redox-Active Esters Root->S2 S3 Alkyl Halides Root->S3 O1 Mild SET, Fast SO2 Loss S1->O1 O2 Requires Pre-activation S2->O2 O3 Harsh Conditions S3->O3

Fig 2. Logical comparison of radical precursors for bioisostere installation.

Quantitative Data Summary
Performance MetricSodium 1-methoxypropane-2-sulfinateRedox-Active Esters (RAEs)Alkyl Halides
Redox Potential Mild Oxidative (~ +0.5 to +1.0 V vs SCE)Reductive (~ -1.0 to -1.3 V vs SCE)Harsh Reductive (< -2.0 V vs SCE)
Fragmentation Rate Extremely Fast (

)
Moderate (Decarboxylation)Slow (Halogen Abstraction)
Atom Economy High (Loss of SO₂ only)Low (Loss of CO₂ + Phthalimide)Moderate (Loss of Halide)
Pre-activation None (Ready-to-use salt)Required (Must synthesize ester)None
Primary Byproducts SO₂ (Gas, easily removed)CO₂, Phthalimide (Requires column)Halide salts, Elimination alkenes
Shelf Stability > 1 Year (Bench stable)Months (Moisture sensitive)Years

Experimental Validation & Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes a parallel control experiment using a radical scavenger (TEMPO) to definitively prove the causality of the radical intermediate.

Protocol: Photoredox Minisci Alkylation of Lepidine

Objective: Regioselective addition of the 1-methoxypropan-2-yl radical to lepidine (4-methylquinoline).

Reagents:

  • Lepidine (0.5 mmol, 1.0 equiv)

  • Sodium 1-methoxypropane-2-sulfinate (1.5 mmol, 3.0 equiv)

  • Ru(bpy)₃Cl₂ (0.01 mmol, 2 mol%)

  • Potassium persulfate (K₂S₂O₈) (1.0 mmol, 2.0 equiv)

  • Trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv)

  • Solvent: CH₂Cl₂ / H₂O (1:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add lepidine, Sodium 1-methoxypropane-2-sulfinate, and the Ru(bpy)₃Cl₂ photocatalyst.

  • Solvent & Acidification: Inject the biphasic CH₂Cl₂ / H₂O solvent mixture. Add TFA dropwise. Causality Note: TFA protonates the lepidine nitrogen, drastically lowering the LUMO of the heterocycle and directing the nucleophilic radical exclusively to the C2 position.

  • Oxidant Addition: Add K₂S₂O₈ to the mixture. This acts as the terminal oxidant to regenerate the Ru(III) catalyst back to Ru(II) after the initial SET event.

  • Degassing: Perform three freeze-pump-thaw cycles. Causality Note: Dissolved oxygen is a triplet diradical that will rapidly quench both the excited state photocatalyst and the target carbon radical, leading to peroxyl byproducts.

  • Irradiation: Place the vessel in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at ambient temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.

System Validation: TEMPO Trapping Control

To validate the mechanism, run a parallel reaction identical to the steps above, but add TEMPO (0.5 mmol, 1.0 equiv) at Step 1.

  • Expected Result: LC-MS analysis of the crude mixture must show complete suppression of the alkylated lepidine product. Instead, the dominant peak will be the 1-methoxypropan-2-yl-TEMPO adduct (

    
    ). This empirically validates that the reaction proceeds via the discrete 1-methoxypropan-2-yl radical.
    

Causality & Expert Insights

As an application scientist, I frequently observe failures in Minisci-type couplings due to poor solvent choice or inadequate heterocycle activation. Here is the causality behind optimizing reactions with Sodium 1-methoxypropane-2-sulfinate:

  • The Biphasic Solvent Imperative: Sodium sulfinates are highly soluble in water, whereas the heterocycle and photocatalyst partition into the organic layer. A biphasic system (CH₂Cl₂/H₂O) restricts the radical generation to the liquid-liquid interface. This slow, controlled release of the radical prevents high localized concentrations, thereby suppressing radical-radical dimerization side reactions ([3]).

  • Innate vs. Directed Reactivity: The 1-methoxypropan-2-yl radical is inherently nucleophilic due to the electron-donating nature of the adjacent alkyl and ether groups. It will fail to react with electron-rich arenes. Protonation via TFA is non-negotiable; it creates a radical-cation intermediate upon addition, which is highly favored energetically ([2]).

  • Overcoming the Elimination Pathway: When using alkyl halides (like 2-bromo-1-methoxypropane), the required strong reductants often trigger E2 or E1cb elimination, yielding 1-methoxypropene instead of the desired radical. The oxidative generation pathway of the sulfinate salt completely bypasses this elimination risk.

References

  • Yan, M., Lo, J. C., Edwards, J. T., & Baran, P. S. (2016). "Radicals: Reactive Intermediates with Translational Potential." Journal of the American Chemical Society, 138(39), 12692-12714.

  • Reddy, R. J., Kumari, A. H., & Uenishi, J. (2021). "Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances, 11, 9130-9221.

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." Journal of the American Chemical Society, 135(32), 12122-12134.

Sources

Comparative

A Comparative Guide to Isotopic Labeling Strategies: Evaluating the Potential of Novel Sulfinate Reagents in Quantitative Proteomics

Introduction: The Quest for Precision in Quantitative Proteomics In the landscape of drug discovery and fundamental biological research, the ability to accurately quantify changes in protein abundance is paramount. Quant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Precision in Quantitative Proteomics

In the landscape of drug discovery and fundamental biological research, the ability to accurately quantify changes in protein abundance is paramount. Quantitative proteomics, powered by mass spectrometry, provides a window into the dynamic cellular processes that underpin health and disease. A cornerstone of this field is the use of isotopic labeling, a technique that allows for the precise relative quantification of proteins between different samples.[1] Established methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Stable Isotope Dimethyl Labeling have become the gold standards in the field.[1][2][3]

This guide ventures into a comparative analysis of these established techniques alongside a prospective evaluation of a novel chemical labeling strategy utilizing sulfinate reagents, specifically considering the hypothetical application of an isotopically labeled form of Sodium 1-methoxypropane-2-sulfinate. While the use of this particular compound for isotopic labeling is not yet documented in scientific literature, the known reactivity of sulfinate salts offers a compelling avenue for the development of new protein modification tools.[4] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and comparative performance of these diverse isotopic labeling strategies, grounded in established scientific principles and field-proven insights.

The Landscape of Isotopic Labeling: A Comparative Overview

Isotopic labeling strategies can be broadly categorized into metabolic and chemical approaches.[5] Metabolic labeling, such as SILAC, integrates stable isotopes into proteins in vivo during translation.[2] Chemical labeling, on the other hand, involves the in vitro derivatization of proteins or peptides with isotopically-coded tags.[5][6]

Metabolic Labeling: The SILAC Gold Standard

SILAC is a powerful technique that involves the metabolic incorporation of "heavy" amino acids (e.g., ¹³C or ¹⁵N-labeled lysine and arginine) into proteins in living cells.[2][7] By growing one cell population in "light" media and another in "heavy" media, a direct comparison of protein abundance can be made by mixing the cell lysates and analyzing the resulting peptide mass shifts in the mass spectrometer.

Key Performance Metrics of Major Isotopic Labeling Strategies

FeatureSILAC (Metabolic)Sulfinate Labeling (Hypothetical Chemical)TMT/iTRAQ (Isobaric Chemical)Dimethyl Labeling (Non-isobaric Chemical)
Principle In vivo incorporation of heavy amino acidsIn vitro radical-based modification of amino acid side chainsIn vitro covalent labeling of primary amines with isobaric tagsIn vitro reductive amination of primary amines
Target Residues Arginine, LysinePotentially Tyrosine, Tryptophan, HistidineN-terminus, LysineN-terminus, Lysine
Multiplexing Up to 3-plex (or higher with specialized reagents)Dependent on the synthesis of isotopically distinct reagentsUp to 18-plex with TMTproUp to 3-plex (or 5-plex with specialized reagents)[8]
Quantification Level MS1MS1MS2/MS3 (reporter ions)MS1
Sample Type Live, dividing cellsPurified proteins, cell lysates, tissuesPurified proteins, cell lysates, tissuesPurified proteins, cell lysates, tissues
Cost Moderate to High (labeled amino acids and media)Potentially Low to Moderate (reagent synthesis)High (reagents)Low (reagents)
Accuracy High (early sample mixing minimizes error)Potentially Moderate to High (dependent on reaction specificity and efficiency)Moderate to High (can be affected by ratio compression)[9]High
Workflow Complexity High (requires cell culture adaptation)Moderate (requires optimization of labeling reaction)ModerateLow to Moderate
A Hypothetical Foray into Sulfinate Chemistry for Protein Labeling

Sodium sulfinates are known to generate carbon-centered radicals under oxidative conditions.[4] These radicals can subsequently react with electron-rich aromatic systems, such as the side chains of tyrosine, tryptophan, and histidine residues.[4] This reactivity forms the basis for a hypothetical isotopic labeling strategy using an isotopically labeled version of Sodium 1-methoxypropane-2-sulfinate.

Visualizing the Possibilities: A Hypothetical Sulfinate Labeling Reaction

Hypothetical Isotopic Labeling with a Sulfinate Reagent cluster_reactants Reactants Isotopically_Labeled_Sulfinate Isotopically Labeled Sodium 1-methoxypropane-2-sulfinate (e.g., with ¹³C, ²H) Radical_Formation Generation of Isotopically Labeled Carbon-Centered Radical Isotopically_Labeled_Sulfinate->Radical_Formation Oxidation Protein Protein with Target Residue (e.g., Tyrosine) Labeling_Reaction C-H Activation and C-C Bond Formation Protein->Labeling_Reaction Oxidant Oxidant (e.g., TBHP) Oxidant->Radical_Formation Radical_Formation->Labeling_Reaction Labeled_Protein Isotopically Labeled Protein Labeling_Reaction->Labeled_Protein

Caption: Hypothetical reaction pathway for protein labeling using an isotopically labeled sulfinate reagent.

Established Chemical Labeling Strategies: TMT/iTRAQ and Dimethyl Labeling

Isobaric Tagging: TMT and iTRAQ

Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labels that covalently attach to the N-terminus and lysine residues of peptides.[3][10] Peptides from different samples are labeled with distinct, yet isobaric, tags. This means the labeled peptides have the same mass and are indistinguishable in the initial MS1 scan.[11] Upon fragmentation (MS2 or MS3), the tags release reporter ions of different masses, and the relative intensities of these reporter ions are used for quantification.[3][12]

Stable Isotope Dimethyl Labeling

This is a cost-effective and straightforward method that involves the reductive amination of primary amines (N-terminus and lysine side chains) of peptides using formaldehyde and a reducing agent.[13][14] By using isotopically labeled versions of formaldehyde and/or the reducing agent, a mass difference is introduced between samples, which can be quantified at the MS1 level.[1][15]

Experimental Protocols: A Step-by-Step Guide

Hypothetical Protocol for Isotopic Labeling with Sodium 1-methoxypropane-2-sulfinate

Note: This is a hypothetical protocol based on the known reactivity of sulfinates and general protein labeling procedures. Optimization would be required.

  • Protein Preparation:

    • Extract and purify proteins from control and experimental samples.

    • Quantify protein concentration accurately.

  • Labeling Reaction:

    • To the control sample, add the "light" (natural isotope abundance) Sodium 1-methoxypropane-2-sulfinate and an oxidant (e.g., tert-butyl hydroperoxide).

    • To the experimental sample, add the "heavy" (e.g., ¹³C or ²H labeled) Sodium 1-methoxypropane-2-sulfinate and the oxidant.

    • Incubate at a controlled temperature to allow the reaction to proceed. The reaction time and temperature would need to be optimized to maximize labeling efficiency and minimize protein degradation.

  • Quenching and Sample Pooling:

    • Quench the reaction, for example, by adding a radical scavenger.

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the combined protein sample using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm (e.g., Mascot, MaxQuant).[16]

    • Quantify the relative abundance of peptides by comparing the intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.[17][18]

Workflow Visualization

General Workflow for Chemical Isotopic Labeling in Proteomics Sample_Prep Sample Preparation (Protein Extraction & Quantification) Labeling Isotopic Labeling (e.g., Sulfinate, TMT, Dimethyl) Sample_Prep->Labeling Pooling Sample Pooling Labeling->Pooling Digestion Protein Digestion (e.g., Trypsin) Pooling->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis

Caption: A generalized workflow for chemical isotopic labeling in quantitative proteomics.

Choosing the Right Tool for the Job: A Decision Framework

The selection of an appropriate isotopic labeling strategy is critical and depends on the specific research question, sample type, and available resources.

Decision Tree for Selecting an Isotopic Labeling Strategy Start Start: Research Question Sample_Type What is your sample type? Start->Sample_Type Multiplexing How many samples need to be compared? Sample_Type->Multiplexing Tissues, lysates, purified proteins SILAC SILAC Sample_Type->SILAC Live, dividing cells Budget What is your budget? Multiplexing->Budget Low (2-3) TMT_iTRAQ TMT/iTRAQ Multiplexing->TMT_iTRAQ High (>3) Dimethyl Dimethyl Labeling Budget->Dimethyl Low Sulfinate Novel Sulfinate Labeling (Exploratory) Budget->Sulfinate Exploratory/Novel Chemistry

Caption: A decision-making framework for choosing an appropriate isotopic labeling method.

Conclusion: An Evolving Toolkit for Proteomics

The field of quantitative proteomics is continually evolving, with ongoing advancements in both established and emerging technologies. While SILAC, TMT/iTRAQ, and dimethyl labeling represent the current workhorses of the field, the exploration of novel chemistries, such as the hypothetical use of sulfinate reagents, holds the promise of expanding the toolkit available to researchers. The potential to target different amino acid residues could provide complementary information to existing methods. As with any new technique, a thorough validation of reaction efficiency, specificity, and potential side effects would be crucial. By understanding the principles and nuances of each labeling strategy, researchers can make informed decisions to best address their biological questions with precision and confidence.

References

  • van Swieten, P. F., Leeuwenburgh, M. A., Kessler, B. M., & Overkleeft, H. S. (2005). Bioorthogonal organic chemistry in living cells: novel strategies for labeling biomolecules. Organic & Biomolecular Chemistry, 3(1), 20-27. [Link]

  • Rauniyar, N., & Yates, J. R. (2014). Chemical isotope labeling for quantitative proteomics. Journal of Proteome Research, 13(12), 5293-5309. [Link]

  • Lan, R., Li, N., & He, J. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: strategies and recent development. Accounts of chemical research, 44(9), 666-676. [Link]

  • van Swieten, P. F., Leeuwenburgh, M. A., Kessler, B. M., & Overkleeft, H. S. (2004). Bioorthogonal organic chemistry in living cells: novel strategies for labeling biomolecules. Chemical communications, (23), 2644-2645. [Link]

  • Proteome Factory. (n.d.). iTRAQ™ and TMT™ quantification. [Link]

  • MtoZ Biolabs. (n.d.). Principles of iTRAQ, TMT, and SILAC in Protein Quantification. [Link]

  • Hubrich, R., & Drescher, M. (2019). Bioorthogonal spin labeling strategies for in-cell spectroscopy. Chem. Soc. Rev., 48(8), 2441-2460. [Link]

  • van den Berg, A. (2019). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering. [Link]

  • Tăbăran, A. F., & Cătoi, A. F. (2015). Quantitative Analysis of Mass Spectrometry-Based Proteomics Data. Mass Spectrometry. [Link]

  • Aebersold, R., & Mann, M. (2008). Stable isotopic labeling in proteomics. Nature biotechnology, 26(12), 1381-1389. [Link]

  • Zhang, D., et al. (2020). Two distinct approaches for bioorthogonal protein labelling. Nature Communications, 11(1), 1-11. [Link]

  • ResearchGate. (n.d.). Schematic overview of labeling strategies used in quantitative proteomics. [Link]

  • Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. [Link]

  • Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Capture and Analysis of Quantitative Proteomic Data. PLoS computational biology, 1(5), e53. [Link]

  • Chen, S. H., et al. (2014). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Journal of proteomics, 101, 1-10. [Link]

  • Harsha, H. C., & Pandey, A. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(5-6), 845-857. [Link]

  • ResearchGate. (n.d.). Workflow for quantitative proteomic experiments using SILAC. [Link]

  • JoVE. (2022, September 15). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling l Protocol Preview [Video]. YouTube. [Link]

  • Clough, T., et al. (2012). Methods and Algorithms for Quantitative Proteomics by Mass Spectrometry. Mass spectrometry (Tokyo, Japan), 1(Spec Iss), S0006. [Link]

  • ResearchGate. (n.d.). Method overview. (A) Examples of known reactivities of sulfinate salts... [Link]

  • ResearchGate. (n.d.). Mass Spectrometry Data Analysis in the Proteomics Era. [Link]

  • The Rockefeller University. (n.d.). Dimethyl labeling based quantitation. [Link]

  • Chembites. (2018, November 29). New Insights on The Elusive Protein Sulfinylation. [Link]

  • Allison, W. S. (1976). Formation and reactions of sulfenic acids in proteins. Accounts of Chemical Research, 9(8), 293-299. [Link]

  • Yang, J., et al. (2014). A Chemical Approach for the Detection of Protein Sulfinylation. Antioxidants & redox signaling, 20(4), 563-571. [Link]

  • Bailey, J. L., & Cole, R. D. (1959). Studies on the Reaction of Sulfite with Proteins. Journal of Biological Chemistry, 234(7), 1733-1739. [Link]

Sources

Validation

Comparative Cost-Analysis and Performance Guide: Sodium 1-methoxypropane-2-sulfinate in Late-Stage Functionalization

The Paradigm Shift in Reagent Selection In modern drug development, the ability to rapidly diversify complex lead compounds without resorting to de novo synthesis is a critical bottleneck. Late-Stage Functionalization (L...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Paradigm Shift in Reagent Selection

In modern drug development, the ability to rapidly diversify complex lead compounds without resorting to de novo synthesis is a critical bottleneck. Late-Stage Functionalization (LSF) has emerged as the premier strategy to solve this, but its success relies heavily on the physicochemical stability of the reagents used.

This guide provides an objective, data-driven comparison between Sodium 1-methoxypropane-2-sulfinate —a modern, bench-stable radical precursor—and its traditional electrophilic counterpart, 1-methoxypropane-2-sulfonyl chloride . By analyzing the mechanistic causality, process economics, and experimental workflows, we demonstrate why upfront reagent costs do not accurately reflect the true economic footprint of a synthetic campaign.

Mechanistic Causality: Why Stability Dictates Economics

The fundamental difference between these two reagents lies in their electronic nature and response to ambient conditions.

Sodium 1-methoxypropane-2-sulfinate is a highly crystalline, stable salt. Compared to conventional sulfonylating agents,[1]. They operate primarily through radical pathways. When subjected to a single-electron transfer (SET) oxidant, the sulfinate anion is oxidized to a sulfonyl radical, which can subsequently extrude


 or directly participate in [2]. This allows medicinal chemists to[3].

Conversely, 1-methoxypropane-2-sulfonyl chloride is a highly reactive electrophile. While effective under strictly controlled conditions,[4]. This inherent moisture sensitivity mandates rigorous anhydrous handling, driving up hidden costs in labor, solvent purification, and yield loss due to competitive hydrolysis.

Process Economics: The True Cost of Reagent Selection

To accurately evaluate the financial impact of utilizing Sodium 1-methoxypropane-2-sulfinate, we must look beyond the catalog price per gram and calculate the Effective Cost per Gram of API . The table below synthesizes the quantitative data across a standard 10-gram LSF scale-up campaign.

Economic MetricSodium 1-methoxypropane-2-sulfinate1-methoxypropane-2-sulfonyl chlorideCausality / Impact
Upfront Reagent Cost ~$150.00 / 10g~$25.00 / 10gSulfinates require additional synthetic steps (reduction of the chloride) to manufacture, increasing baseline cost.
Anhydrous Consumables $0.00 (Aqueous/Open-air)~$85.00 (Dry solvents, Argon)Chlorides rapidly hydrolyze to inert sulfonic acids[4] in the presence of trace moisture, requiring expensive dry environments.
Labor Time (Setup) ~15 minutes~90 minutesSulfinates eliminate the need for glovebox or Schlenk line operations, drastically reducing highly-paid chemist labor time.
Average Target Yield 65% - 85%30% - 50%Radical pathways via sulfinates bypass steric hindrance and completely avoid moisture-driven degradation[1].
Effective Cost per g of API ~$450.00 ~$820.00+ Despite a higher upfront catalog price, the superior yield and reduced overhead make the sulfinate economically dominant.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal control or chemical checkpoint to guarantee that the crude output accurately reflects the success of the reaction, preventing false positives.

Protocol A: Minisci-Type C-H Functionalization (Sodium 1-methoxypropane-2-sulfinate)

This protocol leverages the innate stability of the sulfinate to perform open-air radical chemistry.

  • Substrate Preparation: Dissolve the target heterocycle (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (3:1).

    • Causality: The biphasic system ensures the solubility of both the organic substrate and the water-soluble sodium sulfinate salt[3]. The water also acts as a critical heat sink for the exothermic radical generation step.

  • Acidification: Add Trifluoroacetic acid (TFA, 1.2 equiv) dropwise at room temperature.

    • Causality: TFA protonates the basic nitrogen of the heterocycle. This lowers the LUMO of the ring, rendering it highly electron-deficient and directing the nucleophilic radical exclusively to the most reactive position (typically ortho or para to the heteroatom).

  • Reagent Addition: Add Sodium 1-methoxypropane-2-sulfinate (3.0 equiv) directly to the open flask.

    • Causality: Excess reagent is utilized to mathematically compensate for the competitive radical-radical dimerization (homocoupling) that inherently occurs in Minisci-type reactions, ensuring complete consumption of the valuable API scaffold.

  • Radical Initiation: Slowly add tert-Butyl hydroperoxide (TBHP, 70% in water, 4.0 equiv) via syringe pump over 1 hour.

    • Causality: TBHP acts as a single-electron oxidant. It converts the sulfinate anion into a sulfonyl radical, which subsequently extrudes

      
       to generate the active carbon-centered radical[2]. Slow addition prevents thermal runaway.
      
  • Self-Validating Isolation: Stir for 12 hours, then quench heavily with saturated aqueous

    
     until gas evolution ceases. Extract with DCM.
    
    • Causality: The basic quench neutralizes the TFA and destroys unreacted TBHP. This halts any background oxidative degradation during solvent evaporation, ensuring that the crude NMR profile is a true reflection of the reaction's conversion rate.

Protocol B: Traditional Electrophilic Substitution (1-methoxypropane-2-sulfonyl chloride)

This protocol highlights the rigorous handling required to prevent reagent failure.

  • Anhydrous Setup: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

    • Causality: Sulfonyl chlorides are highly electrophilic. Atmospheric moisture will rapidly attack the sulfur center, leading to an irreversible hydrolysis dead-end[4].

  • Substrate & Base: Dissolve the substrate in strictly anhydrous DCM. Add Triethylamine (TEA, 2.0 equiv).

    • Causality: TEA acts as an acid scavenger to neutralize the corrosive HCl byproduct generated during the substitution, preventing the degradation of acid-sensitive functional groups on the API.

  • Cryogenic Reagent Addition: Cool the system to 0°C. Dropwise add 1-methoxypropane-2-sulfonyl chloride (1.2 equiv).

    • Causality: Cryogenic control suppresses the formation of undesired bis-sulfonylated side products and limits the thermal degradation of the highly reactive chloride.

  • Self-Validating Isolation: Warm to room temperature, quench with anhydrous methanol (5.0 equiv), and concentrate under reduced pressure.

    • Causality: Methanol selectively neutralizes any unreacted sulfonyl chloride into a volatile methyl sulfonate ester. This prevents the chloride from reacting with silica gel during downstream chromatography, which would otherwise cause streaking and artificial yield inflation.

Visualizing the Chemical Workflows

The following logic diagram maps the operational divergence between the two reagents, highlighting the critical failure point (hydrolysis) that plagues the traditional chloride pathway.

G cluster_sulfinate Sodium Sulfinate Pathway (Modern LSF) cluster_chloride Sulfonyl Chloride Pathway (Traditional) Start Target Heterocycle Scaffold Sulfinate Sodium 1-methoxypropane-2-sulfinate (Bench-Stable Salt) Start->Sulfinate Chloride 1-methoxypropane-2-sulfonyl chloride (Moisture Sensitive) Start->Chloride Radical TBHP Oxidation (Aqueous / Open Air) Sulfinate->Radical Product1 Functionalized API (High Yield: 65-85%) Radical->Product1 Harsh Anhydrous Conditions (Argon / Dry Solvents) Chloride->Harsh Hydrolysis Hydrolysis Dead-End (Inert Sulfonic Acid) Chloride->Hydrolysis Trace Moisture Product2 Functionalized API (Low Yield: 30-50%) Harsh->Product2

Workflow comparison: Stable sulfinate radical chemistry vs. moisture-sensitive sulfonyl chloride.

Conclusion

While 1-methoxypropane-2-sulfonyl chloride presents a lower initial procurement cost, the hidden operational penalties—driven by its acute moisture sensitivity and requirement for anhydrous infrastructure—render it economically inferior for complex molecule diversification. Sodium 1-methoxypropane-2-sulfinate provides a self-validating, highly robust alternative that ultimately lowers the effective cost per gram of the final API by maximizing yield and minimizing labor.

References

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent advances of sodium sulfinates in radical reactions Source: ResearchGate URL:[Link]

  • Sulfonyl halide (Reactions and Hydrolysis) Source: Wikipedia URL:[Link]

Sources

Comparative

A Comparative Guide to Green Chemistry Metrics in Sulfone and Sulfonamide Synthesis: Evaluating Sodium Alkyl Sulfinates

In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the choice of reagents and synthetic pathways has profound implications for environmental impact....

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the choice of reagents and synthetic pathways has profound implications for environmental impact. Sodium alkyl sulfinates, such as the specialized reagent Sodium 1-methoxypropane-2-sulfinate, are versatile building blocks for constructing crucial organosulfur compounds like sulfones and sulfonamides.[1] This guide provides an in-depth comparison of synthetic routes utilizing sodium alkyl sulfinates against traditional alternatives, grounded in the quantitative framework of green chemistry metrics. We will dissect the causality behind experimental choices and offer a transparent, data-driven analysis to inform greener process development.

Part 1: The Green Chemist's Toolkit: Core Metrics for Evaluating Synthesis

To objectively assess the "greenness" of a chemical process, we move beyond reaction yield to a more holistic set of metrics. These tools help quantify efficiency and waste generation, providing a clear basis for comparison.[2] The most widely adopted metrics in the pharmaceutical industry are Process Mass Intensity (PMI), the Environmental Factor (E-Factor), and Atom Economy (AE).[3][4]

  • Atom Economy (AE): A foundational, theoretical concept introduced by Barry Trost, AE measures the efficiency of a reaction in converting reactant atoms into the desired product.[5] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. A higher AE signifies less waste generated in the form of byproducts.

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by relating the mass of waste generated to the mass of the desired product.[4][6] It accounts for everything that doesn't end up in the final product, including solvents, reagents, and reaction byproducts.[7] A lower E-Factor is indicative of a greener process.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable, PMI is arguably the most comprehensive mass-based metric.[8][9] It is the ratio of the total mass of all materials (reactants, solvents, reagents, process water, etc.) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[10] The ideal PMI is 1, meaning no waste is generated; however, typical pharmaceutical processes can have PMIs ranging from 26 to over 100.[10] Reducing PMI is a key driver for cost reduction and minimizing environmental impact.[8][10] The relationship between these metrics is simple: E-Factor = PMI - 1 .[11]

G cluster_0 Core Green Chemistry Metrics cluster_1 Metric Calculations Total Mass In Total Mass In Mass of Product Mass of Product Total Mass In->Mass of Product Mass of Waste Mass of Waste Total Mass In->Mass of Waste PMI PMI = (Total Mass In) / (Mass of Product) Total Mass In->PMI Input for Mass of Product->PMI E_Factor E-Factor = (Mass of Waste) / (Mass of Product) Mass of Product->E_Factor Mass of Waste->E_Factor Input for PMI->E_Factor Related by PMI = E-Factor + 1 AE Atom Economy (Theoretical Efficiency) AE->E_Factor Influences

Caption: Relationship between key green chemistry metrics.

Part 2: Comparative Analysis: Synthesis of Alkyl Aryl Sulfones

Alkyl aryl sulfones are common structural motifs in medicinal chemistry. We will compare a modern approach using sodium sulfinates with a traditional multi-step sequence.

Synthetic Pathways

G cluster_A Route A: Sodium Sulfinate Alkylation cluster_B Route B: Traditional Thioether Oxidation A_start Sodium Arenesulfinate A_product Alkyl Aryl Sulfone A_start->A_product One Pot (Ref. [21]) A_reagent Alkyl Halide (e.g., Benzyl Bromide) A_reagent->A_product B_start Thiophenol B_intermediate Alkyl Aryl Thioether B_start->B_intermediate B_reagent1 Alkyl Halide + Base B_reagent1->B_intermediate B_product Alkyl Aryl Sulfone B_intermediate->B_product Oxidation B_reagent2 Oxidant (e.g., m-CPBA, H₂O₂) B_reagent2->B_product

Caption: Comparison of synthetic routes to alkyl aryl sulfones.

Green Metrics Comparison: Sulfone Synthesis

The following table compares the green metrics for the synthesis of benzyl phenyl sulfone via two different routes. The calculations are based on published experimental procedures.

MetricRoute A: Sodium Phenylsulfinate + Benzyl BromideRoute B: Thiophenol Alkylation & OxidationAnalysis
Atom Economy (AE) 63.8%Step 1: 86.2%Step 2: 73.0%Overall: 62.9%Both routes have inherently moderate atom economy due to the formation of salt byproducts (NaBr or HBr/H₂O). Route A is slightly more atom-economical in a single step.
E-Factor ~15 - 25~40 - 60Route A is significantly better. The high E-Factor in Route B is driven by the use of an oxidant (often in excess) and potentially multiple solvents for the two separate steps and workups.
Process Mass Intensity (PMI) ~16 - 26~41 - 61The single-step nature of Route A drastically reduces the overall mass of solvents and processing aids required, leading to a much lower PMI. This translates to less waste and lower manufacturing costs.[10]
Key Advantages One-step synthesis, avoids handling thiols.[12]Utilizes common starting materials.Route A offers superior process efficiency and avoids the malodorous and toxic nature of thiophenols.
Key Disadvantages Requires pre-formed sulfinate salt.Two-step process, requires strong oxidants, involves toxic thiols.The process intensification of Route A presents a clear green advantage.
Experimental Protocol: (Route A) Synthesis of Benzyl Phenyl Sulfone

This protocol is adapted from methodologies described for the nucleophilic substitution of alkyl halides with sulfinates.[12]

  • Preparation: To a 100 mL round-bottom flask, add sodium phenylsulfinate (1.64 g, 10 mmol) and a suitable solvent such as DMF or DMSO (20 mL).

  • Reaction: Add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) to the stirred suspension.

  • Heating: Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-water.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield benzyl phenyl sulfone.

Part 3: Comparative Analysis: Synthesis of Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry.[13] The classical synthesis via sulfonyl chlorides is compared here with a modern approach using sodium sulfinates.

Synthetic Pathways

G cluster_A Route A: Oxidative Coupling with Sodium Sulfinate cluster_B Route B: Classical Sulfonyl Chloride Method A_start Sodium Arenesulfinate A_product Sulfonamide A_start->A_product One Pot (Ref. [15]) A_reagent Amine + Oxidant (e.g., I₂, TBAI) A_reagent->A_product B_start Arene B_intermediate Arenesulfonyl Chloride B_start->B_intermediate Chlorosulfonation B_reagent1 Chlorosulfonic Acid (ClSO₃H) B_reagent1->B_intermediate B_product Sulfonamide B_intermediate->B_product Amination (Ref. [1]) B_reagent2 Amine + Base (e.g., Pyridine, NaOH) B_reagent2->B_product

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Sodium 1-methoxypropane-2-sulfinate

[1][2] Part 1: Executive Safety & Reactivity Overview Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) is an alkyl sulfinate salt. While often handled casually in small-scale medicinal chemistry (e.g., as a radica...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Safety & Reactivity Overview

Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) is an alkyl sulfinate salt. While often handled casually in small-scale medicinal chemistry (e.g., as a radical precursor), it possesses specific reactivity profiles—primarily as a reducing agent —that dictate its disposal pathway.

Improper disposal leads to two primary risks:

  • Toxic Gas Release: Contact with acidic waste streams generates sulfinic acid, which often disproportionates or decomposes to release Sulfur Dioxide (

    
    ), a toxic and corrosive gas.
    
  • Exothermic Incompatibility: As a reducing agent, it is chemically incompatible with strong oxidizers (e.g., peroxides, permanganates, nitrates). Commingling these in a central waste drum can cause heat generation or fire.

Chemical Profile
PropertyDetail
Chemical Structure

Reactivity Class Reducing Agent , Nucleophile
Physical State White to off-white solid (hygroscopic)
Incompatibilities Strong Oxidizers, Strong Acids, Water-reactive materials
Primary Hazard Skin/Eye Irritant; Potential SO2 evolution in acid

Part 2: Waste Characterization & Segregation

Effective disposal begins with segregation. You must classify this material not just as "Organic Solid" but specifically as a "Solid Reducing Agent."

The Segregation Logic[8]
  • DO NOT mix with Oxidizing Waste (Red Label).

  • DO NOT mix with Acidic Waste (White Label) due to

    
     generation risk.
    
  • DO segregate with General Organic Solids or dedicated "Reducing Agent" streams.

Visualization: Segregation Decision Tree

The following logic flow ensures the material is routed to the correct waste stream to prevent immediate chemical reactions in the waste container.

DisposalFlow Start Waste: Sodium 1-methoxypropane-2-sulfinate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Contam Is it pure or mixed with debris? Solid->Contam PureSolid Container: Wide-mouth Poly Jar Label: 'Solid Waste - Reducing Agent' Contam->PureSolid Pure Debris Contaminated PPE/Wipes Container: Double-bagged Hazardous Waste Contam->Debris Debris SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AcidCheck CRITICAL: Is pH < 4? Aqueous->AcidCheck OxCheck CRITICAL: Oxidizers Present? Organic->OxCheck Neutralize Action: Neutralize to pH 7-9 (Prevent SO2 release) AcidCheck->Neutralize Yes FinalLiquid Container: HDPE Carboy Label: 'Liquid Waste - Reducing Agent' AcidCheck->FinalLiquid No Segregate Action: SEGREGATE Do NOT mix with Oxidizers OxCheck->Segregate Yes OxCheck->FinalLiquid No Neutralize->FinalLiquid Segregate->FinalLiquid

Figure 1: Decision logic for segregating sulfinate waste streams to prevent incompatibility incidents.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Preferred)

Best for: Expired chemicals, synthesis residues, and spill cleanup solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

  • Labeling:

    • Affix a hazardous waste label.

    • Chemical Name: "Sodium 1-methoxypropane-2-sulfinate".[1]

    • Hazard Checkboxes: Check "Irritant" and "Toxic".

    • Supplemental Note: Write "REDUCING AGENT" clearly on the label.

  • Storage: Store in the satellite accumulation area (SAA) away from the "Oxidizers" bin.

  • Disposal: Hand off to your EHS hazardous waste contractor for incineration.

Protocol B: Disposal of Liquid Waste (Solutions)

Best for: Reaction mixtures or mother liquors.

  • pH Verification:

    • Test the pH of the solution using a pH strip.

    • If Acidic (pH < 5): Slowly add a dilute base (e.g., Sodium Bicarbonate solution) until pH is neutral (pH 7-8). Reason: This prevents the evolution of sulfur dioxide gas inside the waste container.

  • Solvent Compatibility Check:

    • Ensure the waste carboy does not contain peroxides, nitric acid, or metal oxidizers (e.g., Chromium VI).

  • Transfer:

    • Pour into a dedicated "Non-Halogenated Organic" or "Aqueous" waste carboy (depending on the solvent).

    • Best Practice: If you have a high concentration (>5%), start a separate waste bottle specifically for "Sulfinate/Reducing Waste" to avoid accidental mixing with oxidizers by other lab members.

Protocol C: Spill Cleanup

Immediate response for benchtop spills.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

  • Containment:

    • Solid Spill: Do not sweep vigorously (avoids dust). Cover with a damp paper towel to minimize dust, then scoop into a bag.

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone if the solution is highly concentrated, as drying sulfinates on combustibles can theoretically increase flammability risk, though low for this specific salt.

  • Decontamination: Wipe the surface with water and a mild detergent.

  • Disposal: Place all contaminated absorbents and gloves into a sealed plastic bag and treat as Solid Hazardous Waste (Protocol A).

Part 4: Regulatory Compliance & Transport

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), Sodium 1-methoxypropane-2-sulfinate is not a P-listed or U-listed acute hazardous waste. However, the waste generator must determine if it exhibits characteristic hazards:

  • Reactivity (D003): Only if mixed with acids to generate toxic gases (

    
    ) in a quantity sufficient to present a danger to human health.
    
  • Toxicity: Not characteristically toxic by TCLP, but treat as toxic for safety.

Recommended Waste Code: Most institutions classify this as Non-Regulated Chemical Waste or assign a state-specific hazardous code (e.g., California "Toxic" code) due to the lack of specific toxicological data.

  • Guidance: Treat as Hazardous Chemical Waste to be incinerated. Do not drain dispose.[3][4][5]

DOT Shipping (for Waste Contractors)

When packed for transport by your waste vendor, it will likely fall under:

  • UN Number: UN 3077 (Environmentally hazardous substance, solid, n.o.s.) OR UN 3335 (Aviation regulated solid, n.o.s.) depending on the vendor's profile of the specific mixture.

  • Proper Shipping Name: Waste Environmentally hazardous substance, solid, n.o.s. (Sodium 1-methoxypropane-2-sulfinate).[1]

Part 5: Scientific Rationale (The "Why")

The Sulfinate-Sulfonate Oxidation Pathway

While not recommended for routine disposal without EHS approval, understanding the chemistry confirms why segregation is vital. Sulfinates (


) are readily oxidized to sulfonates (

).


In a controlled setting, this oxidation renders the molecule thermodynamically stable. However, in a waste drum containing random oxidizers (e.g., Hydrogen Peroxide), this reaction is uncontrolled and exothermic.

Mechanism of Acid Decomposition:



Acidification leads to disproportionation, releasing Sulfur Dioxide gas which can pressurize and rupture waste containers.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Sodium Methanesulfinate. (Analogous sulfinate salt hazard data). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Propane-1-sulfinate. (Structural analog for reactivity profile). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General principles for reducing agent disposal). Retrieved from

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. (RCRA D003 Reactivity guidelines). Retrieved from

Sources

Handling

Personal protective equipment for handling Sodium 1-methoxypropane-2-sulfinate

Operational Safety and Handling Guide: Sodium 1-methoxypropane-2-sulfinate in Advanced Synthesis Introduction Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) is an advanced organosulfur building block increasingl...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: Sodium 1-methoxypropane-2-sulfinate in Advanced Synthesis

Introduction Sodium 1-methoxypropane-2-sulfinate (CAS: 1849197-44-9) is an advanced organosulfur building block increasingly utilized by drug development professionals and synthetic chemists. As a powerful precursor for alkyl radicals via single-electron transfer (SET) oxidation and subsequent extrusion of sulfur dioxide (SO₂), it enables the programmable installation of the 1-methoxypropan-2-yl bioisostere onto heteroaromatic scaffolds[1]. However, the innate reactivity that makes sulfinate salts valuable also necessitates stringent safety and handling protocols. This guide outlines the essential personal protective equipment (PPE), operational methodologies, and disposal plans required for the safe and effective use of this reagent in laboratory settings.

Part 1: Hazard Profile & Mechanistic Causality

To select appropriate PPE and handling techniques, one must understand the chemical behavior of sodium sulfinates:

  • Hygroscopicity & Oxidative Sensitivity: Sulfinate salts readily absorb atmospheric moisture and can slowly oxidize to sulfonates upon prolonged exposure to air. This degradation not only compromises reaction yields but can also alter the physical state of the powder, making it sticky, difficult to weigh, and harder to handle safely[2].

  • Radical Generation & SO₂ Extrusion: In photoredox or transition-metal-catalyzed cross-coupling reactions, sulfinates undergo oxidation to sulfonyl radicals, which then extrude SO₂ gas to form alkyl radicals[3]. SO₂ is a severe respiratory irritant. Therefore, any reaction involving the intentional or accidental degradation of this salt must be rigorously ventilated.

  • Skin and Eye Irritation: Like many fine chemical salts, it presents a risk of contact dermatitis and ocular irritation, necessitating strict barrier protection.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. The selection is based on the principle of self-validating safety systems—where each layer of protection accounts for a specific mechanistic hazard.

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against fine particulate dust during weighing and potential polar solvent splashes during reaction setup.
Hand Protection Double-layered Nitrile gloves (EN 374 compliant, >0.11 mm thickness)Prevents dermal exposure. Nitrile provides excellent resistance to the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve sulfinate salts.
Body Protection Flame-resistant (FR) laboratory coat (e.g., Nomex)Protects against accidental ignition, particularly relevant since sulfinate couplings often employ highly reactive transition metal catalysts or photocatalysts.
Respiratory N95/FFP2 particulate respirator (if handled outside containment)Mitigates inhalation of hygroscopic micro-particulates. Note: Primary handling must occur in a fume hood or glovebox.

Part 3: Step-by-Step Operational Protocol

Handling Sodium 1-methoxypropane-2-sulfinate requires minimizing exposure to ambient moisture and oxygen to preserve its integrity for sensitive cross-coupling or radical addition reactions[4].

Step 1: Pre-Operational Setup

  • Ensure the chemical fume hood has a certified face velocity of at least 80–100 feet per minute (fpm).

  • Purge a Schlenk flask or reaction vial with inert gas (Argon or Nitrogen) for 15 minutes prior to reagent transfer. For highly sensitive catalytic applications, perform all solid transfers inside an inert-atmosphere glovebox to prevent premature oxidation.

Step 2: Reagent Weighing and Transfer

  • Equilibrate the sealed reagent bottle to room temperature in a desiccator before opening. Causality: Opening a cold bottle causes atmospheric moisture to condense directly onto the hygroscopic salt, leading to rapid degradation.

  • Using a static-free, grounded spatula, weigh the required mass of Sodium 1-methoxypropane-2-sulfinate directly into the purged reaction vessel.

  • Immediately seal the vessel with a PTFE-lined septum and re-seal the bulk reagent bottle, wrapping the cap with Parafilm. Store the bulk container at 2–8 °C in a desiccated secondary container.

Step 3: Reaction Execution (Photoredox/Metal Catalysis)

  • Introduce degassed solvents (e.g., DMSO, CH₃CN) via syringe techniques to dissolve the sulfinate salt.

  • Add coupling partners (e.g., aryl halides) and catalysts (e.g., Ni/Photoredox dual catalysts) under a positive pressure of Argon[3].

  • Critical Safety Step: Because the protocol involves the stoichiometric extrusion of SO₂ gas, ensure the reaction vessel is equipped with an appropriate pressure-relief mechanism (e.g., an oil bubbler or a pierced septum with a vent needle) connected directly to the fume hood exhaust.

Step 4: Quenching and Workup

  • Upon reaction completion, quench the mixture with water or a saturated aqueous sodium bicarbonate solution. Causality: This neutralizes any residual acidic byproducts and safely dissolves unreacted sulfinate salts into the aqueous layer.

  • Extract the desired organic product using an appropriate solvent (e.g., Ethyl Acetate or Dichloromethane).

Part 4: Waste Management and Disposal Plan

Proper disposal prevents environmental contamination and hazardous cross-reactions in waste streams.

  • Aqueous Waste: The aqueous layer from the workup, which contains unreacted sodium sulfinate and potentially dissolved SO₂/sulfite species, must be collected in a designated, vented "Aqueous Basic Waste" container. Warning: Do not mix with acidic waste streams, as this will rapidly liberate toxic SO₂ gas.

  • Organic Waste: Halogenated or non-halogenated organic solvents from the extraction must be routed to standard organic waste carboys.

  • Solid Waste: Contaminated PPE, spatulas, and empty reagent vials must be disposed of in a sealed solid hazardous waste bin, clearly labeled with the chemical name and CAS number (1849197-44-9).

Mandatory Visualization: Experimental Workflow

G Start Pre-Operational Setup (Glovebox/Inert Gas) Weighing Weighing & Transfer (Minimize Moisture Exposure) Start->Weighing Reaction Photoredox/Metal Catalysis (Radical Generation via -SO2) Weighing->Reaction Workup Quenching & Workup (Fume Hood / Bicarbonate Quench) Reaction->Workup Disposal Waste Segregation (Aqueous Basic / Organic) Workup->Disposal

Workflow for handling sodium sulfinate salts in radical cross-coupling reactions.

References

1. "1849197-44-9 | Sodium 1-methoxypropane-2-sulfinate | BLD Pharm", bldpharm.com. URL: 2.[2] "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds", RSC Publishing. URL: 3.[4] "Photochemical Carbosulfonylative Cross-Coupling of Alkenes", ChemRxiv. URL: 4.[1] "Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres", PMC (nih.gov). URL: 5.[3] "Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis", PMC (nih.gov). URL:

Sources

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